Product packaging for 2-Azaspiro[4.5]decane-3,8-dione(Cat. No.:CAS No. 914780-96-4)

2-Azaspiro[4.5]decane-3,8-dione

Cat. No.: B1529716
CAS No.: 914780-96-4
M. Wt: 167.2 g/mol
InChI Key: VDCZRVJPEUWFMI-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-3,8-dione is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1529716 2-Azaspiro[4.5]decane-3,8-dione CAS No. 914780-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.5]decane-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCZRVJPEUWFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914780-96-4
Record name 2-azaspiro[4.5]decane-3,8-dione
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous biologically active agents, particularly those targeting the central nervous system.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. This guide provides an in-depth technical overview of a robust and reproducible synthetic strategy for 2-Azaspiro[4.5]decane-3,8-dione, a key intermediate for further chemical elaboration. We will explore the causal logic behind the chosen synthetic pathway, provide detailed experimental protocols, and present a comprehensive characterization of the target compound.

Introduction: The Strategic Importance of the 2-Azaspiro[4.5]decane Scaffold

Spirocyclic systems, defined by two rings sharing a single carbon atom, have garnered significant attention in drug discovery.[3] This structural motif imparts a high degree of sp³ character and conformational rigidity, which can lead to improved metabolic stability, target selectivity, and overall pharmacological profiles compared to more flexible or planar analogs.[3][4] The 2-azaspiro[4.5]decane framework, in particular, which features a γ-lactam fused to a cyclohexanone ring, is a versatile building block for creating diverse chemical libraries.[5][6][7] The dione functionality at the 3- and 8-positions offers two distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[8]

This guide focuses on a practical and scalable synthesis of this compound, designed for researchers and drug development professionals who require a reliable source of this valuable intermediate.

Retrosynthetic Analysis and Strategy

A sound synthetic strategy begins with a logical retrosynthetic analysis. Our approach to this compound identifies a key intramolecular cyclization as the pivotal step.

G target This compound intermediate1 Diester Precursor (N-(4-oxocyclohexyl)malonamic acid ethyl ester) target->intermediate1 Dieckmann Condensation reagents1 Base (e.g., NaOEt) intermediate2 Starting Materials: - 4-Aminocyclohexanone - Diethyl Malonate intermediate1->intermediate2 Acylation

Caption: Retrosynthetic analysis of this compound.

Our retrosynthetic disconnection of the γ-lactam ring points to an intramolecular Dieckmann condensation of a diester precursor.[9][10] This key transformation is a reliable method for forming five- and six-membered rings.[11][12] The required diester can be readily assembled from commercially available starting materials: 4-aminocyclohexanone and a malonic ester derivative. This two-step approach is efficient and avoids complex purification steps.

Synthetic Workflow and Experimental Protocols

The forward synthesis involves two primary transformations: acylation of 4-aminocyclohexanone followed by a base-mediated intramolecular cyclization.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Dieckmann Condensation SM 4-Aminocyclohexanone HCl + Diethyl Malonate Intermediate Diester Precursor SM->Intermediate Base (e.g., Et3N) DCM, 0°C to rt Product This compound Intermediate->Product 1. NaOEt, EtOH, Reflux 2. H3O+ workup

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Diester Precursor

Scientist's Insight: This step involves the acylation of the amine with diethyl malonate. Using the hydrochloride salt of 4-aminocyclohexanone requires a non-nucleophilic base, such as triethylamine (Et₃N), to liberate the free amine in situ. The reaction is performed at 0 °C initially to control the exothermicity of the acylation. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the starting materials.

Protocol:

  • To a stirred solution of 4-aminocyclohexanone hydrochloride (1.0 eq) in DCM (0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • After 15 minutes, add a solution of diethyl malonate (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diester precursor, which can often be used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation

Scientist's Insight: The Dieckmann condensation is a powerful intramolecular Claisen condensation that forms a cyclic β-keto ester.[10] We use sodium ethoxide (NaOEt) as the base; it is crucial to match the alkoxide base with the ester group (ethoxide for ethyl esters) to prevent transesterification side reactions.[9] The reaction is driven to completion by the deprotonation of the newly formed, acidic β-dicarbonyl product. A final acidic workup is required to neutralize the enolate and afford the target dione.

Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Add the crude diester precursor from Step 1 (1.0 eq) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor by TLC (Eluent: 70% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction to 0 °C and carefully quench by adding 1M HCl (aq) until the pH is ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 30-80% Ethyl Acetate in Hexanes) to afford this compound as a solid.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The molecular formula is C₉H₁₃NO₂, with a monoisotopic mass of 167.09 g/mol .[13][14]

Table 1: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~ 7.0-7.5 (br s, 1H, NH ), δ ~ 3.4 (s, 2H, CH ₂ adjacent to NH), δ ~ 2.2-2.6 (m, 4H, CH ₂ adjacent to C=O), δ ~ 1.8-2.1 (m, 4H, cyclohexyl CH ₂)
¹³C NMR (101 MHz, CDCl₃)δ ~ 209 (ketone C =O), δ ~ 175 (amide C =O), δ ~ 58 (spiro C ), δ ~ 45-50 (C H₂ adjacent to NH), δ ~ 35-40 (cyclohexyl C H₂ carbons)
FT-IR (KBr, cm⁻¹)~3200 (N-H stretch), ~1710 (ketone C=O stretch), ~1680 (amide C=O stretch)
Mass Spec (ESI+)m/z 168.1 [M+H]⁺, 190.1 [M+Na]⁺

Conclusion

This guide outlines a scientifically sound and practical approach for the synthesis of this compound. By employing a strategic acylation followed by a robust Dieckmann condensation, this valuable spirocyclic intermediate can be prepared in good yield from readily available starting materials. The detailed protocols and characterization data provided herein serve as a reliable resource for researchers in organic synthesis and drug discovery, facilitating access to this important chemical scaffold.

References

Novel Synthesis Routes for 2-Azaspiro[4.5]decane-3,8-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[4.5]decane-3,8-dione scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique conformational constraint that is often exploited in the design of novel therapeutics. This technical guide provides a comprehensive overview of both established and emerging synthetic strategies for the construction of this important spirocyclic lactam. We will delve into the mechanistic underpinnings of various synthetic routes, offering field-proven insights into experimental choices and protocol optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Introduction: The Significance of the this compound Core

Spirocyclic systems, characterized by a single atom common to two rings, have garnered significant attention in drug discovery. The inherent rigidity and three-dimensionality of these structures can lead to enhanced binding affinity and selectivity for biological targets. The this compound core, featuring a γ-lactam fused to a cyclohexanone ring, is of particular interest due to its presence in a variety of pharmacologically active agents. The development of efficient and versatile synthetic routes to this scaffold is therefore a critical endeavor in modern medicinal chemistry.

This guide will explore several key synthetic approaches, ranging from classical multi-step sequences to more contemporary catalytic and multicomponent strategies. Each section will provide a detailed examination of the methodology, including mechanistic rationale, experimental protocols, and a discussion of the advantages and limitations.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical starting point for discussing the synthesis of this compound is a retrosynthetic analysis. This process allows us to identify key bond disconnections and potential starting materials.

G cluster_disconnections Key Disconnections cluster_precursors Synthetic Precursors target This compound c_n C-N Bond Formation (Lactamization) target->c_n Retrosynthesis c_c_alpha α-C-C Bond Formation (Spirocyclization) target->c_c_alpha Retrosynthesis precursor1 Cyclohexanone-4-acetic acid derivative with a γ-amino group c_n->precursor1 precursor2 Functionalized cyclohexanone and a suitable nitrogen-containing building block c_c_alpha->precursor2

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary strategies: forming the lactam ring via C-N bond formation as a late-stage step, or constructing the spirocyclic carbon framework earlier in the synthesis.

Established Synthesis via Deprotection of a Ketal-Protected Precursor

One of the most direct and well-documented methods for the synthesis of this compound involves the deprotection of a ketal-protected precursor. This strategy relies on the construction of a more stable intermediate, which is then converted to the target compound in the final step.

Mechanistic Rationale

The use of a ketal protecting group for the cyclohexanone carbonyl is a common tactic to prevent unwanted side reactions during the formation and modification of the lactam ring. The synthesis typically begins with a protected cyclohexanone derivative, which is elaborated to introduce the necessary nitrogen and carboxylate functionalities for lactam formation. The final step is an acid-catalyzed hydrolysis of the ketal to reveal the ketone.

G start 1,4-Dioxaspiro[4.5]decan-8-one step1 Introduction of Cyanoethyl Group start->step1 e.g., Michael Addition step2 Reductive Cyclization and Protection step1->step2 e.g., Raney Ni/H2, then Boc2O step3 Ketal Hydrolysis step2->step3 Aq. HCl product This compound step3->product

Caption: General workflow for the ketal deprotection strategy.

Experimental Protocol

A representative protocol for this approach starts from 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.[1]

Step 1: Synthesis of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one

This intermediate can be prepared from 1,4-dioxaspiro[4.5]decan-8-one through a multi-step sequence that involves the introduction of a cyanoethyl group, followed by reduction and cyclization.[2]

Step 2: Deprotection to form this compound

  • A solution of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (10.59 g, 49.8 mmol) in aqueous HCl (2N, 20 mL) is stirred at room temperature for 2 hours.

  • The reaction mixture is concentrated under reduced pressure and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x volumes).

  • The combined organic phases are washed with water, brine, dried over sodium sulfate, filtered, and concentrated.

  • Purification by flash chromatography on silica gel (Petroleum Ether:Ethyl Acetate) affords the title compound as a white solid.

Parameter Value Reference
Starting Material1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one[1]
Reagent2N HCl[1]
TemperatureRoom Temperature[1]
Reaction Time2 hours[1]
Yield92%[1]

Table 1: Summary of the deprotection step for the synthesis of this compound.

Novel Synthetic Approaches

While the classical approach is robust, there is a continuous drive to develop more efficient and convergent synthetic routes. This section explores some of the more novel strategies that have been applied to the synthesis of related spiro-lactam systems and could be adapted for the synthesis of this compound.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy.[3][4] The development of an MCR for the synthesis of this compound would be a significant advancement.

Conceptual MCR Strategy:

A hypothetical MCR could involve the reaction of a cyclohexanone derivative, an amino acid, and a third component that facilitates the cyclization and formation of the lactam ring. For instance, a three-component reaction of a suitable cyclohexanone, an amino acid ester, and a cyclizing agent could potentially construct the core scaffold in a single step. While a specific MCR for the title compound is not yet widely reported, the principles of MCRs in synthesizing complex heterocyclic systems are well-established.[5][6]

G component1 Cyclohexanone Derivative product This compound component1->product One-Pot component2 Amino Acid Derivative component2->product component3 Cyclizing Agent component3->product

Caption: Conceptual one-pot multicomponent reaction for this compound.

Catalytic Tandem Reactions

Modern organic synthesis increasingly relies on catalytic tandem reactions to build molecular complexity in a step-economical fashion. For the synthesis of azaspiro[4.5]decane systems, relay catalysis involving multiple metal catalysts has shown promise.[7]

Example of a Tandem Cyclization Approach:

A diastereoselective Au/Pd relay catalytic tandem cyclization has been reported for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives.[7][8] This approach involves the generation of a furan-derived azadiene from an enynamide, followed by a [4+2] cycloaddition. While this specific example yields an oxa-azaspiro compound, the underlying principle of a catalytic cascade to construct the spirocyclic core could be adapted.

Mechanistic Insight:

The power of this approach lies in the ability of two different catalysts to sequentially promote distinct transformations without the need for isolation of intermediates. This not only shortens the synthetic sequence but can also provide access to stereochemically complex products.

Intramolecular Cyclization Strategies

Intramolecular reactions are often favored due to their entropic advantages. For the synthesis of this compound, an intramolecular cyclization of a suitably functionalized linear precursor is a viable strategy.

Meyers' Lactamization:

Meyers' lactamization is a powerful tool for the synthesis of lactams from keto-esters and amino-alcohols.[9] This methodology could be adapted to construct the this compound core.

Proposed Synthetic Sequence:

  • Starting Material: A suitably substituted piperidone δ-keto-ester.

  • Reaction: Condensation with an appropriate amino-alcohol under acidic catalysis (e.g., pivalic acid).

  • Product: A tricyclic spirolactam precursor which can be further elaborated to the target molecule.

This approach offers a rapid entry into complex spirolactam systems with a high degree of stereocontrol.[9]

Comparative Analysis of Synthetic Routes

Synthetic Strategy Advantages Disadvantages Potential for Scale-up
Ketal Deprotection Reliable, well-established, high-yielding final step.Multi-step, requires protection/deprotection.Good
Multicomponent Reactions High atom and step economy, convergent.Requires significant optimization, may have limited scope.Potentially excellent
Catalytic Tandem Reactions High efficiency, potential for stereocontrol.Catalyst sensitivity, may require specialized ligands.Moderate
Meyers' Lactamization Rapid access to complex scaffolds, good for diversity.May require specific starting materials.Good

Table 2: Comparison of different synthetic strategies.

Conclusion and Future Outlook

The synthesis of this compound continues to be an area of active research, driven by the importance of this scaffold in drug discovery. While established methods provide reliable access to this compound, the future lies in the development of more efficient and sustainable synthetic strategies. Multicomponent reactions and catalytic tandem processes hold particular promise for reducing the number of synthetic steps and minimizing waste. As our understanding of these advanced synthetic methods grows, we can expect to see even more elegant and practical approaches to the construction of this valuable spirocyclic lactam and its derivatives.

References

Spectroscopic Characterization of 2-Azaspiro[4.5]decane-3,8-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and structural rigidity, which can lead to enhanced binding affinity and metabolic stability of drug candidates.[1] Among these, spiro-lactams represent a particularly valuable class of molecules.[2][3] 2-Azaspiro[4.5]decane-3,8-dione, a molecule featuring both a lactam and a ketone within a spirocyclic framework, presents a unique set of structural features. Its unambiguous characterization is paramount for its potential applications in medicinal chemistry.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document not only presents available experimental data but also provides predictive analysis based on established principles for spectra that are not publicly available. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this compound with confidence. Each section details the causality behind experimental choices and provides field-proven protocols for data acquisition.

Molecular Overview

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₃NO₂

  • Molecular Weight: 167.21 g/mol

  • CAS Number: 914780-96-4[4]

The structure combines a five-membered γ-lactam ring and a six-membered cyclohexanone ring, sharing a single quaternary carbon atom (the spiro center). This unique arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic signature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a primary tool for determining the hydrogen framework of a molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments.

Experimental ¹H NMR Data

The following experimental data was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆) at 400 MHz.[4]

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
7.58m (multiplet)1HN-H (Amide Proton)
3.15s (singlet)2HH-1
2.30s (singlet)4HH-7, H-9
2.28 - 2.25m (multiplet)2HH-4
1.82 - 1.79m (multiplet)4HH-6, H-10
Interpretation and Field Insights

The ¹H NMR spectrum provides critical evidence for the structure of this compound.

  • Amide Proton (N-H): The signal at 7.58 ppm is characteristic of an amide proton. Its broadness, often described as a multiplet in this context, is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace water in the DMSO solvent.

  • Lactam Methylene Protons (H-1): The singlet at 3.15 ppm corresponds to the two protons on the carbon adjacent to the lactam nitrogen. These protons are chemically equivalent and show no coupling to neighboring protons, hence they appear as a singlet.

  • Cyclohexanone Methylene Protons (H-7, H-9): The singlet at 2.30 ppm is assigned to the four protons on the carbons alpha to the ketone carbonyl (C-7 and C-9). The equivalence of these four protons suggests a degree of conformational averaging or symmetry on the NMR timescale.

  • Lactam Methylene Protons (H-4): The multiplet between 2.28-2.25 ppm is assigned to the two protons on the carbon adjacent to the lactam carbonyl. These would be expected to couple with the protons at H-1 if they were not equivalent, but the complexity suggests possible second-order effects or overlap with other signals.

  • Cyclohexanone Methylene Protons (H-6, H-10): The multiplet at 1.82-1.79 ppm corresponds to the four protons on the carbons beta to the ketone carbonyl (C-6 and C-10). The complexity of this signal is expected due to spin-spin coupling with the adjacent methylene protons.

The use of an aprotic polar solvent like DMSO-d₆ is a deliberate choice to ensure the solubility of the polar dione structure and to allow for the observation of the exchangeable N-H proton.[5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of high-purity DMSO-d₆. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve Sample (5-10 mg in DMSO-d6) Prep2 Add TMS Standard Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate & Assign Peaks Proc2->Proc3 FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Place Solid Sample on ATR Crystal Acq2 Apply Pressure to Sample Prep1->Acq2 Acq1 Collect Background Spectrum (Empty) Acq1->Acq2 Acq3 Collect Sample Spectrum Acq2->Acq3 Proc1 Ratio Sample vs. Background Acq3->Proc1 Proc2 Identify Key Absorption Bands Proc1->Proc2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (~10 µg/mL in ACN/H2O) Prep2 Acidify with 0.1% Formic Acid Prep1->Prep2 Acq1 Infuse into ESI Source Prep2->Acq1 Acq2 Acquire Full Scan MS (Identify [M+H]+) Acq1->Acq2 Acq3 Perform MS/MS on Precursor Ion (m/z 168) Acq2->Acq3 Proc1 Confirm Molecular Weight Acq2->Proc1 Proc2 Analyze Fragmentation Pattern Acq3->Proc2 Proc1->Proc2

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azaspiro[4.5]decane scaffold represents a privileged structural motif, frequently encountered in a diverse range of natural products and pharmacologically active molecules.[1] Its inherent three-dimensionality and conformational rigidity make it an attractive framework for the design of novel therapeutics. The exploration of derivatives, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, has yielded potent and selective agonists for targets like the δ opioid receptor, highlighting the therapeutic potential embedded within this chemical space.[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of a specific derivative, 2-Azaspiro[4.5]decane-3,8-dione (CAS: 914780-96-4) . For drug development professionals, a thorough understanding of these foundational characteristics is non-negotiable. Properties such as lipophilicity, solubility, and pKa govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its journey from a promising hit to a viable clinical candidate. This document synthesizes available data with field-proven experimental methodologies to serve as a critical resource for researchers engaged in the synthesis, evaluation, and development of compounds based on this valuable scaffold.

Molecular Identity and Structural Attributes

A precise definition of a molecule's structure and its fundamental identifiers is the cornerstone of all subsequent analysis.

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 914780-96-4ChemicalBook, PubChem[3][4]
Molecular Formula C₉H₁₃NO₂ChemicalBook, PubChem[3][4]
Molecular Weight 167.21 g/mol ChemicalBook[4]
Canonical SMILES C1CC2(CCC1=O)CC(=O)NC2PubChem[3]
InChIKey VDCZRVJPEUWFMI-UHFFFAOYSA-NPubChem[3]

The structure features a spirocyclic system where a cyclohexane ring and a pyrrolidine ring share a single carbon atom. The pyrrolidine ring contains a lactam functional group (a cyclic amide), while the cyclohexane ring possesses a ketone. This arrangement of functional groups is pivotal in defining the molecule's physicochemical behavior.

Caption: Key functional groups of this compound.

Core Physicochemical Properties: Data and Implications

The interplay of a molecule's properties dictates its behavior in biological systems. The following table summarizes the available predicted and computed data, followed by an expert analysis of their implications for drug development.

Table 2: Summary of Physicochemical Properties

PropertyValue (Predicted/Computed)SourceImplication in Drug Development
Appearance White SolidChemicalBook[4]Suitable for standard solid-state formulation development.
XLogP3-AA (LogP) -0.5PubChem[3]Indicates hydrophilicity; suggests good aqueous solubility but potentially low passive membrane permeability.
Boiling Point 401.2 ± 45.0 °CChemicalBook[5]High thermal stability; low volatility.
Density 1.17 ± 0.1 g/cm³ChemicalBook[5]Standard for organic small molecules.
pKa (Acidic) 16.21 ± 0.20ChemicalBook[5]The amide proton is extremely weakly acidic; the molecule will be neutral at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 46.2 ŲPubChem[3]Favorable for membrane permeability and potential blood-brain barrier penetration.
Hydrogen Bond Donors 1PubChem[3]From the amide N-H group.
Hydrogen Bond Acceptors 2PubChem[3]From the two carbonyl oxygens.
Expert Analysis & Causality
  • Lipophilicity (LogP): The computed LogP of -0.5 is a critical parameter.[3] It suggests that the molecule has a preference for an aqueous environment over a lipid one. This hydrophilicity is driven by the presence of three polar functional groups (one amide, one ketone) capable of hydrogen bonding with water. While this is advantageous for achieving good aqueous solubility—a prerequisite for many formulations—it can be a hurdle for passive diffusion across biological membranes, such as the intestinal epithelium or the blood-brain barrier.

  • Ionization State (pKa): With a predicted pKa of 16.21 for the amide proton, this compound is effectively a neutral molecule within the entire physiological pH range.[5] This is a significant finding, as its solubility and permeability will not be pH-dependent. This simplifies ADME modeling but also means that pH-gradient-driven transport mechanisms are unlikely to play a role. The lack of a basic center means it will not form salts with common pharmaceutical acids.

  • Polar Surface Area (TPSA): The TPSA of 46.2 Ų is a highly encouraging value from a drug design perspective.[3] TPSA is a strong predictor of passive molecular transport. Values below 90 Ų are generally associated with good oral bioavailability, and values below 60 Ų are often considered a prerequisite for penetration of the blood-brain barrier. This compound's TPSA suggests it has the potential for good permeability, which may help counterbalance the low LogP.

Spectroscopic Profile

Structural confirmation is paramount. The following ¹H NMR data provides a spectroscopic fingerprint for the molecule.

  • ¹H NMR (400MHz, DMSO-d₆): δ 7.58 (m, 1H), 3.15-3.15 (s, 2H), 2.30 (s, 4H), 2.28-2.25 (m, 2H), 1.82-1.79 (m, 4H).[4]

Interpretation:

  • The signal at 7.58 ppm is characteristic of the amide proton (N-H).

  • The signals in the 1.79-3.15 ppm range correspond to the 12 protons on the spirocyclic carbon framework. The complexity and specific shifts of these signals are determined by their unique chemical environments and couplings.

Experimental Protocols for Property Determination

While predicted values are useful for initial assessment, experimentally derived data is the gold standard. The following protocols describe robust, self-validating systems for determining key physicochemical properties, chosen for their relevance and efficiency in a drug discovery setting.

Protocol: Determination of Aqueous Solubility (Kinetic Method)

Rationale: Kinetic solubility assays are high-throughput and require minimal compound, making them ideal for early-stage discovery when material is scarce.[6] This method measures the solubility of a compound precipitating out of a DMSO stock solution upon dilution in aqueous buffer.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dilution: In a 96-well microplate, add 198 µL of the aqueous buffer to each well. Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM in 1% DMSO. Mix vigorously for 1 minute.

  • Incubation: Allow the plate to equilibrate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Quantification: Compare the turbidity of the sample to a standard curve of known concentrations of a reference compound to quantify the amount of dissolved material.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Azaspiro[4.5]decane-3,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Spirocyclic Scaffold's Promise

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional diversity is relentless. Spirocyclic compounds, characterized by a single atom shared between two rings, represent a privileged class of structures.[1] This unique architecture imparts conformational constraint, a desirable trait for enhancing binding affinity and selectivity to biological targets. The 2-azaspiro[4.5]decane-3,8-dione core, a specific heterocyclic spiro-system, is an emerging framework of significant interest. Its embedded pyrrolidine and cyclohexanedione moieties provide rich chemical handles for derivatization, creating a library of compounds with vast potential for therapeutic applications.

This guide eschews a generic template, opting instead for a focused, logic-driven exploration of how to effectively screen these derivatives for two of the most sought-after biological activities: anticancer and antimicrobial. The methodologies described are grounded in established, validated protocols, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data generation.

Part 1: Unveiling Antineoplastic Potential: Cytotoxicity Screening

The inclusion of nitrogen-containing heterocyclic motifs, such as the pyrrolidine ring within the 2-azaspiro[4.5]decane core, has been a successful strategy in the development of anticancer agents.[2][3] Numerous studies on related spiro-pyrrolidine and spirooxindole derivatives have demonstrated significant anti-proliferative activities against a range of cancer cell lines, making this an essential first-pass screening for any new library of these compounds.[2][3][4][5][6]

Core Methodology: The MTT Assay for Cell Viability

The foundational assay for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] Its widespread use stems from its reliability, simplicity, and suitability for high-throughput screening.

Principle of the Assay: The assay's logic is elegantly simple: it measures the metabolic activity of a cell population, which serves as a proxy for cell viability. In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[8][9] Dead or inactive cells lack this enzymatic activity. The amount of purple formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[8][10]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere (24h incubation) A->B C Prepare serial dilutions of 2-Azaspiro derivatives B->C D Treat cells with derivatives (Control wells receive vehicle, e.g., DMSO) C->D E Incubate for exposure period (e.g., 48-72 hours) D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours (Formazan crystal formation) F->G H Add solubilization solution (e.g., DMSO) to dissolve crystals G->H I Measure absorbance (e.g., at 570 nm) H->I J Calculate % cell viability vs. control I->J K Determine IC50 values J->K

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, HepG2 liver cancer[4]) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Cisplatin or Doxorubicin).

  • Exposure Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Summarizing Cytotoxicity

Quantitative results should be organized for clear comparison.

Derivative IDSubstituent (R)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. HepG2
AZD-001-H45.2 ± 3.151.7 ± 4.5> 100
AZD-002-4-Cl-Ph12.5 ± 1.89.8 ± 1.122.4 ± 2.5
AZD-003-4-OCH₃-Ph28.1 ± 2.935.6 ± 3.368.9 ± 5.4
Cisplatin(Positive Control)9.0 ± 0.73.0 ± 0.29.0 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Probing Anti-Infective Properties: Antimicrobial Screening

The structural diversity of spiro heterocyclic compounds has also made them attractive candidates in the search for new antimicrobial agents.[11][12] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds like this compound.[13] A tiered screening approach, beginning with a qualitative diffusion assay followed by a quantitative dilution assay, is a robust strategy.

Tier 1 Methodology: Kirby-Bauer Disk Diffusion Assay

This method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth.[14][15]

Principle of the Assay: A standardized paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly swabbed with a microbial culture. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microbe is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk.[14][16] The diameter of this zone is proportional to the compound's activity.

Tier 2 Methodology: Broth Microdilution for MIC Determination

Following a positive result in the disk diffusion assay, the next logical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[14][15][16]

Principle of the Assay: The test microorganism is exposed to serial twofold dilutions of the compound in a liquid growth medium within a 96-well microtiter plate.[15] After incubation, the MIC is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of Azaspiro derivative in broth in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Include positive (no drug) and negative (no microbes) controls C->D E Incubate plate (e.g., 24h at 37°C) D->E F Visually inspect wells for turbidity (growth) E->F G Identify the lowest concentration with no visible growth F->G H This concentration is the MIC G->H

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocol: Broth Microdilution
  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to wells 2 through 12. Add 100 µL of the test compound at twice the highest desired final concentration to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and continue this serial dilution process up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted microbial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: Summarizing Antimicrobial Activity
Derivative IDSubstituent (R)Zone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
AZD-001-H8> 128> 128> 128
AZD-002-4-Cl-Ph18163264
AZD-003-4-OCH₃-Ph1264128> 128
Ciprofloxacin(Control)300.50.25N/A
Fluconazole(Control)N/AN/AN/A8

N/A: Not Applicable

Part 3: Expanding the Horizon: Further Mechanistic & Therapeutic Investigations

Initial screening results provide the critical signposts for directing further research. A derivative showing potent cytotoxicity warrants deeper investigation into its mechanism of action. This could involve assays to detect apoptosis induction (e.g., caspase-3/7 activity) or cell cycle arrest.[17]

Similarly, the broader family of azaspiro[4.5]decane derivatives has shown activity against other targets. For instance, related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel δ-opioid receptor agonists, suggesting potential applications in pain management.[18][19] Others have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a target relevant to ischemia-reperfusion injury.[20][21] These findings highlight the importance of being open to exploring diverse biological targets based on structural similarities to known bioactive molecules.

Conclusion: A Framework for Discovery

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. A systematic and logically tiered screening approach is paramount to efficiently identifying and prioritizing lead compounds. By starting with broad, robust assays such as MTT for cytotoxicity and disk diffusion/broth microdilution for antimicrobial activity, researchers can effectively triage large libraries of derivatives. The insights gained from these initial screens provide the essential foundation for subsequent, more complex mechanistic studies, ultimately paving the way for the development of new drugs to address critical unmet medical needs.

References

A Forward-Looking Technical Guide for the Prospective Discovery and Isolation of 2-Azaspiro[4.5]decane-3,8-dione from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, yet its presence in the vast repository of natural products remains undiscovered.[1] This guide pivots from retrospective reporting to a forward-looking, strategic framework for the prospective discovery, isolation, and characterization of 2-Azaspiro[4.5]decane-3,8-dione from natural sources. We address the core challenge of finding a novel compound by outlining a modern, multi-pronged approach that integrates chemoinformatic prospecting, robust extraction and dereplication strategies, a multi-modal purification cascade, and definitive structural elucidation. This document serves as a technical and strategic resource for researchers, scientists, and drug development professionals poised at the frontier of natural product discovery, providing a comprehensive roadmap for identifying and isolating this and other novel spirocyclic alkaloids.

Introduction: The Allure of the Undiscovered

Spirocyclic systems, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that is highly attractive for drug discovery.[2] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[2] While numerous spirocyclic alkaloids have been isolated from natural sources, showcasing a wide array of biological activities including anticancer, anti-inflammatory, and antihypertensive properties, the specific this compound core has, to date, only been described as a synthetic entity.[3][4][5][6][7]

The potential discovery of this compound in nature is significant for several reasons:

  • Novelty: It would represent a new class of natural products, opening avenues for biosynthetic and chemical ecology research.

  • Bioactivity: Natural products are a proven source of therapeutic leads. The discovery of this compound would trigger extensive bioactivity screening.

  • Sustainable Sourcing: Identifying a biological source could offer a more sustainable production route compared to multi-step chemical synthesis.

This guide, therefore, presents a hypothetical yet scientifically rigorous workflow for the discovery and isolation of this target compound.

Part 1: Bio-Prospecting for a Hypothetical Natural Source

The initial and most critical phase is identifying a promising biological source. Lacking a known producer, we must employ a targeted search strategy.

Chemoinformatic and Phylogenetic Targeting

A logical first step is to search for structurally related compounds. Spirooxindole and spirobenzylisoquinoline alkaloids are well-documented classes of natural products.[3][8] Organisms that produce these compounds, particularly those in the plant families Apocynaceae, Rubiaceae, and Fumariaceae, represent high-priority targets.[8][9]

Senior Scientist Insight: Think like a biosynthetic chemist. The 2-azaspiro[4.5]decane core could plausibly arise from the cyclization of a lysine-derived precursor with a polyketide unit. Therefore, screening organisms known for producing lysine-derived alkaloids, such as certain species of fungi (e.g., Penicillium) and bacteria (e.g., Streptomyces), is a rational, parallel strategy.

A Plausible Biosynthetic Pathway

Understanding a potential biosynthetic route can guide the search for producer organisms. We propose a hypothetical pathway starting from common metabolic precursors.

G cluster_precursors Primary Metabolites cluster_pathway Hypothetical Biosynthetic Pathway Lysine L-Lysine PKS Polyketide Synthase (PKS) Action Lysine->PKS incorporation MalonylCoA Malonyl-CoA MalonylCoA->PKS extension Cyclization Intramolecular Mannich-type Cyclization PKS->Cyclization linear precursor Oxidation Oxidative Tailoring Steps Cyclization->Oxidation Target This compound Oxidation->Target G Crude Crude Alkaloid Extract VLC Vacuum Liquid Chromatography (VLC) (Silica Gel, Step Gradient: Hex-EtOAc-MeOH) Crude->VLC Fractions 5-7 Enriched Fractions VLC->Fractions MPLC Medium Pressure Liquid Chromatography (MPLC) (C18, Gradient: H2O-ACN) Fractions->MPLC orthogonal separation SemiPure Semi-Pure Fraction (Target-Containing) MPLC->SemiPure PrepHPLC Preparative HPLC (Phenyl-Hexyl, Isocratic) SemiPure->PrepHPLC final polishing Pure Pure this compound PrepHPLC->Pure

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical entities with superior therapeutic profiles has driven medicinal chemists to explore architectures beyond traditional flat, aromatic systems. Among these, azaspirocyclic compounds have emerged as powerful three-dimensional (3D) scaffolds.[1] This guide delves into the technical intricacies of a specific and versatile core, 2-Azaspiro[4.5]decane-3,8-dione, and its related spirocyclic structures. We will explore its synthesis, derivatization potential, and strategic applications in drug development. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust framework for leveraging these scaffolds in medicinal chemistry programs.

The Spirocyclic Advantage in Medicinal Chemistry

Spirocycles, bicyclic compounds where two rings share a single atom, offer a distinct structural paradigm in drug design.[1] This unique spiro-fusion imparts a rigid, non-planar geometry that contrasts sharply with the two-dimensional nature of many conventional drug molecules.[1]

1.1 The Power of Three-Dimensionality

The primary advantage of spirocyclic scaffolds is their inherent 3D nature.[2] This structural rigidity allows for a precise, predictable orientation of functional groups in three-dimensional space, facilitating optimal interactions with the complex topographies of biological targets like enzymes and receptors.[1][3] This controlled spatial arrangement can lead to significant improvements in binding affinity and selectivity.

1.2 Enhancing Drug-like Properties

Incorporating spirocyclic motifs, particularly azaspirocycles (which contain a nitrogen atom), has been shown to favorably modulate key physicochemical properties:[1][3]

  • Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons (Fsp³) is strongly correlated with improved clinical success rates.[2] Spirocycles inherently increase the Fsp³ count, which can lead to enhanced solubility, better metabolic stability, and reduced off-target toxicity.[1][2]

  • Modulation of Lipophilicity and Solubility: The replacement of traditional flat rings (e.g., piperazine) with azaspirocycles can lower lipophilicity (logD values) and improve aqueous solubility, crucial parameters for favorable pharmacokinetics.[2][3]

  • Chemical Novelty: These scaffolds provide access to novel chemical space, offering opportunities to secure intellectual property and overcome existing patent limitations.

The this compound core, featuring a cyclohexanone ring fused to a γ-lactam, serves as a prime example of a functionally rich and synthetically accessible spirocyclic building block.

Synthesis of the this compound Core

The efficient construction of the this compound core is critical for its utilization in drug discovery programs. While multiple synthetic routes exist, multicomponent reactions (MCRs) offer a highly efficient pathway. The Bucherer-Bergs reaction, a classic MCR, is particularly well-suited for creating spiro-hydantoin structures, which are closely related and can be precursors to the target lactam.[4][5][6]

2.1 Retrosynthetic Analysis & Key Strategies

A logical retrosynthetic approach to spirocyclic lactams and hydantoins often begins with a cyclic ketone. For the 2-Azaspiro[4.5]decane core, 1,4-cyclohexanedione is the ideal starting material.

  • Bucherer-Bergs Reaction: This reaction combines a ketone, a cyanide source (e.g., KCN), and ammonium carbonate to directly form a spiro-hydantoin.[5][6] This is a robust and atom-economical method for creating the core spirocyclic junction.

  • Ugi Reaction: Another powerful MCR, the Ugi reaction, can assemble complex spirocycles from a ketone, an amine, a carboxylic acid, and an isocyanide.[7][8][9] Post-Ugi transformations can then yield the desired lactam structures.[7][8]

  • Stepwise Synthesis: A more traditional, stepwise approach involves the formation of an intermediate, such as a protected aminonitrile, followed by cyclization. A documented synthesis for this compound involves the acidic hydrolysis of a protected precursor, 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.[10]

2.2 Detailed Experimental Protocol: Bucherer-Bergs Synthesis of a Spiro-Hydantoin Precursor

This protocol describes the synthesis of a key spiro-hydantoin intermediate from 4-phenylcyclohexanone, illustrating a general and validated method that can be adapted for other cyclic ketones like 1,4-cyclohexanedione.[11]

Objective: To synthesize 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione as a representative spiro-hydantoin.

Materials:

  • 4-phenylcyclohexanone

  • Sodium cyanide (NaCN)

  • Methylamine hydrochloride

  • Potassium cyanate (KOCN)

  • Sodium hydride (NaH, 60% in mineral oil)

  • Dimethyl sulfoxide (DMSO) / Water (9:1)

  • Acetic Acid

  • Dry N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl, 10%)

  • Ethyl acetate (AcOEt), Chloroform (CHCl₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride [11]

  • Prepare a suspension of sodium cyanide (1.0 eq) and methylamine hydrochloride (1.0 eq) in a 9:1 mixture of DMSO/H₂O.

  • Add a solution of 4-phenylcyclohexanone (1.0 eq) in DMSO in one portion.

  • Stir the reaction mixture for 46 hours at room temperature. Causality: This step forms the α-aminonitrile intermediate. The extended reaction time ensures complete conversion of the ketone.

  • Pour the mixture into an ice-water mixture and perform an extractive workup with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure. The crude product is used directly in the next step.

Step 2: Formation of the Ureido Intermediate [11]

  • Treat the crude aminonitrile from Step 1 with potassium cyanate (KOCN) in the presence of acetic acid and water. Causality: The KOCN reacts with the amine to form a urea (ureido) derivative, which is the direct precursor for the hydantoin ring.

  • Monitor the reaction until completion and isolate the ureido product.

Step 3: Cyclization to the Spiro-Hydantoin [11]

  • Dissolve the ureido intermediate from Step 2 in dry DMF and cool in an ice bath.

  • Add sodium hydride (1.3 eq) portion-wise under an Argon atmosphere. Causality: NaH is a strong base that deprotonates the urea nitrogen, initiating an intramolecular cyclization to form the hydantoin ring.

  • Allow the mixture to stir at 45 °C for 4 days.

  • Add 10% HCl solution to hydrolyze any remaining intermediates and stir for an additional 24 hours at 45 °C.

  • Perform an extractive workup with chloroform. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent to yield the target 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

2.3 Characterization and Validation

The synthesized core and its derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Chemical Space & Derivatization Strategies

The this compound scaffold is a versatile platform for generating diverse chemical libraries. The two carbonyl groups and the lactam nitrogen provide multiple handles for chemical modification.

3.1 Key Reactive Sites

  • C8-Ketone: This ketone can undergo reductive amination, Wittig reactions, or aldol condensations to introduce a wide array of substituents on the cyclohexane ring.

  • N2-Lactam: The nitrogen of the lactam can be alkylated or acylated to introduce different functional groups.

  • C3-Lactam Carbonyl: This group can be reduced or converted to a thio-lactam to further explore the structure-activity relationship (SAR).

Table 1: Representative Analogs and Derivatization Potential

Parent ScaffoldDerivatization SiteReaction TypePotential Functional Groups Introduced
This compoundC8-KetoneReductive AminationPrimary/Secondary/Tertiary Amines, Aryl groups, Heterocycles
This compoundN2-LactamAlkylation (e.g., Mitsunobu)Alkyl chains, Benzyl groups, Propargyl groups (for click chemistry)
This compoundC3-CarbonylReduction (e.g., with LiAlH₄)Fused cyclic amine
1,3,8-Triazaspiro[4.5]decane-2,4-dioneN8-AmineAcylation / SulfonylationAmides, Sulfonamides

3.2 Workflow for Library Synthesis

A diversity-oriented synthesis approach allows for the rapid generation of a library of analogs for screening.

Library_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Parallel Derivatization cluster_2 Final Products A 1,4-Cyclohexanedione B Bucherer-Bergs or Ugi Reaction A->B C Spiro-Hydantoin or Lactam Core B->C D Reaction 1 (e.g., Reductive Amination at C8) C->D E Reaction 2 (e.g., N-Alkylation at N2) C->E F Reaction 3 (e.g., Suzuki Coupling on Aryl Halide) C->F G Sub-Library A (C8-Modified) D->G H Sub-Library B (N2-Modified) E->H I Sub-Library C (Aryl-Modified) F->I J Purification & QC G->J H->J I->J K Compound Library for Screening J->K

Caption: Diversity-Oriented Synthesis Workflow.

Applications in Drug Discovery

Spirocyclic lactams and related structures are found in a growing number of bioactive molecules and clinical candidates, demonstrating their therapeutic versatility.[12][13] Their unique 3D shapes make them ideal for targeting protein-protein interactions and complex enzyme active sites.

4.1 Case Study: Targeting G-Protein Coupled Receptors (GPCRs)

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists for the δ opioid receptor (DOR), a GPCR target for neurologic and psychiatric disorders.[14] High-throughput screening identified this spirocyclic chemotype, which exhibited submicromolar potency and selectivity over other opioid receptors.[14]

  • Significance: This discovery highlights the potential of spirocyclic scaffolds to yield novel chemotypes for well-established but challenging targets. The rigidity of the spiro-core likely helps in achieving the specific conformation required for selective receptor activation.

4.2 Broader Therapeutic Potential

The azaspiro[4.5]decane scaffold is a privileged structure found in molecules with a wide range of biological activities.[15] The related spiro-β-lactams have shown promise as antimicrobial agents, with activity against HIV and Plasmodium, the parasite that causes malaria.[16][17]

Signaling_Pathway_Example cluster_GPCR GPCR Signaling Cascade Ligand Spirocyclic Agonist (e.g., Triazaspiro-dione) Receptor δ Opioid Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response

Caption: Agonist-Mediated GPCR Inhibition Pathway.

Conclusion and Future Outlook

The this compound core and its related spirocycles represent a validated and highly promising class of scaffolds for modern drug discovery. Their inherent three-dimensionality, coupled with their favorable influence on physicochemical properties, provides a distinct advantage in the design of potent, selective, and drug-like clinical candidates. The synthetic accessibility through powerful multicomponent reactions enables the rapid exploration of chemical space. As the demand for novel therapeutics that can address complex biological targets continues to grow, the strategic application of rigid, 3D scaffolds like the azaspiro[4.5]decanes will undoubtedly play an increasingly crucial role in the future of medicinal chemistry.

References

Unlocking the Therapeutic Potential of 2-Azaspiro[4.5]decane-3,8-dione: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[4.5]decane scaffold represents a compelling starting point for novel therapeutic development. As a spirocyclic system, it possesses a rigid, three-dimensional structure that offers significant advantages in drug design, including the potential for enhanced potency, improved selectivity, and favorable pharmacokinetic properties.[1][2][3] While direct biological data on 2-Azaspiro[4.5]decane-3,8-dione is nascent, a comprehensive analysis of its structural analogs reveals a rich landscape of potential therapeutic targets. This guide synthesizes existing knowledge on related azaspiro[4.5]decane derivatives to propose a logical framework for identifying and validating the therapeutic targets of this promising, yet underexplored, molecule. We will delve into key target classes, providing the scientific rationale and detailed experimental protocols to empower researchers in their discovery efforts.

The Strategic Advantage of the Spirocyclic Scaffold

In the quest for novel therapeutics, moving beyond flat, aromatic structures is crucial. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this shift.[3][4] Their inherent three-dimensionality allows for a more precise and spatially diverse presentation of pharmacophoric features, which can lead to superior interactions with complex biological targets.[3] This structural rigidity can also reduce the entropic penalty upon binding and improve metabolic stability, key features for successful drug candidates.[5] The this compound core, with its two carbonyl groups, presents unique hydrogen bonding capabilities and electronic properties that make it a versatile scaffold for targeting a range of protein families.

Potential Therapeutic Target Class I: Central Nervous System (CNS) Receptors

Derivatives of the azaspiro[4.5]decane scaffold have repeatedly demonstrated activity at various G-protein coupled receptors (GPCRs) and ligand-gated ion channels within the CNS. This makes CNS disorders a primary area of investigation for this compound.

Opioid Receptors: A New Frontier for Pain and Neurological Disorders

Scientific Rationale: The delta opioid receptor (DOR) is a promising, yet challenging, target for treating neurologic and psychiatric disorders.[6] The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as selective DOR agonists highlights the suitability of this spirocyclic core for engaging the opioid receptor family.[6] These compounds have shown submicromolar potency and, importantly, low recruitment of β-arrestin 2, a pathway associated with some adverse effects of current opioids.[6] The dione functionality in our lead compound could be pivotal in establishing key interactions within the receptor's binding pocket.

Experimental Workflow for Target Validation:

cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In Vivo Confirmation Radioligand Binding Radioligand Binding cAMP Assay cAMP Assay Radioligand Binding->cAMP Assay Determine Ki Beta-Arrestin Assay Beta-Arrestin Assay cAMP Assay->Beta-Arrestin Assay Determine EC50/Emax Off-Target Screening Off-Target Screening Beta-Arrestin Assay->Off-Target Screening Assess Functional Selectivity Inflammatory Pain Model Inflammatory Pain Model Off-Target Screening->Inflammatory Pain Model Confirm Selectivity

Figure 1: Workflow for validating opioid receptor activity.

Detailed Protocols:

  • Protocol 2.1.1: Radioligand Binding Assay

    • Objective: To determine the binding affinity (Ki) of this compound for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

    • Materials: Membranes from CHO or HEK293 cells expressing human opioid receptors, [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR), test compound, filtration buffer, 96-well plates, scintillation fluid.

    • Procedure: a. Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound. b. After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. c. Wash filters to remove non-specific binding. d. Quantify the radioactivity on the filters using liquid scintillation counting. e. Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.

  • Protocol 2.1.2: cAMP Functional Assay

    • Objective: To determine the functional potency (EC50) and efficacy (Emax) of the compound as an agonist or antagonist.

    • Materials: CHO cells co-expressing the opioid receptor of interest and a cAMP-responsive reporter (e.g., GloSensor™), forskolin, test compound.

    • Procedure: a. Plate cells in a 96-well plate. b. Add the test compound at various concentrations. c. Stimulate the cells with forskolin to induce cAMP production. d. Measure the luminescence signal, which is inversely proportional to the level of cAMP. e. Fit data to a dose-response curve to determine EC50 and Emax relative to a known full agonist.

Sigma-1 Receptors: Targeting Neuropathic Pain and Cancer

Scientific Rationale: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, and its modulation is a promising strategy for treating neuropathic pain and certain cancers.[7] Notably, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as potent and selective sigma-1 receptor ligands, with some achieving sub-nanomolar affinities.[7][8] These compounds have demonstrated significant analgesic activity in preclinical models.[7] The spirocyclic core is critical for achieving high affinity and selectivity.[8][9]

Experimental Workflow for Target Validation:

Binding Affinity Binding Affinity Cellular Association Cellular Association Binding Affinity->Cellular Association Determine Ki & Selectivity In Vivo Biodistribution In Vivo Biodistribution Cellular Association->In Vivo Biodistribution Confirm Target Engagement Tumor Imaging (PET) Tumor Imaging (PET) In Vivo Biodistribution->Tumor Imaging (PET) Assess Tumor Accumulation

Figure 2: Workflow for validating sigma-1 receptor ligands.

Detailed Protocols:

  • Protocol 2.2.1: Sigma-1 Receptor Binding Assay

    • Objective: To determine the binding affinity (Ki) for sigma-1 and selectivity over sigma-2 receptors.

    • Materials: Guinea pig brain homogenates (rich in sigma-1 receptors), --INVALID-LINK---pentazocine (sigma-1 ligand), [³H]DTG (sigma-1/2 ligand), haloperidol (for non-specific binding), test compound.

    • Procedure: Follow a similar procedure to the opioid radioligand binding assay (Protocol 2.1.1), using the appropriate radioligands and tissue source.

  • Protocol 2.2.2: In Vitro Cellular Uptake Assay

    • Objective: To confirm specific binding and uptake in cancer cells expressing high levels of sigma-1 receptors.

    • Materials: Human cancer cell lines (e.g., DU-145 prostate cancer), radiolabeled version of the test compound (if available) or a fluorescent derivative, known sigma-1 antagonists (e.g., haloperidol) for blocking.

    • Procedure: a. Culture cells to confluence. b. Incubate cells with the labeled test compound in the presence or absence of an excess of a blocking agent. c. After incubation, wash cells thoroughly to remove unbound compound. d. Lyse the cells and measure the amount of internalized compound (via scintillation counting or fluorescence). e. A significant reduction in uptake in the presence of the blocking agent indicates specific binding to sigma-1 receptors.

Potential Therapeutic Target Class II: Enzymes in Oncology and Metabolism

The azaspiro[4.5]decane scaffold has been successfully incorporated into inhibitors of key enzymes, suggesting that this compound could function as a modulator of enzymatic activity.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases: A Novel Approach to Anemia

Scientific Rationale: Inhibitors of HIF prolyl hydroxylases (PHDs) stabilize HIF-α, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism is a validated strategy for treating anemia. 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as potent pan-inhibitors of PHD1-3.[10] The hydantoin-like moiety in these compounds is crucial for chelating the iron at the enzyme's active site. The dione structure within this compound could potentially mimic this functionality.

Experimental Workflow for Target Validation:

Biochemical PHD2 Assay Biochemical PHD2 Assay Cellular HIF-1a Stabilization Cellular HIF-1a Stabilization Biochemical PHD2 Assay->Cellular HIF-1a Stabilization Determine IC50 EPO Upregulation (in vivo) EPO Upregulation (in vivo) Cellular HIF-1a Stabilization->EPO Upregulation (in vivo) Confirm Cellular Activity

Figure 3: Workflow for validating HIF-PHD inhibitors.

Detailed Protocol:

  • Protocol 3.1.1: Biochemical PHD2 Inhibition Assay

    • Objective: To measure the direct inhibition of PHD2 enzyme activity.

    • Materials: Recombinant human PHD2, a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain, Fe(II), ascorbate, 2-oxoglutarate, and an antibody-based detection system (e.g., TR-FRET) to detect the hydroxylated peptide product.

    • Procedure: a. In a 384-well plate, combine the enzyme, substrate, and co-factors with varying concentrations of the test compound. b. Initiate the reaction by adding 2-oxoglutarate. c. After a set incubation period, stop the reaction and add detection reagents. d. Read the plate on a suitable plate reader to quantify product formation. e. Calculate the IC50 value from the dose-response curve.

Kinase Inhibition in Multiple Myeloma

Scientific Rationale: The compound Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) has demonstrated significant anti-myeloma activity.[11][12] Its mechanism involves the inhibition of key signaling pathways, including the phosphorylation of STAT3 and Akt, which are critical for the growth and survival of multiple myeloma cells.[11] It also inhibits the secretion of IL-6 and VEGF in the bone marrow microenvironment.[11] This provides a strong rationale for screening this compound for activity against kinases in these pathways.

Experimental Workflow for Target Validation:

MM Cell Viability MM Cell Viability Western Blot (p-STAT3, p-Akt) Western Blot (p-STAT3, p-Akt) MM Cell Viability->Western Blot (p-STAT3, p-Akt) Determine IC50 IL-6/VEGF Secretion Assay IL-6/VEGF Secretion Assay Western Blot (p-STAT3, p-Akt)->IL-6/VEGF Secretion Assay Confirm Pathway Inhibition In Vivo Xenograft Model In Vivo Xenograft Model IL-6/VEGF Secretion Assay->In Vivo Xenograft Model Assess Microenvironment Effect

Figure 4: Workflow for validating anti-myeloma activity.

Detailed Protocol:

  • Protocol 3.2.1: Western Blot for Pathway Inhibition

    • Objective: To assess the inhibition of IL-6-induced STAT3 and Akt phosphorylation.

    • Materials: Multiple myeloma cell lines (e.g., MM.1S, U266), IL-6, test compound, lysis buffer, antibodies against total and phosphorylated STAT3 and Akt.

    • Procedure: a. Starve cells to reduce basal phosphorylation. b. Pre-treat cells with the test compound for 1-2 hours. c. Stimulate cells with IL-6 for 15-30 minutes. d. Lyse the cells and separate proteins by SDS-PAGE. e. Transfer proteins to a membrane and probe with specific primary and secondary antibodies. f. Visualize bands and quantify the ratio of phosphorylated to total protein.

Potential Therapeutic Target Class III: Mitochondrial Function

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Scientific Rationale: The opening of the mPTP is a critical event in cell death following ischemia-reperfusion injury (IRI), making it a key target for cardioprotective drugs.[13] Derivatives of 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one have been identified as the first small-molecule inhibitors of mPTP opening that target the c subunit of the F1/FO-ATP synthase complex.[13][14][15] These compounds have shown protective effects in models of myocardial infarction.[13] The spirocyclic scaffold is integral to their interaction with the ATP synthase complex.

Summary of Preclinical Data for Related mPTP Inhibitors

Compound ClassTargetIn Vitro ModelIn Vivo ModelKey FindingReference
1,3,8-Triazaspiro[4.5]decanemPTP (c subunit)Isolated mitochondriaMouse model of MIDecreased apoptotic rate, improved cardiac function[13]
1,4,8-Triazaspiro[4.5]decan-2-onemPTP (c subunit)CardiomyocytesN/ACounteracted cell death in hypoxia/reoxygenation[14][15]

Detailed Protocol:

  • Protocol 4.1.1: Calcium Retention Capacity (CRC) Assay

    • Objective: To measure the ability of the compound to inhibit mPTP opening in isolated mitochondria.

    • Materials: Freshly isolated mitochondria (e.g., from rat liver or heart), CRC buffer, Calcium Green-5N fluorescent probe, successive pulses of a known concentration of CaCl₂.

    • Procedure: a. Suspend isolated mitochondria in the buffer with the fluorescent probe and the test compound. b. Monitor fluorescence in a fluorometer. c. Add sequential pulses of CaCl₂. Each pulse will cause a transient increase in fluorescence as the mitochondria take up the calcium. d. mPTP opening is indicated by a large, sustained increase in fluorescence as the mitochondria release all accumulated calcium. e. The amount of calcium required to trigger this event is the Calcium Retention Capacity. A higher CRC in the presence of the test compound indicates inhibition of mPTP opening.

Conclusion and Future Directions

The this compound scaffold stands as a promising, albeit uncharacterized, platform for drug discovery. Based on robust evidence from structurally related analogs, we have outlined a clear, multi-pronged strategy for its investigation. The most promising initial avenues for exploration are CNS receptors (opioid and sigma-1), key enzymes in oncology and metabolism (HIF-PHD, STAT3/Akt pathways), and mitochondrial regulators (mPTP).

The path forward requires a systematic screening campaign using the detailed protocols provided in this guide. Initial broad-based screening against diverse target panels, followed by focused validation based on positive hits, will be the most efficient approach. By leveraging the inherent structural advantages of the spirocyclic core, the research community is well-equipped to unlock the full therapeutic potential of this compound and its future derivatives.

References

Methodological & Application

Application Note: A Scalable, Multi-Gram Protocol for the Synthesis of 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the multi-gram synthesis of 2-Azaspiro[4.5]decane-3,8-dione, a valuable spirocyclic scaffold for drug discovery and development. The described synthetic route is robust, scalable, and proceeds through a protected intermediate, ensuring high purity and yield of the final product. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key experimental choices, safety considerations, and characterization data.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as receptor affinity and selectivity.[1][2] The 2-azaspiro[4.5]decane core, in particular, is a key structural motif in a variety of biologically active compounds. This compound serves as a versatile building block for the synthesis of more complex molecules, including spirohydantoins, which are considered privileged structures in drug design.[1][3] This document outlines a reliable, multi-step synthesis of this compound on a multi-gram scale, starting from the readily available 1,4-cyclohexanedione monoethylene ketal.

Overall Synthetic Scheme

The multi-gram synthesis of this compound is achieved through a four-step sequence, commencing with the Horner-Wadsworth-Emmons reaction, followed by a Michael addition, reductive cyclization, and concluding with a ketal deprotection.

Synthesis_Workflow A 1,4-Dioxaspiro[4.5]decan-8-one B (1,4-Dioxaspiro[4.5]dec-8-ylidene) acetic acid ethyl ester A->B  Step 1:  Horner-Wadsworth-Emmons C 8-(2-Nitromethyl)-1,4-dioxaspiro[4.5]decan- 8-acetic acid ethyl ester B->C  Step 2:  Michael Addition D 1,4-Dioxa-10-azadispiro[4.2.4.2] tetradecan-11-one C->D  Step 3:  Reductive Cyclization E This compound D->E  Step 4:  Ketal Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier
1,4-Dioxaspiro[4.5]decan-8-one≥98%Commercially available
Triethyl phosphonoacetate≥98%Commercially available
Potassium tert-butoxide≥98%Commercially available
Nitromethane≥99%Commercially available
Tetra-n-butylammonium fluoride trihydrate≥98%Commercially available
Iron powder-325 meshCommercially available
Ammonium chloride≥99.5%Commercially available
Hydrochloric acid (2N)-Prepared in-house
Ethyl acetateACS GradeCommercially available
Diethyl etherACS GradeCommercially available
N,N-Dimethylformamide (anhydrous)≥99.8%Commercially available
Tetrahydrofuran (anhydrous)≥99.9%Commercially available
Ethanol200 proofCommercially available
Step 1: Synthesis of (1,4-Dioxaspiro[4.5]dec-8-ylidene)acetic acid ethyl ester

This step employs a Horner-Wadsworth-Emmons reaction to introduce the acetate side chain. The use of potassium tert-butoxide as a strong base is crucial for the deprotonation of the phosphonate ester, forming the reactive ylide.

Procedure:

  • To a solution of triethyl phosphonoacetate (21.4 g, 95.6 mmol) in anhydrous N,N-dimethylformamide (90 ml) under an argon atmosphere, add potassium tert-butoxide (10.7 g, 95.6 mmol) portion-wise at room temperature.

  • Stir the resulting mixture for 10 minutes at room temperature.

  • Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64 mmol) in anhydrous N,N-dimethylformamide (160 ml) to the reaction mixture.

  • Stir the reaction for 1 hour at room temperature, then pour the mixture into ice-water (240 g).

  • Extract the aqueous suspension with diethyl ether (4 x 100 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a yellowish oil.

Expected Yield: ~14.4 g (quantitative)

Step 2: Synthesis of 8-(2-Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-acetic acid ethyl ester

This step involves a Michael addition of nitromethane to the α,β-unsaturated ester. Tetra-n-butylammonium fluoride is used as a catalyst for this addition.

Procedure:

  • To a mixture of (1,4-dioxaspiro[4.5]dec-8-ylidene)acetic acid ethyl ester (14.4 g, 63.6 mmol) and tetra-n-butylammonium fluoride trihydrate (21.9 g, 69.6 mmol) in tetrahydrofuran (150 ml), add nitromethane (5.00 g, 4.4 ml, 82 mmol).

  • Stir the mixture for 6 hours at 70 °C, followed by 18 hours at 45 °C.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a mixture of methyl tert-butyl ether and cyclohexane (1:3) as the eluent.

Expected Yield: ~14.8 g (81%)

Step 3: Synthesis of 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one

This is a one-pot reductive cyclization. The nitro group is reduced to an amine by iron in the presence of ammonium chloride, and the newly formed amine undergoes intramolecular cyclization with the ester to form the desired lactam.

Procedure:

  • Prepare a mixture of iron powder (4.85 g, 87 mmol), ammonium chloride (23.0 g, 430 mmol), and water (17 ml).

  • To this mixture, add a solution of 8-(2-nitromethyl-1,4-dioxaspiro[4.5]decane-8-acetic acid ethyl ester (5.00 g, 17.4 mmol) in ethanol (170 ml).

  • Stir the reaction mixture for 6 hours at 80 °C.

  • Filter the hot mixture and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Take up the resulting white solid in water (80 ml) and extract with methylene chloride (4 x 50 ml).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the product as a white solid.

Expected Yield: ~3.04 g (83%)

Step 4: Synthesis of this compound

The final step is the deprotection of the ketal under acidic conditions to reveal the ketone functionality.

Procedure:

  • Dissolve 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (10.5 g, 49.8 mmol) in 2N aqueous HCl (20 mL).

  • Stir the solution at room temperature for 2 hours.[4]

  • Concentrate the reaction mixture under reduced pressure and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 ml).

  • Combine the organic phases, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by flash chromatography on silica gel (Petroleum Ether:Ethyl Acetate) to afford the title compound as a white solid.

Expected Yield: ~7.5 g (92%)[4]

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol [5]
Appearance White solid
¹H NMR (400MHz, DMSO-d₆) δ 7.58 (m, 1H), 3.15 (s, 2H), 2.30 (s, 4H), 2.28-2.25 (m, 2H), 1.82-1.79 (m, 4H)[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side reactionsEnsure anhydrous conditions. Check the quality of potassium tert-butoxide.
Incomplete reaction in Step 3Inactive iron powderActivate iron powder by washing with dilute HCl, followed by water and ethanol.
Difficulty in purification of final productPresence of starting material or by-productsOptimize the flash chromatography conditions (eluent system and gradient).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Nitromethane is flammable and toxic. Avoid inhalation and contact with skin.

  • Handle all organic solvents with care and dispose of them according to institutional guidelines.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the multi-gram synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

Application Notes & Protocols: The 2-Azaspiro[4.5]decane-3,8-dione Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Strategic Value of Azaspirocycles

In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved pharmacological profiles is paramount. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a particularly valuable structural motif. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of sp³-rich centers is often associated with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful clinical development.

Within this class, azaspirocycles, which incorporate one or more nitrogen atoms, are of special interest due to their ability to form key hydrogen bonds and other non-covalent interactions within protein binding pockets. The 2-Azaspiro[4.5]decane-3,8-dione core, the focus of this guide, represents a versatile and promising scaffold. It combines a pyrrolidinone ring, a common feature in many biologically active molecules, with a cyclohexanone ring, providing a rigid framework with multiple points for chemical diversification. This guide provides a detailed exploration of the synthesis, derivatization, and potential applications of this scaffold, offering researchers a practical toolkit for its incorporation into drug discovery programs.

Core Scaffold: Structure and Properties

The this compound scaffold possesses a unique topology that makes it an attractive starting point for library synthesis. The spirocyclic fusion of a five-membered lactam and a six-membered ketone ring creates a well-defined three-dimensional shape. The lactam nitrogen provides a handle for substitution, while the two carbonyl groups can be chemically modified or serve as interaction points with biological targets.

Caption: Core structure of this compound.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the deprotection of a ketal-protected precursor. This approach ensures the selective formation of the desired dione structure.

Protocol: Synthesis of this compound

This protocol details the synthesis from the precursor 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.[1]

Materials:

  • 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Petroleum Ether (Pet. Ether)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (e.g., 10.5 g, 49.8 mmol) in aqueous 2N HCl (e.g., 20 mL).

  • Reaction: Stir the solution at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

    • Dilute the residue with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic phases.

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a Petroleum Ether:Ethyl Acetate gradient to afford the title compound as a white solid.

Expected Yield: Approximately 92%.[1]

Characterization: The structure of the final compound should be confirmed by spectroscopic methods. For this compound, the following ¹H NMR data has been reported (400MHz, DMSO-d6): δ 7.58 (m, 1H), 3.15 (s, 2H), 2.30 (s, 4H), 2.28-2.25 (m, 2H), 1.82-1.79 (m, 4H).[1]

G start 1,4-dioxa-10-azadispiro [4.2.4.2]tetradecan-11-one reagent 2N HCl, H2O Room Temperature, 2h start->reagent workup Aqueous Work-up & Extraction (EtOAc) reagent->workup product This compound purification Flash Chromatography (Silica, Pet. Ether/EtOAc) workup->purification purification->product

Caption: Synthetic workflow for this compound.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

While direct biological activity data for the this compound scaffold itself is not extensively published, the broader class of azaspiro[4.5]decanes has been successfully employed in the development of potent and selective modulators of various biological targets. These examples serve as a strong rationale for the potential of the title scaffold in medicinal chemistry.

Case Study 1: M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2][3] The activation of M1 receptors in the brain is a validated therapeutic strategy to enhance cognitive function.

  • Key Findings: Systematic modifications of the core structure led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[2] For example, (+/-)-YM796 and (+/-)-YM954 demonstrated M1 agonistic activity and effectively reversed cognitive impairment in rat models.[3]

This suggests that the this compound core could be functionalized to generate novel M1 agonists, with the pyrrolidinone and cyclohexanone moieties providing a rigid framework for orienting pharmacophoric features.

G cluster_pathway M1 Muscarinic Receptor Signaling Pathway agonist Azaspiro[4.5]decane Derivative (e.g., YM796) m1r M1 Muscarinic Receptor (GPCR) agonist->m1r Binds & Activates gq11 Gq/11 Protein m1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Neuronal Excitation & Cognitive Enhancement ca_release->response pkc->response

Caption: M1 muscarinic receptor signaling pathway.

Case Study 2: δ Opioid Receptor Agonists for Neurological Disorders

Recently, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective δ opioid receptor (DOR) agonists.[4][5] DORs are a promising target for treating pain and psychiatric disorders, but the development of clinical candidates has been challenging. The discovery of new scaffolds is therefore of high importance.[4][5]

  • Key Findings: High-throughput screening identified compounds with a 1,3,8-triazaspiro[4.5]decane-2,4-dione core that act as selective DOR agonists with low β-arrestin 2 recruitment efficacy, a potentially favorable characteristic for avoiding adverse effects.[4]

This highlights the potential of the spiro-dione system to serve as a template for GPCR modulators. The this compound scaffold could be elaborated to explore interactions with the DOR or other related receptors.

Case Study 3: Targeting Protein-Protein Interactions and Kinases

The rigid nature of diazaspiro[4.5]decanone scaffolds has shown significant promise in the development of potent and selective kinase inhibitors. Their structure allows for the precise orientation of substituents to interact with key residues in the ATP-binding pocket of kinases. Furthermore, related diazaspiro[4.5]decane linkers have been incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of oncoproteins like EZH2.[6]

  • Key Findings: The use of a 2,8-diazaspiro[4.5]decane linker in an EZH2 PROTAC resulted in a compound with good oral bioavailability and potent degradation of the target protein in cancer cell lines.[6]

These examples demonstrate the utility of the azaspiro[4.5]decane framework in designing molecules that can modulate challenging targets such as kinases and protein-protein interactions.

Protocol: In Vitro Biological Evaluation

To assess the biological activity of novel derivatives of this compound, a variety of in vitro assays can be employed. The choice of assay will be dictated by the therapeutic target of interest. Below is a generalized protocol for a competitive radioligand binding assay, which is commonly used to determine the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure and should be optimized for the specific receptor and radioligand being used.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor

  • Test compounds (derivatives of this compound) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Dilute the cell membranes and the radiolabeled ligand to the desired concentrations in ice-cold assay buffer.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add:

      • Assay buffer

      • Test compound or vehicle (for total binding) or a known high-affinity unlabeled ligand (for non-specific binding)

      • Radiolabeled ligand

      • Cell membrane suspension

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Summary of Azaspiro[4.5]decane Derivatives and Their Applications

Scaffold TypeTherapeutic TargetPotential ApplicationReference
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorAlzheimer's Disease[2][3]
1,3,8-Triazaspiro[4.5]decanemPTP c-subunitMyocardial Infarction[7]
1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ Opioid ReceptorNeurological Disorders, Pain[4][5]
1,4-Dioxa-8-azaspiro[4.5]decaneσ1 ReceptorTumor Imaging[8]
2,8-Diazaspiro[4.5]decaneLinker in PROTACs (EZH2)Cancer[6]
Diazaspiro[4.5]decanoneKinasesCancer, Inflammatory Diseases

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its rigid, three-dimensional structure and multiple points for diversification make it an ideal starting point for library synthesis targeting a wide range of biological macromolecules. The successful application of closely related azaspiro[4.5]decane cores in modulating GPCRs, enzymes, and protein-protein interactions provides a strong impetus for the investigation of this particular scaffold. Future work should focus on the development of efficient and diverse synthetic routes to functionalize the core at the lactam nitrogen, the cyclohexanone ring, and the carbonyl groups. The exploration of these derivatives against various target classes, guided by computational modeling and high-throughput screening, is likely to yield novel chemical probes and lead compounds for the next generation of medicines.

References

Application Note: A Step-by-Step Guide to the Derivatization of 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic derivatization of 2-Azaspiro[4.5]decane-3,8-dione, a valuable scaffold in medicinal chemistry. The unique three-dimensional structure of spirocyclic compounds offers significant potential for developing novel therapeutics with improved bioactivity and pharmacophoric features.[1][2] This document provides detailed, step-by-step protocols for the targeted modification of this spirocyclic lactam at its key reactive sites: the secondary amine of the lactam ring and the ketone at the C8 position. The protocols outlined herein are based on established chemical principles and analogous transformations reported in the literature for similar molecular frameworks.

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, are of increasing interest in drug discovery. Their inherent rigidity and well-defined three-dimensional geometry can lead to enhanced binding affinity and selectivity for biological targets. The this compound core, featuring a lactam and a ketone, presents multiple points for diversification, making it an attractive starting point for the generation of compound libraries for high-throughput screening. Derivatization of this scaffold allows for the systematic exploration of the chemical space around the core structure to optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of the Starting Material: this compound

Before derivatization, the synthesis of the parent compound is a necessary first step. A common route to this compound involves the deprotection of a ketal-protected precursor.

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic routes.

Reaction Scheme:

Synthesis_of_2_Azaspiro_4_5_decane_3_8_dione cluster_0 Synthesis starting_material 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one product This compound starting_material->product Stir at RT, 2h reagents 2N HCl (aq)

A simplified workflow for the synthesis of the target scaffold.

Materials:

  • 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for elution

Procedure:

  • A solution of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one in aqueous 2N HCl is stirred at room temperature for 2 hours.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is diluted with water and extracted three times with ethyl acetate.

  • The combined organic phases are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The mixture is filtered, and the solvent is evaporated.

  • Purification by flash chromatography on silica gel (using a gradient of petroleum ether:ethyl acetate) affords the title compound as a white solid.

Derivatization Strategies at the Lactam Nitrogen (N2)

The secondary amine within the lactam ring is a prime site for derivatization, allowing for the introduction of a wide variety of substituents to modulate properties such as solubility, lipophilicity, and target interactions.

N-Alkylation

N-alkylation introduces alkyl groups to the lactam nitrogen. This can be achieved under basic conditions to deprotonate the nitrogen, followed by reaction with an alkyl halide.

This is a representative protocol based on standard procedures for lactam alkylation.

Reaction Scheme:

N_Alkylation cluster_1 N-Alkylation start This compound product 2-Alkyl-2-azaspiro[4.5]decane-3,8-dione start->product reagents 1. NaH, DMF 2. R-X (Alkyl Halide)

General workflow for N-alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the desired alkyl halide dropwise to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactant Ratio 1.2 eq NaH, 1.1 eq Alkyl Halide
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Typical Reaction Time 4 - 12 hours
N-Acylation

N-acylation introduces an acyl group to the lactam nitrogen, forming an imide. This can be achieved using an acyl chloride or anhydride in the presence of a base.

A representative protocol for N-acylation.

Reaction Scheme:

N_Acylation cluster_2 N-Acylation start This compound product 2-Acyl-2-azaspiro[4.5]decane-3,8-dione start->product reagents R-COCl (Acyl Chloride) Base (e.g., Pyridine or Et3N) Reductive_Amination cluster_3 Reductive Amination start This compound product 8-Amino-2-azaspiro[4.5]decan-3-one derivative start->product reagents 1. R-NH2 (Amine), Ti(OiPr)4 2. NaBH4 or NaBH3CN Wittig_Reaction cluster_4 Wittig Reaction start This compound product 8-Alkylidene-2-azaspiro[4.5]decan-3-one start->product reagents Phosphonium Ylide (Ph3P=CHR)

References

Application Notes & Protocols for High-Throughput Screening of 2-Azaspiro[4.5]decane-3,8-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 2-Azaspiro[4.5]decane Scaffold in Drug Discovery

The 2-Azaspiro[4.5]decane-3,8-dione core represents a compelling, three-dimensional chemical scaffold with significant potential for the development of novel therapeutics. While direct biological activity of the parent molecule is not extensively documented, the broader class of azaspiro[4.5]decane derivatives has demonstrated a remarkable range of pharmacological activities.[1][2][3] This structural motif, characterized by a spirocyclic system joining a pyrrolidinone and a cyclohexanone ring, offers a rigid framework that can be strategically decorated to achieve high-affinity and selective interactions with various biological targets.[4]

Notable derivatives of the azaspiro[4.5]decane scaffold have shown potent antitumor and anti-inflammatory properties. For example, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (Azaspirane, Atiprimod) has been shown to inhibit the growth of multiple myeloma cells by targeting critical signaling pathways involving STAT3 and Akt, and by modulating the tumor microenvironment through the inhibition of IL-6 and VEGF secretion.[1] Furthermore, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of TYK2/JAK1 kinases, highlighting their potential in treating inflammatory diseases.[2] These findings underscore the therapeutic promise of the 2-azaspiro[4.5]decane scaffold and provide a strong rationale for its exploration in high-throughput screening (HTS) campaigns to identify novel bioactive compounds.

This document provides detailed protocols for a series of HTS assays designed to investigate the biological activity of compound libraries based on the this compound scaffold. The assays are designed to be robust, scalable, and relevant to the known biological activities of related compounds.[5][6]

High-Throughput Screening Workflow

A typical HTS workflow for screening a library of this compound derivatives would involve a primary screen to identify "hits," followed by secondary and tertiary assays for hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Primary Primary HTS Assay (e.g., Cell Viability) DoseResponse Dose-Response Assay (IC50 Determination) Primary->DoseResponse Cytotoxicity Counter-Screen (Cytotoxicity Assay) DoseResponse->Cytotoxicity KinaseAssay Target-Based Assay (e.g., Kinase Inhibition) Cytotoxicity->KinaseAssay CytokineAssay Pathway-Based Assay (e.g., Cytokine Secretion) KinaseAssay->CytokineAssay LeadOpt Structure-Activity Relationship (SAR) Studies CytokineAssay->LeadOpt

Caption: High-throughput screening cascade for this compound derivatives.

Protocol 1: Primary High-Throughput Cell Viability Assay

This assay is designed as a primary screen to identify compounds that inhibit the proliferation of a relevant cancer cell line (e.g., a multiple myeloma cell line such as MM.1S, based on the activity of Azaspirane).[1] The assay utilizes a resazurin-based reagent, which is a robust and sensitive indicator of cell viability.

Principle: Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

  • Cell Line: MM.1S multiple myeloma cells

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Assay Plates: 384-well, black, clear-bottom tissue culture plates

  • Compound Plates: 384-well plates containing the this compound library compounds dissolved in DMSO

  • Reagents: Resazurin sodium salt solution (e.g., PrestoBlue™ or alamarBlue™)

  • Controls: Staurosporine (positive control for cell death), DMSO (negative control)

  • Equipment: Automated liquid handler, multi-mode plate reader with fluorescence detection

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest MM.1S cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cells in culture medium to a final concentration of 5 x 104 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates (2000 cells/well).

    • Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Addition:

    • Prepare compound plates with the library compounds at a concentration of 1 mM in DMSO.

    • Using a pintool or acoustic liquid handler, transfer 40 nL of each compound from the compound plates to the corresponding wells of the cell plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Include wells with DMSO only (negative control) and staurosporine at a final concentration of 1 µM (positive control).

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Quality Control:

The robustness of the HTS assay should be validated using the Z'-factor, which assesses the separation between the positive and negative controls.[7]

  • Z'-factor calculation: Z' = 1 - (3 * (σpos + σneg)) / |µpos - µneg| where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

  • Hit Identification: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos)) Hits are typically defined as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

ParameterDescriptionAcceptance Criteria
Z'-factor Measures the statistical separation of controls> 0.5
Signal-to-Background Ratio of the mean signal of the negative control to the positive control> 5
CV of Controls Coefficient of variation for positive and negative controls< 15%

Protocol 2: Secondary Assay - TYK2/JAK1 Dual Kinase Inhibition Assay

This biochemical assay is designed to identify compounds that directly inhibit the kinase activity of TYK2 and JAK1, based on the known activity of some diazaspiro[4.5]decan-1-one derivatives.[2] A variety of commercial HTS-compatible kinase assay kits are available (e.g., ADP-Glo™, LanthaScreen™). The following is a generalized protocol based on the ADP-Glo™ principle.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Enzymes: Recombinant human TYK2 and JAK1

  • Substrate: Suitable peptide substrate for TYK2/JAK1

  • Assay Plates: 384-well, white, low-volume plates

  • Compound Plates: 384-well plates with hit compounds from the primary screen in a dose-response format

  • Reagents: ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent), kinase reaction buffer, ATP

  • Controls: Potent, known TYK2/JAK1 inhibitor (positive control), DMSO (negative control)

  • Equipment: Automated liquid handler, luminometer

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare the kinase reaction buffer containing the appropriate concentrations of TYK2 or JAK1 enzyme and the peptide substrate.

    • Prepare the ATP solution in the kinase reaction buffer.

  • Compound Addition:

    • Add 1 µL of the serially diluted compounds or controls to the wells of the assay plate.

  • Kinase Reaction Initiation:

    • Add 2 µL of the enzyme/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 2 µL of the ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Assay Readout:

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Pathway cluster_0 Kinase Reaction cluster_1 Inhibition Kinase TYK2/JAK1 ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Inhibitor 2-Azaspiro[4.5]decane Derivative Inhibitor->Kinase

Caption: Mechanism of kinase inhibition by this compound derivatives.

Protocol 3: Tertiary Assay - IL-6 Secretion ELISA Assay

This cell-based assay is designed to confirm the anti-inflammatory and immunomodulatory activity of hit compounds by measuring their effect on cytokine secretion, a downstream event of JAK-STAT signaling.[1]

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted IL-6 in the cell culture supernatant.

Materials:

  • Cell Line: A suitable cell line that secretes IL-6 upon stimulation (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages or patient-derived bone marrow stromal cells).

  • Stimulant: Lipopolysaccharide (LPS)

  • Assay Plates: 96-well tissue culture plates

  • Reagents: Human IL-6 ELISA kit

  • Controls: Known IL-6 secretion inhibitor (positive control), DMSO (negative control)

  • Equipment: Plate washer, microplate reader for absorbance

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the hit compounds for 1 hour.

  • Stimulation:

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce IL-6 secretion.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the plates and carefully collect the culture supernatant.

  • ELISA Procedure:

    • Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Assay Readout:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Generate a standard curve using the IL-6 standards provided in the kit.

  • Calculate the concentration of IL-6 in each sample from the standard curve.

  • Determine the IC50 for the inhibition of IL-6 secretion for each compound.

AssayPurposeKey ReadoutPotential Biological Insight
Cell Viability Primary screen for anti-proliferative activityFluorescence (Resorufin)General cytotoxicity or anti-cancer activity
Kinase Inhibition Secondary, target-based assayLuminescence (ADP-Glo™)Direct inhibition of specific kinases (e.g., TYK2/JAK1)
IL-6 ELISA Tertiary, cell-based functional assayAbsorbance (Colorimetric)Anti-inflammatory/immunomodulatory activity

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound-based compound libraries. The tiered approach, from a broad primary screen to more focused secondary and tertiary assays, allows for the efficient identification and characterization of novel bioactive molecules. The promising biological activities of known azaspiro[4.5]decane derivatives suggest that this scaffold holds significant potential for the development of new therapeutics in oncology and immunology. Further hit-to-lead optimization studies, guided by the data generated from these HTS assays, will be crucial in realizing the full therapeutic potential of this chemical class.

References

Application Notes and Protocols: Studying the Kinetics of 2-Azaspiro[4.5]decane-3,8-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Azaspiro[4.5]decane-3,8-diones in Medicinal Chemistry

The 2-azaspiro[4.5]decane-3,8-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. These spirocyclic compounds, characterized by a unique three-dimensional architecture, have garnered significant attention in drug discovery. Their rigid framework allows for precise orientation of functional groups, enhancing interactions with biological targets. Derivatives of this scaffold have shown promise as novel therapeutics, including agonists for opioid receptors and inhibitors of mitochondrial permeability transition pore opening, which is implicated in reperfusion injury after myocardial infarction.

Understanding the kinetics of reactions involving this scaffold is paramount for the synthesis, optimization, and development of new drug candidates. Kinetic studies provide crucial insights into reaction mechanisms, stability, and the influence of various parameters on reaction rates. This knowledge is essential for scaling up production, ensuring product quality, and predicting the behavior of these compounds under physiological conditions.

This guide provides a comprehensive overview of the experimental setup for studying the kinetics of reactions involving this compound and

Application Notes and Protocols for the Use of 2-Azaspiro[4.5]decane-3,8-dione in Novel Polymer Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the use of 2-Azaspiro[4.5]decane-3,8-dione, a unique spirocyclic lactam, in the synthesis of novel polyamides. The inherent conformational rigidity and three-dimensional architecture of the spirocyclic monomer are expected to impart distinct properties to the resulting polymers, such as enhanced thermal stability, modified solubility, and potentially unique biomimetic characteristics. These notes offer insights into the underlying chemistry of spiro-lactam polymerization and provide a comprehensive, albeit representative, protocol for the anionic ring-opening polymerization (AROP) of this monomer.

Introduction: The Rationale for Spirocyclic Monomers in Polymer Science

Traditional linear polyamides, such as Nylon 6, are synthesized from the ring-opening polymerization of ε-caprolactam.[1] While these materials exhibit excellent mechanical properties, the introduction of more complex monomer architectures is a key strategy for developing next-generation polymers with tailored functionalities. Spirocyclic compounds, characterized by two rings connected through a single common atom, offer a compelling platform for innovation in polymer chemistry.[2] The spiro junction introduces a significant degree of conformational rigidity, which can disrupt chain packing and influence the macroscopic properties of the resulting polymer.

This compound (Figure 1) is a bicyclic monomer containing a lactam functionality amenable to ring-opening polymerization. The presence of the spirocyclic cyclohexane ring is hypothesized to confer several advantageous properties to the corresponding polyamide, including:

  • Enhanced Thermal Stability: The rigid spiro structure can increase the glass transition temperature (Tg) of the polymer by restricting segmental motion of the polymer chains.

  • Altered Solubility: The non-planar, three-dimensional structure may disrupt interchain hydrogen bonding, potentially leading to improved solubility in a wider range of organic solvents compared to their linear counterparts.

  • Unique Morphological and Mechanical Properties: The spirocyclic units along the polymer backbone can influence crystallinity and create materials with novel mechanical responses.

These characteristics make polyamides derived from this compound promising candidates for applications in specialty engineering plastics, advanced coatings, and potentially as scaffolds in biomedical engineering and drug delivery.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound monomer.

Synthesis of this compound Monomer

The monomer, this compound, with CAS number 914780-96-4, can be synthesized through various organic chemistry routes.[3] A common method involves the multi-step synthesis from 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.[3] The final step typically involves an acid-catalyzed hydrolysis to yield the desired dione product.[3] Purity of the monomer is crucial for successful polymerization, and it is recommended to purify the product by flash chromatography or recrystallization.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃NO₂[4]
Molecular Weight 167.21 g/mol [4]
CAS Number 914780-96-4[4]
Appearance White solid (typical)[3]
IUPAC Name This compound[4]

Anionic Ring-Opening Polymerization (AROP): A Representative Protocol

Anionic ring-opening polymerization is a powerful technique for the synthesis of high molecular weight polyamides from lactam monomers.[1] The mechanism involves the activation of the lactam by a strong base to form a lactamate anion, which then acts as the propagating species. An activator, typically an N-acyllactam, is often used to accelerate the polymerization.

The following protocol is a representative procedure for the polymerization of this compound, adapted from general methods for lactam AROP.[1][5] Note: This protocol should be considered a starting point and may require optimization for this specific monomer.

Materials and Reagents
  • This compound (highly purified)

  • Anhydrous Toluene (or other suitable high-boiling aprotic solvent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N-Acetyl-ε-caprolactam (activator)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

  • Schlenk line and associated glassware

Experimental Workflow

G Workflow for AROP of this compound cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification prep1 Dry monomer under vacuum react1 Dissolve monomer in anhydrous toluene prep1->react1 prep2 Assemble and flame-dry glassware prep2->react1 react2 Add NaH initiator react1->react2 react3 Heat to form lactamate anion react2->react3 react4 Inject N-acetyl-ε-caprolactam activator react3->react4 react5 Maintain at polymerization temperature react4->react5 workup1 Cool reaction and precipitate polymer react5->workup1 workup2 Filter and wash the polymer workup1->workup2 workup3 Dry the polymer under vacuum workup2->workup3

Caption: General workflow for the anionic ring-opening polymerization.

Step-by-Step Protocol
  • Monomer Preparation: Dry the this compound monomer under vacuum at a temperature below its melting point for at least 24 hours to remove any residual water, which can terminate the polymerization.

  • Apparatus Setup: Assemble the reaction glassware (e.g., a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet) and flame-dry it under a stream of inert gas to ensure anhydrous conditions.

  • Reaction Initiation:

    • Under a positive pressure of inert gas, charge the reaction flask with the dried this compound and anhydrous toluene.

    • Stir the mixture to dissolve the monomer. Gentle heating may be required.

    • Carefully add a catalytic amount of sodium hydride (e.g., 0.5-2 mol% relative to the monomer). The mixture may effervesce as hydrogen gas is evolved.

    • Heat the reaction mixture to a temperature sufficient to ensure the formation of the lactamate anion (e.g., 80-100 °C). This is the initiation step.

  • Polymerization:

    • Once the initiation is complete (cessation of gas evolution), inject the N-acetyl-ε-caprolactam activator (e.g., 0.5-2 mol% relative to the monomer) into the reaction mixture.

    • Raise the temperature to the desired polymerization temperature (this will require optimization, but a starting point could be in the range of 150-200 °C).

    • The viscosity of the solution will increase as the polymerization proceeds. Monitor the reaction for the desired time, which can range from a few minutes to several hours depending on the desired molecular weight.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

Characterization of the Novel Polyamide

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural verification of the polymer repeating unit.Disappearance of the lactam proton signal and appearance of new signals corresponding to the open-chain amide structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of polymerization and functional groups.Disappearance of the cyclic amide C=O stretch and appearance of a linear amide C=O stretch at a different wavenumber.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).A monomodal distribution is indicative of a well-controlled polymerization.
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).A higher Tg compared to linear polyamides is anticipated due to the spirocyclic structure.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.High decomposition temperature, indicating good thermal stability.

Potential Applications and Future Directions

Polymers derived from this compound represent a new class of materials with potentially superior properties. The unique spiro architecture could lead to applications in:

  • High-Performance Engineering Plastics: For use in automotive, aerospace, and electronics industries where high thermal stability and mechanical strength are required.

  • Biomaterials: The biocompatibility of polyamides, combined with the unique surface topology that may arise from the spiro units, could be advantageous for tissue engineering scaffolds and controlled drug release matrices.

  • Membranes for Separations: The altered chain packing could create materials with specific free volume characteristics suitable for gas separation or filtration membranes.

Future research should focus on a detailed investigation of the structure-property relationships of these novel polyamides. This includes studying the effect of molecular weight on mechanical properties, exploring copolymerization with other lactams to fine-tune properties, and evaluating their performance in the aforementioned applications.

References

Application Note & Protocol: Advanced Techniques for the Chiral Separation of 2-Azaspiro[4.5]decane-3,8-dione Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Spirocyclic Scaffolds

The 2-azaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry, appearing in a variety of neurologically active agents and other potential therapeutics. The inherent three-dimensionality of the spirocyclic system, combined with the presence of a stereocenter at the C5 spiro-carbon, dictates that enantiomers of derivatives like 2-Azaspiro[4.5]decane-3,8-dione can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to resolve these enantiomers is not merely an analytical exercise but a critical step in drug discovery and development, mandated by regulatory agencies to ensure the safety and efficacy of new chemical entities.

This document provides a comprehensive guide to the analytical and preparative-scale chiral separation of this compound enantiomers. We will delve into the mechanistic principles behind effective chiral recognition and present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the workhorses of modern chiral separations.

Foundational Principles: Enantioselective Recognition

The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector, most commonly the chiral stationary phase (CSP) within an HPLC or SFC column. The stability of these complexes differs between the two enantiomers, leading to different retention times and, thus, separation. For a molecule like this compound, which possesses hydrogen bond donors (N-H of the lactam), hydrogen bond acceptors (C=O of the lactam and ketone), and potential dipole-dipole interactions, polysaccharide-based CSPs are an exceptionally powerful first choice.

These phases, typically derived from cellulose or amylose coated onto a silica support, offer a rich array of chiral grooves and cavities. The separation mechanism is a multi-modal process involving:

  • Hydrogen Bonding: The amide and ketone moieties of the analyte can interact with the carbamate derivatives on the polysaccharide backbone.

  • Dipole-Dipole Interactions: The polar functional groups of the analyte engage with polar groups on the CSP.

  • Inclusion Complexation: The rigid spirocyclic structure can fit into chiral cavities within the CSP, where steric repulsion and attractive forces dictate the retention.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely accessible technique for enantiomeric resolution. The choice of the mobile phase (normal vs. polar organic vs. reversed-phase) dramatically influences the conformation of the polysaccharide selector and, therefore, its enantioselective recognition capabilities.

Initial Screening Workflow

A systematic screening of CSPs and mobile phases is the most efficient path to a successful separation. Our recommended starting point is a panel of polysaccharide-based columns with a primary focus on normal-phase conditions, which often provide the best selectivity for polar, non-ionizable molecules.

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Method Optimization Analyte Racemic this compound in Isopropanol Screening Inject on 4-Column Screening System (AD, AS, OD, OJ columns) Analyte->Screening MP1 Mobile Phase A: Hexane/Ethanol (90/10) Screening->MP1 Isocratic Run MP2 Mobile Phase B: Hexane/Isopropanol (90/10) Screening->MP2 Isocratic Run MP3 Mobile Phase C: Methanol (100%) Screening->MP3 Isocratic Run MP4 Mobile Phase D: Acetonitrile (100%) Screening->MP4 Isocratic Run Data Evaluate Resolution (Rs) & Select Best CSP/MP Combination Optimize Optimize Mobile Phase Ratio (e.g., Hexane/Alcohol %) Adjust Flow Rate & Temperature Data->Optimize Optimized_Method Final Optimized Method (e.g., Chiralpak AD-H, Hex/IPA 85/15) Optimize->Optimized_Method G cluster_0 SFC Screening Protocol cluster_1 SFC Method Development Analyte Racemic Sample in Methanol Screening Inject on Chiral SFC System (AD, AS, IC, ID columns) Analyte->Screening Gradient Fast Gradient Screen: 5% to 40% Co-solvent in 5 min Screening->Gradient CoSolvent1 Co-solvent: Methanol Gradient->CoSolvent1 CoSolvent2 Co-solvent: Ethanol Gradient->CoSolvent2 Data Identify Best CSP/Co-solvent Pair Focus Focus Isocratic or Shallow Gradient around Elution % Data->Focus Optimize Optimize Back Pressure (BPR) & Temperature Focus->Optimize Final_Method Final Optimized SFC Method Optimize->Final_Method

Application Notes: Investigating 2-Azaspiro[4.5]decane-3,8-dione as a Novel Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Potential of Spirocyclic Scaffolds in Agriculture

Spirocyclic molecules, characterized by their complex three-dimensional structures and conformational rigidity, are of significant interest in medicinal chemistry and drug design.[1] This structural rigidity can lead to high-affinity interactions with biological targets.[1] Within this class, spiro-lactams are particularly noteworthy for their diverse biological activities.[2] While much of the research on azaspiro decane derivatives has focused on pharmaceutical applications, such as treatments for neurodegenerative diseases, their potential in agriculture remains an underexplored frontier.[3][4] The inherent structural features of compounds like 2-Azaspiro[4.5]decane-3,8-dione—specifically the lactam and ketone moieties—present plausible sites for interaction with plant enzymes or receptors, suggesting a potential role as a novel plant growth regulator (PGR) or herbicide.[5]

This document provides a series of detailed protocols for the initial screening and evaluation of this compound as a candidate PGR. The methodologies are designed for researchers in agrochemical discovery and plant science to systematically assess the compound's effects on key plant development stages.

Chemical Structure:

  • Compound Name: this compound

  • CAS Number: 914780-96-4[6]

  • Molecular Formula: C₉H₁₃NO₂[6]

  • Molecular Weight: 167.21 g/mol [6]

Rationale for Investigation as a Plant Growth Regulator

The development of new PGRs is crucial for improving crop yield, quality, and stress tolerance.[7] The screening of novel chemical entities is a foundational step in this discovery process.[8][9] The this compound scaffold was selected for investigation based on the following scientific rationale:

  • Structural Rigidity: The spirocyclic core locks the molecule into a specific three-dimensional conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher potency and selectivity compared to more flexible, linear molecules.[1]

  • Hydrogen Bonding Potential: The presence of a lactam ring (a cyclic amide) and a ketone provides both hydrogen bond donors (N-H) and acceptors (C=O). These are critical functional groups for specific interactions with the active sites of plant proteins.

  • Precedent in Nature: Spirocyclic γ-lactams have been identified in nature as potential mycoherbicides, demonstrating that this structural class can exhibit phytotoxic or growth-regulating properties.[1]

These protocols will guide the user through a tiered screening approach, from high-throughput primary assays to more complex whole-plant secondary assays.

Experimental Protocols: Tiered Screening Workflow

A logical, stepwise approach is essential for efficiently screening new compounds. The following workflow is designed to first identify any biological activity in a simple system and then progressively characterize the effects in a more complex, whole-plant model.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Advanced Analysis P1 Protocol 1: Seed Germination & Vigor Assay P2 Protocol 2: Arabidopsis Root Elongation Assay P1->P2 Active compounds advance P3 Protocol 3: Whole-Plant Greenhouse Assay (Foliar & Drench Application) P2->P3 Confirmed hits advance P4 Dose-Response & SAR Studies P3->P4 Promising candidates advance P5 Mode of Action Investigation P4->P5

Caption: Tiered workflow for screening novel plant growth regulators.

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To perform a primary screen to determine if this compound has any effect (inhibitory or stimulatory) on the germination and early growth of both a model dicot (Lettuce, Lactuca sativa) and a model monocot (Bentgrass, Agrostis stolonifera).[10]

Materials:

  • This compound (Test Compound, TC)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Certified seeds of Lactuca sativa and Agrostis stolonifera

  • 96-well microplates or 100 mm Petri dishes with filter paper

  • Sterile deionized water

  • Plant growth chamber with controlled light (16h light/8h dark cycle, ~150 µmol/m²/s) and temperature (22°C)

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of the TC in 100% DMSO. Causality: DMSO is used as a solvent for water-insoluble organic compounds. A high concentration stock is necessary to minimize the final DMSO concentration in the assay, which can be phytotoxic.

  • Test Solution Preparation: Prepare a series of test concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) by diluting the stock solution in sterile deionized water. Ensure the final DMSO concentration in all solutions, including a "vehicle control," is ≤ 0.5%.

  • Plating:

    • Petri Dish Method: Place two layers of sterile filter paper in each 100 mm Petri dish. Pipette 5 mL of the appropriate test solution (or control) to saturate the paper.

    • Arrange 50 seeds of either lettuce or bentgrass evenly on the filter paper. Seal each dish with parafilm to maintain humidity.

  • Incubation: Place the sealed plates in a plant growth chamber under controlled conditions for 7 days.

  • Data Collection & Analysis:

    • Day 3: Record the germination percentage (emergence of the radicle).

    • Day 7: Record the final germination percentage. Carefully remove seedlings and measure the primary root length and shoot (hypocotyl/coleoptile) length for at least 20 representative seedlings per treatment.

    • Calculate the mean and standard deviation for each parameter. Use a Student's t-test or ANOVA to determine statistical significance compared to the vehicle control.

Data Presentation:

ConcentrationGermination (%)Avg. Root Length (mm) ± SDAvg. Shoot Length (mm) ± SD
0 µM (Water)
0 µM (0.5% DMSO)
1 µM
10 µM
100 µM
1 mM
Protocol 2: Arabidopsis thaliana Root Elongation Assay

Objective: To quantify the dose-dependent effect of the TC on root growth in the model plant Arabidopsis thaliana, which is a standard for chemical genomics and PGR screening.[7][11]

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose, Agar, MES buffer

  • Square Petri plates (100 x 100 mm)

  • Test Compound (TC) stock solution (100 mM in DMSO)

Procedure:

  • Plate Preparation: Prepare sterile MS agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, 0.05% MES, pH 5.7). Autoclave and cool to ~50°C.

  • Adding the Compound: Add the TC stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Also prepare a vehicle control plate (0.5% DMSO). Pour the media into square Petri plates. Self-Validation: Including a range of concentrations is critical to identify the EC₅₀ (half-maximal effective concentration) and observe a clear dose-response curve.

  • Seed Sterilization & Plating:

    • Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, followed by 50% bleach with Triton X-100 for 5 min, and 5 sterile water washes).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2 days to synchronize germination.

    • Pipette ~10-15 seeds in a straight line onto the surface of the agar plates, about 1 cm from the top edge.

  • Incubation: Seal the plates and place them vertically in a growth chamber (16h light/8h dark, 22°C) to allow roots to grow downwards along the agar surface.

  • Data Collection & Analysis: After 5-7 days of growth, scan the plates using a high-resolution flatbed scanner. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling. Calculate the average root length for each concentration and normalize it to the vehicle control. Plot the normalized root length against the log of the TC concentration to generate a dose-response curve.

G A Prepare MS Agar with Test Compound B Sterilize & Plate Arabidopsis Seeds A->B C Incubate Vertically (5-7 days) B->C D Scan Plates & Measure Primary Root Length C->D E Generate Dose-Response Curve D->E

Caption: Workflow for the Arabidopsis Root Elongation Assay.

Protocol 3: Whole-Plant Greenhouse Assay

Objective: To evaluate the phytotoxicity and/or growth-regulating effects of this compound on young, established plants (e.g., tomato, Solanum lycopersicum, and corn, Zea mays) under controlled greenhouse conditions using different application methods.[12]

Materials:

  • 4-week-old tomato and corn plants grown in pots (one plant per pot).

  • Test Compound (TC) stock solution.

  • Surfactant (e.g., Tween-20 or Silwet L-77).

  • Handheld sprayer for foliar application.

  • Graduated cylinders for soil drench application.

Procedure:

  • Formulation Preparation: Prepare spray solutions at various concentrations (e.g., 50, 100, 250, 500 ppm) in water with 0.1% DMSO and 0.02% surfactant. Causality: A surfactant is essential for foliar application to reduce surface tension and ensure even coverage of the leaf surface. For the soil drench, prepare aqueous solutions without surfactant.

  • Application:

    • Foliar Spray: Spray plants until runoff, ensuring complete coverage of all aerial parts. Keep a "spray shield" between plants to prevent drift.

    • Soil Drench: Apply a fixed volume (e.g., 50 mL) of the test solution directly to the soil surface of each pot.

    • Controls: Include a water-only control and a vehicle control (0.1% DMSO, 0.02% surfactant for spray; 0.1% DMSO for drench).

  • Evaluation: Grow plants in the greenhouse under standard conditions. Observe and record phytotoxicity symptoms and morphological changes at 3, 7, and 14 days after treatment (DAT).

  • Data Collection:

    • Phenotypic Scoring: Use a 0-100 scale where 0 = no effect and 100 = plant death. Record symptoms like chlorosis, necrosis, stunting, epinasty, or growth stimulation.

    • Quantitative Measurements (14 DAT): Measure plant height and harvest the above-ground biomass to determine fresh and dry weight.

Data Presentation:

Treatment (ppm)ApplicationPlant Height (% of Control)Dry Biomass (% of Control)Phytotoxicity Score (14 DAT)
50Foliar
50Drench
250Foliar
250Drench
Vehicle ControlFoliar1001000
Vehicle ControlDrench1001000

Conclusion and Future Directions

These protocols provide a robust framework for the initial evaluation of this compound in an agricultural context. Based on the data generated, a decision can be made on whether to advance the compound to more detailed studies. If significant, reproducible activity is observed, subsequent steps should include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize activity and understand which parts of the molecule are critical for its effect.[13]

  • Mode of Action Studies: Investigating the physiological and molecular mechanism by which the compound exerts its effects.[10]

  • Expanded Crop/Weed Spectrum: Testing the compound on a wider range of agronomically important crops and problematic weeds.

The exploration of novel chemical scaffolds like azaspirodecanes is a promising avenue for discovering the next generation of agricultural tools.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Azaspiro[4.5]decane-3,8-dione. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate challenges and optimize your synthetic route for higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves a multi-step sequence. A common and effective strategy begins with a protected cyclohexanone derivative to ensure regioselectivity. The core spiro-γ-lactam ring is often constructed using principles derived from the Strecker amino acid synthesis or the Bucherer-Bergs reaction, followed by deprotection of the ketone at the C-8 position.[1][2] This guide will focus on a robust pathway starting from 1,4-cyclohexanedione monoethylene ketal, detailing the formation of the aminonitrile intermediate, its subsequent hydrolysis and cyclization, and the final deprotection step.

The primary challenges in this synthesis often revolve around maximizing the yield of the initial spiro-lactam formation, minimizing side-product generation, and ensuring efficient purification. This guide provides direct answers to common issues encountered during this process.

Recommended Synthetic Protocol

This protocol outlines a reliable three-step synthesis from commercially available starting materials.

Step 1: Synthesis of 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (Protected Spiro-Lactam)

  • Reaction Setup: To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equiv.) in methanol (5 mL per 1 g of ketone) in a round-bottom flask, add ammonium chloride (1.2 equiv.). Stir the mixture at room temperature for 15 minutes.

  • Cyanide Addition: In a separate, well-ventilated fume hood, prepare a solution of potassium cyanide (KCN) (1.2 equiv.) in water (2 mL per 1 g of KCN). Caution: KCN is highly toxic. Handle with extreme care using appropriate personal protective equipment. Cool the ketone/ammonium chloride mixture to 0 °C in an ice bath and add the KCN solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aminonitrile intermediate is often carried forward without extensive purification.

  • Hydrolysis & Cyclization: Dissolve the crude aminonitrile in concentrated hydrochloric acid (HCl) (4 mL per 1 g of starting ketone) at 0 °C. Slowly warm the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

  • Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product with dichloromethane (DCM) (3 x volume). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected spiro-lactam.

Step 2: Synthesis of this compound

  • Deprotection: Dissolve the protected spiro-lactam from Step 1 (1 equiv.) in a 2N aqueous HCl solution (2 mL per 1 g of lactam).[3]

  • Reaction: Stir the solution vigorously at room temperature for 2-4 hours.[3] Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x volume).[3]

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a petroleum ether:ethyl acetate gradient to afford the final product as a white solid.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q: My yield in Step 1 (protected spiro-lactam formation) is consistently low (<50%). What are the likely causes and solutions?

A: Low yield in this crucial step is a common issue. The root cause can typically be traced to one of three areas: imine formation, cyanide addition, or hydrolysis/cyclization.

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The initial equilibrium between the ketone and ammonia (from NH₄Cl) to form the imine intermediate may not be favorable. Excess water can hinder this condensation step.Use anhydrous methanol as the solvent. Ensure the ammonium chloride is dry. A molar excess of the ammonia source (up to 2 equiv.) can also push the equilibrium forward.
Cyanide Degradation/Side Reactions The cyanide ion (CN⁻) can hydrolyze to formamide or polymerize, especially if the pH is too low or the temperature is too high during addition.[4]Maintain a temperature of 0-5 °C during the dropwise addition of KCN. The ammonium chloride provides a slightly acidic buffer (pKa ~9.2), which is generally suitable, but ensure the pH doesn't become strongly acidic.[5]
Incomplete Hydrolysis/Cyclization The conversion of the aminonitrile to the lactam requires harsh acidic conditions. Insufficient acid concentration, temperature, or reaction time will result in incomplete conversion.Ensure you are using concentrated HCl. Monitor the reaction by TLC and extend the heating time at 80-90 °C if necessary. In some cases, a two-step process (hydrolysis to the amino acid followed by thermal cyclization) can offer better control.
Product Loss During Workup The amino acid intermediate formed after hydrolysis can have significant water solubility, leading to losses during the aqueous workup before cyclization is complete. The final protected lactam also has some aqueous solubility.Ensure complete cyclization before neutralization. When extracting the final product, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility and improve extraction efficiency.

Q: I am observing multiple spots on my TLC plate after Step 1, even after the starting material is gone. What are these impurities?

A: The formation of multiple byproducts is often related to the reactivity of the intermediates.

  • Likely Impurities:

    • Cyanohydrin: Formed by the direct addition of cyanide to the ketone carbonyl. This happens if the imine formation is slow.

    • Amide/Carboxylic Acid: Over-hydrolysis of the lactam ring can occur if the reaction is heated for too long or under excessively harsh conditions.

    • Polymeric Material: Aldehydes and ketones can sometimes form polymeric materials under basic conditions with cyanide.

  • Diagnostic & Solution:

    • Use ¹H NMR on the crude mixture to identify characteristic peaks (e.g., a peak for the cyanohydrin proton).

    • To favor aminonitrile formation over cyanohydrin, ensure the ammonia source is present in sufficient excess and allowed to react with the ketone before cyanide is introduced.

    • Optimize the hydrolysis time and temperature carefully to prevent lactam ring opening.

Q: The deprotection in Step 2 is slow or incomplete. Can I use stronger acid or higher temperatures?

A: While tempting, increasing the severity of the deprotection conditions can be counterproductive. The ketal deprotection is generally facile in 2N HCl at room temperature.[3] If the reaction is slow, first verify the concentration of your HCl solution. Secondly, ensure your protected lactam is fully dissolved; adding a co-solvent like THF might be necessary if solubility is an issue, though this should be used sparingly.

Excessive heat or acid concentration can lead to degradation of the product or unwanted side reactions involving the dione functionality. Patience and careful monitoring by TLC are key.

Frequently Asked Questions (FAQs)

Q: What is the detailed reaction mechanism for the formation of the spiro-lactam intermediate?

A: The reaction is a classic example of a Strecker synthesis, followed by an intramolecular cyclization. The key transformations are outlined below.

G cluster_0 Part 1: Aminonitrile Formation cluster_1 Part 2: Hydrolysis & Cyclization cluster_2 Part 3: Deprotection ketone Protected Ketone imine Iminium Ion ketone->imine + NH₃ - H₂O aminonitrile α-Aminonitrile imine->aminonitrile + CN⁻ amino_acid Spiro Amino Acid aminonitrile->amino_acid + H₃O⁺ (Hydrolysis) lactam Protected Spiro-Lactam amino_acid->lactam - H₂O (Intramolecular Cyclization) final_product This compound lactam->final_product + H₃O⁺

Caption: Reaction pathway for this compound synthesis.

Q: Why is potassium cyanide (KCN) used instead of other cyanide sources like trimethylsilyl cyanide (TMSCN)?

A: For this type of one-pot Strecker reaction, KCN or NaCN are ideal. They are inexpensive, readily available, and their ionic nature makes them suitable for the aqueous/alcoholic solvent systems used.[6] TMSCN is a milder, non-ionic source of cyanide typically used in anhydrous organic solvents for the synthesis of cyanohydrins and requires a Lewis acid catalyst, which would complicate this specific one-pot, multi-component reaction setup.[6]

Q: How do critical reaction parameters influence the outcome?

A: The interplay between temperature, stoichiometry, and pH is crucial for maximizing yield and purity.

G Temp Temperature Yield Yield Temp->Yield Affects rate & equilibrium Purity Purity Temp->Purity High temp → side reactions Time Reaction Time Temp->Time Higher temp → faster rate Stoi Stoichiometry (NH₄Cl, KCN) Stoi->Yield Excess drives reaction Stoi->Purity Incorrect ratio → byproducts pH pH Control pH->Yield Affects CN⁻ stability pH->Purity Extremes cause degradation

Caption: Interdependence of key reaction parameters and outcomes.

Q: Is it possible to perform an asymmetric synthesis to obtain a single enantiomer of the final product?

A: Yes, asymmetric variations of the Strecker synthesis are well-documented.[7] This is typically achieved by replacing ammonia with a chiral amine auxiliary, such as (S)-alpha-phenylethylamine.[2] The auxiliary directs the addition of the cyanide to one face of the imine, leading to an enantiomerically enriched aminonitrile. Subsequent hydrolysis and removal of the chiral auxiliary would yield the enantiopure spiro amino acid, which can then be cyclized and deprotected. Alternatively, asymmetric catalysts have been developed for the cyanation of imines.[7]

General Troubleshooting Workflow

When faced with a suboptimal result, a systematic approach is the most effective way to identify and solve the problem.

G Start Suboptimal Result (Low Yield / Low Purity) Check_Reagents 1. Verify Reagent Quality (Purity, Dryness) Start->Check_Reagents Analyze_Crude 2. Analyze Crude Product (TLC, NMR, LCMS) Check_Reagents->Analyze_Crude Identify_Problem Problem Identified? Analyze_Crude->Identify_Problem Identify_Problem->Analyze_Crude No, Re-evaluate Optimize_Params 3a. Optimize Parameters (Temp, Time, Stoichiometry) Identify_Problem->Optimize_Params Yes Modify_Workup 3b. Modify Workup/ Purification Identify_Problem->Modify_Workup Yes End Successful Synthesis Optimize_Params->End Modify_Workup->End

Caption: A systematic workflow for troubleshooting synthesis issues.

References

Common side-products in the synthesis of 2-Azaspiro[4.5]decane-3,8-dione and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Azaspiro[4.5]decane-3,8-dione. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.

The synthesis of this compound, a key building block in medicinal chemistry, often involves the deprotection of a ketal-protected precursor under acidic conditions. While seemingly straightforward, this step can be fraught with challenges leading to side-product formation and reduced yields. This guide will address the most common issues in a question-and-answer format, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might observe during your experiment, offering explanations for their cause and detailed protocols for their prevention.

Question 1: My reaction seems incomplete. I see a significant amount of starting material remaining in my crude NMR/LC-MS. What's going on and how can I fix it?

Answer:

This is a classic issue of Incomplete Ketal Deprotection . The acid-catalyzed hydrolysis of the ketal protecting group is a reversible equilibrium-driven process. Insufficient acid concentration, reaction time, or the presence of non-aqueous solvents can hinder the forward reaction.

Causality: The mechanism for acid-catalyzed ketal hydrolysis involves protonation of one of the ketal oxygens, followed by the departure of an alcohol molecule to form an oxocarbenium ion. This ion is then attacked by water to form a hemiacetal, which subsequently breaks down to the ketone and another alcohol molecule. For the reaction to proceed to completion, a sufficient concentration of both acid catalyst and water is crucial.

Prevention & Optimization Protocol:

  • Increase Acid Concentration: If using a mild acid, consider switching to a stronger one (e.g., from 2N HCl to 4N HCl) or increasing the equivalents of the acid.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every hour). Continue the reaction until the starting material spot/peak is no longer visible.

  • Ensure Sufficient Water: The reaction is a hydrolysis, so water is a key reagent. If the reaction is run in a co-solvent system, ensure the aqueous phase is sufficient.

  • Elevated Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. However, be cautious as higher temperatures can promote side reactions (see below).

ParameterStandard ConditionOptimized ConditionRationale
Acid 2N HCl4N HCl or 1:1 TFA:H₂ODrives the equilibrium towards the product.
Time 2 hoursMonitor until completion (4-8h)Ensures the reaction goes to completion.
Temperature Room Temperature40-50 °CIncreases reaction rate.
Solvent Aqueous HClAqueous HClWater is a necessary reagent for hydrolysis.
Question 2: I've isolated a product with a different molecular weight that suggests the addition of a water molecule. What is this side-product and how can I avoid it?

Answer:

You are likely observing the Hydrolysis of the Lactam Ring . The γ-lactam in the 2-azaspiro[4.5]decane system is an amide, and under the acidic conditions used for ketal deprotection, it can undergo hydrolysis to form the corresponding γ-amino acid.[1][2]

Causality: The mechanism involves the protonation of the lactam carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule can then attack this carbon, leading to a tetrahedral intermediate that collapses to open the ring, forming a carboxylic acid and an ammonium ion. While γ-lactams are generally more stable to hydrolysis than β-lactams, prolonged exposure to strong acid and heat can promote this side reaction.[1][2][3]

Prevention & Optimization Protocol:

  • Milder Acidic Conditions: Use the mildest acidic conditions that still effectively remove the ketal. This could involve using a weaker acid or a lower concentration of a strong acid.

  • Strict Temperature Control: Avoid excessive heating. If heating is necessary for deprotection, keep it to the minimum temperature and time required. Running the reaction at room temperature or even 0 °C for a longer duration is often preferable.

  • Careful Work-up: Neutralize the reaction mixture promptly upon completion to prevent further acid-catalyzed hydrolysis during extraction and concentration steps.

Lactam_Hydrolysis Reactant This compound Intermediate Protonated Lactam Reactant->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral Product Ring-Opened Amino Acid Tetrahedral->Product

Caption: Acid-catalyzed hydrolysis of the γ-lactam ring.

Question 3: My crude product is a complex mixture, and I see some higher molecular weight species. What could be causing this?

Answer:

This could be due to Intramolecular Condensation or Polymerization . Once the protective ketal is removed, the newly formed ketone at the 8-position can potentially react with the amine or the enolizable positions of the lactam ring, especially if the reaction conditions are harsh.

Causality:

  • Intramolecular Aldol-type Condensation: The enolate of the newly formed ketone could potentially attack the lactam carbonyl. However, this is generally less likely due to the lower electrophilicity of the amide carbonyl compared to a ketone or aldehyde. A more plausible scenario involves the enolate of the lactam attacking the newly formed ketone, but this would depend on the stability of the resulting ring system.[4][5]

  • Polymerization: Under strongly acidic or high-temperature conditions, intermolecular reactions can occur, leading to the formation of oligomers or polymers. This can happen through various mechanisms, including intermolecular amide bond formation or other condensation reactions. While anionic ring-opening polymerization of lactams is well-known, acid-catalyzed polymerization can also occur.[6][7]

Prevention & Optimization Protocol:

  • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization.

  • Strict Temperature and pH Control: As with lactam hydrolysis, avoiding high temperatures and excessively strong acidic conditions is key. The goal is to find a balance where ketal deprotection is efficient, but these side reactions are minimized.

  • Use of Scavengers: In some cases, adding a scavenger for any reactive intermediates could be beneficial, though this would need to be determined on a case-by-case basis.

Troubleshooting_Flowchart Start Crude Product Analysis Incomplete Incomplete Reaction? Start->Incomplete Hydrolysis Lactam Hydrolysis? Incomplete->Hydrolysis No Action1 Increase Acid Conc./Time/Temp Incomplete->Action1 Yes Polymerization Polymerization? Hydrolysis->Polymerization No Action2 Use Milder Acid/Lower Temp Hydrolysis->Action2 Yes Action3 Use Lower Temp/Dilute Conditions Polymerization->Action3 Yes Success Pure Product Polymerization->Success No Action1->Success Action2->Success Action3->Success

Caption: Troubleshooting decision tree for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the deprotection step?

A1: There is no single "optimal" pH, as it depends on the stability of your starting material and product. A good starting point is a pH of 1-2, which can be achieved with 2N HCl. If you observe side-products like lactam hydrolysis, you may need to use a milder acid to achieve a slightly higher pH, while extending the reaction time to ensure complete deprotection.

Q2: Can I use a Lewis acid for the deprotection instead of a Brønsted acid?

A2: Yes, Lewis acids such as Ce(OTf)₃, FeCl₃, or TiCl₄ can be effective for ketal deprotection, sometimes under milder and non-aqueous conditions which could prevent lactam hydrolysis.[8] However, you would need to screen different Lewis acids and solvent systems to find the optimal conditions for your specific substrate.

Q3: How can I best purify the final product, this compound?

A3: The product is typically a solid and can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or methanol/water. If significant impurities are present, flash column chromatography on silica gel is recommended. A mobile phase of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.

Q4: Is epimerization at the spiro-center a concern under acidic conditions?

A4: While acid can catalyze epimerization at stereocenters, the spiroketal center is often thermodynamically controlled, meaning the more stable diastereomer is preferentially formed.[9] For the this compound, the risk of epimerization at the spiro-carbon during deprotection is generally low unless there is a plausible mechanism for ring-opening and closing that would affect this center.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Azaspiro[4.5]decane-3,8-dione Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the functionalization of the 2-Azaspiro[4.5]decane-3,8-dione scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals. The inherent three-dimensionality and novelty of spirocyclic systems, such as the azaspiro[4.5]decane core, make them increasingly popular in drug discovery for improving physicochemical properties and exploring new chemical space.[1][2] This guide provides in-depth, field-proven insights into common challenges and optimization strategies in a direct question-and-answer format.

Section 1: N-Functionalization of the Lactam Moiety

The nitrogen atom of the γ-lactam is a primary handle for introducing diversity. N-alkylation and N-arylation are the most common modifications. Success in these reactions hinges on careful selection of the base, solvent, and, for arylations, the catalytic system.

Frequently Asked Questions & Troubleshooting: N-Alkylation

Question 1: My N-alkylation reaction with an alkyl halide is showing low conversion or is proceeding very slowly. What are the common causes and how can I improve the yield?

Answer: Low conversion in N-alkylation of the this compound core is typically due to incomplete deprotonation of the lactam N-H or suboptimal reaction conditions. The acidity of a lactam N-H is significantly lower than that of an amide, requiring a sufficiently strong base to generate the nucleophilic anion.

Core Causality & Optimization Strategy:

  • Base Strength is Critical: The pKa of the N-H proton on a γ-lactam is approximately 17-19. Weak bases like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) are often insufficient for complete deprotonation, leading to a slow or stalled reaction. A strong base is required to drive the equilibrium towards the deprotonated, nucleophilic state.

  • Solvent Choice Matters: The solvent must be aprotic to avoid quenching the base and the generated anion. It should also adequately dissolve the substrate and reagents.

  • Temperature Influences Rate: While higher temperatures can increase the reaction rate, they may also promote side reactions. Optimization is key.

Troubleshooting & Optimization Parameters:

ParameterInitial Condition (Low Yield)Recommended Optimization StepsRationale
Base K₂CO₃, Cs₂CO₃1. Switch to Sodium Hydride (NaH, 60% in mineral oil), 1.2-1.5 eq. 2. Consider Lithium Hexamethyldisilazide (LHMDS) or Sodium Hexamethyldisilazide (NaHMDS) for sterically hindered alkyl halides.NaH is a strong, non-nucleophilic base that provides irreversible deprotonation, significantly increasing the concentration of the reactive nucleophile.
Solvent Acetonitrile (ACN), Tetrahydrofuran (THF)1. Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). 2. Ensure the solvent is anhydrous.DMF and DMSO are excellent at solvating both the reagents and the intermediate ions, facilitating the SN2 reaction.
Temperature Room Temperature (20-25°C)1. Increase temperature incrementally to 50-80°C. 2. Monitor reaction progress by TLC or LC-MS to check for decomposition.Increasing thermal energy helps overcome the activation barrier, especially for less reactive alkyl halides (e.g., alkyl chlorides).
Reagent Purity N/A1. Use freshly distilled/dried solvents. 2. Ensure the alkyl halide is free of acidic impurities.Water or acidic impurities will quench the base and the lactam anion, reducing the effective concentration of your nucleophile.

Question 2: I am observing the formation of an unexpected side product that appears to be O-alkylation. How can I suppress this?

Answer: While N-alkylation is generally favored, competitive O-alkylation can occur, particularly under certain conditions. The lactam anion is an ambident nucleophile with electron density on both the nitrogen and oxygen atoms. The reaction's regioselectivity (N- vs. O-alkylation) is influenced by the nature of the counter-ion, solvent, and electrophile, as dictated by Hard and Soft Acid-Base (HSAB) theory.

Controlling N- vs. O-Alkylation:

// Nodes Start [label="Lactam Anion\n(Ambident Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; CounterIon [label="Counter-Ion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Na_K [label="Na+, K+\n(Less Coordinating)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Li_Mg [label="Li+, Mg²+\n(Coordinating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Solvent System?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PolarAprotic [label="Polar Aprotic\n(DMF, DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonPolar [label="Non-Polar\n(THF, Dioxane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Alkylation [label="Favors N-Alkylation\n(Softer Site)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Alkylation [label="Favors O-Alkylation\n(Harder Site)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CounterIon; CounterIon -> Na_K [label=" Dissociated"]; CounterIon -> Li_Mg [label=" Associated"]; Na_K -> Solvent; Li_Mg -> O_Alkylation [label=" O-coordination enhances\n O-nucleophilicity"]; Solvent -> PolarAprotic [label=" Solvated Cation"]; Solvent -> NonPolar [label=" Less Solvated"]; PolarAprotic -> N_Alkylation; NonPolar -> O_Alkylation; }

Caption: HSAB principle guiding N- vs. O-alkylation.

To favor N-alkylation (reaction at the "softer" nucleophilic center), use conditions that promote a "free" anion:

  • Base/Counter-ion: Use sodium (NaH) or potassium (KHMDS) bases. These larger, less coordinating cations are less likely to chelate with the oxygen atom.

  • Solvent: Employ polar aprotic solvents like DMF. These solvents effectively solvate the cation, leaving the anion more dissociated and promoting reaction at the more nucleophilic nitrogen.

Frequently Asked Questions & Troubleshooting: N-Arylation

Question 3: My Palladium-catalyzed N-arylation (Buchwald-Hartwig type) of the spiro-lactam is failing. What are the most important parameters to screen?

Answer: The success of a Buchwald-Hartwig amination on a lactam substrate is highly dependent on the synergistic interplay between the palladium precursor, the phosphine ligand, and the base. Failure is often due to an inappropriate combination of these three components for this specific substrate class. Spirocyclic structures can also introduce unique steric challenges.

Systematic Optimization of N-Arylation Conditions:

ParameterKey Variables to ScreenRationale & Expert Insight
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, allowing for faster entry into the catalytic cycle. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ; it can sometimes be more reliable but may require a slightly longer activation period.
Ligand Bulky, Electron-Rich Phosphines: - XPhos - RuPhos - BrettPhosThe ligand is the most critical component. It stabilizes the Pd center, promotes oxidative addition to the aryl halide, and facilitates the C-N reductive elimination. For sterically demanding spiro-lactams, bulky "buchwald" ligands are essential to create an active, coordinatively unsaturated catalyst. XPhos is often a robust starting point.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, LiHMDSA weak, non-nucleophilic base is required. K₃PO₄ and Cs₂CO₃ are commonly effective. The base's role is to deprotonate the lactam after it has coordinated to the palladium center, not before, which is a key mechanistic difference from SN2-type alkylations.
Solvent Toluene, Dioxane, t-BuOHThe solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene and dioxane are standard choices. The reaction must be run under an inert atmosphere (Argon or Nitrogen).

Optimized Protocol: General Procedure for N-Arylation

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Premixing (Optional but Recommended): In a separate vial inside a glovebox, pre-mix the Pd precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).

  • Assembly: Add the catalyst/ligand mixture to the Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Heat the reaction mixture to 90-110°C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of the Catalytic Cycle:

Buchwald_Hartwig_Cycle

Caption: Key steps in the Pd-catalyzed N-arylation cycle.

Section 2: Functionalization at the C8-Ketone

The cyclohexanone moiety offers a secondary site for modification, distinct from the lactam. Selective functionalization requires conditions that do not interfere with the lactam ring.

Question 4: How can I perform a reductive amination at the C8-ketone, and what are the critical parameters for success?

Answer: Reductive amination is an excellent strategy for introducing amine diversity at the C8 position. The reaction proceeds in two stages: formation of an iminium ion intermediate followed by its reduction. Success depends on controlling the pH and choosing a selective reducing agent that reduces the iminium ion much faster than the ketone or the lactam carbonyl.

Key Parameters for Selective Reductive Amination:

  • pH Control: The initial imine/iminium formation is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically between 5 and 7. If the pH is too low, the amine starting material will be fully protonated and non-nucleophilic. If it's too high, the acid catalysis for carbonyl activation is insufficient. Acetic acid is a common and effective catalyst.

  • Reducing Agent: The choice of hydride reagent is crucial. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the ketone or lactam carbonyls but is highly effective at reducing the protonated iminium intermediate. Unlike sodium cyanoborohydride (NaBH₃CN), it is not highly toxic.

  • Solvent: A non-protic solvent that can be dried effectively, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is preferred.

Experimental Protocol: C8-Reductive Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous DCE.

  • Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. You can add molecular sieves to sequester the water that is formed.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. The reaction may be slightly exothermic.

  • Reaction: Stir the reaction for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography.

Section 3: General Troubleshooting

Question 5: My reactions are low-yielding, and I suspect substrate instability. Are there known stability issues with the this compound scaffold?

Answer: While the this compound core is generally robust, spirocyclic systems can sometimes be prone to unexpected rearrangements, particularly under strongly acidic or forcing thermal conditions.[1][3]

Troubleshooting Workflow for Low Yield/Decomposition:

Troubleshooting_Workflow

Caption: Stepwise guide for general reaction troubleshooting.

Key Stability Considerations:

  • Strongly Acidic Conditions: Avoid strong Brønsted or Lewis acids if possible, as they can catalyze ring-opening or rearrangement reactions.[3]

  • High Temperatures: Prolonged heating above 120-130°C may lead to decomposition. If a reaction requires high heat, use a sealed vessel to maintain pressure and shorten the reaction time.

  • Reductive Stability: The lactam is generally stable to hydride reagents like NaBH₄ and NaBH(OAc)₃ but can be reduced by stronger agents like LiAlH₄. This can be exploited for further derivatization if desired, but must be avoided if the lactam core is to be preserved.

References

Troubleshooting guide for the purification of 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Azaspiro[4.5]decane-3,8-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this spirocyclic dione. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Physicochemical Properties

Before delving into purification troubleshooting, it is essential to understand the key physicochemical properties of this compound that influence its behavior during purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol Influences diffusion rates and behavior in mass spectrometry.
Structure A spirocyclic system containing a lactam and a ketone.The presence of polar functional groups (amide and ketone) suggests moderate to high polarity, impacting solvent selection for chromatography and recrystallization. The spirocyclic nature imparts rigidity.
Polarity PolarThe compound is expected to be soluble in polar organic solvents and may have limited solubility in nonpolar hydrocarbon solvents.
pKa (estimated) The lactam proton is weakly acidic.The compound is largely neutral, but the lactam N-H can participate in hydrogen bonding, affecting its interaction with silica gel.

II. Troubleshooting Guide: Purification of this compound

This section addresses specific problems you may encounter during the purification of this compound, providing detailed solutions and the scientific reasoning behind them.

Problem 1: Low Yield After Flash Chromatography

Question: I am losing a significant amount of my this compound during flash chromatography on silica gel. My fractions are either empty or contain very little product. What could be the issue?

Answer:

This is a common issue when dealing with polar compounds on silica gel. The problem likely stems from one of two main causes: irreversible adsorption onto the silica or elution with an inappropriate solvent system.

Potential Causes and Solutions:

  • Irreversible Adsorption: The lactam and ketone functionalities can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking, poor recovery, or even decomposition.

    • Solution 1: Deactivate the Silica Gel. Before loading your compound, flush the column with your chosen eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica.

    • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or a bonded silica phase (e.g., diol or amino-propyl).

  • Inappropriate Solvent System: Your eluent may be too nonpolar to effectively move the compound down the column, or so polar that it comes off with the solvent front, co-eluting with highly polar impurities.

    • Solution 1: Optimize Your Solvent System with TLC. Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good target Rf value for your compound is between 0.2 and 0.4.

      • Recommended Starting Solvent Systems for TLC:

        • Ethyl acetate/Hexane (start with 1:1 and increase polarity)

        • Dichloromethane/Methanol (start with 98:2 and increase methanol content)

    • Solution 2: Employ a Gradient Elution. Start with a less polar solvent system to elute nonpolar impurities, then gradually increase the polarity to elute your target compound. This will improve separation and can lead to sharper peaks and better recovery.

Problem 2: Persistent Impurities After Chromatography

Question: Even after flash chromatography, my NMR spectrum shows the presence of impurities. How can I identify and remove them?

Answer:

Identifying the impurities is the first step to effectively removing them. Based on a common synthetic route from 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one, here are the likely culprits:

  • Unreacted Starting Material: The ketal-protected starting material is significantly less polar than the dione product. If your chromatography is run too quickly or with a solvent system that is too polar from the start, it may co-elute.

    • Identification: Look for characteristic signals of the ketal group in the ¹H NMR spectrum (typically around 3.9-4.0 ppm for the -OCH₂CH₂O- protons).

    • Removal: A well-optimized gradient flash chromatography should easily separate the less polar starting material from the more polar product.

  • Hydrolysis Byproducts: If the reaction work-up or purification conditions are too harsh, the lactam ring could potentially hydrolyze to form an amino acid. This impurity would be highly polar.

    • Identification: This impurity would likely not be visible by TLC on silica with standard eluents (it would remain at the baseline) and would be highly water-soluble.

    • Removal: A simple aqueous wash of your crude product before chromatography can help remove highly polar, water-soluble impurities.

Purification Workflow for Removing Common Impurities:

Caption: A typical workflow for the purification of this compound.

Problem 3: Difficulty with Recrystallization

Question: I am trying to recrystallize my this compound, but it either oils out or doesn't crystallize at all. What should I do?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. A failure to crystallize suggests the compound is too soluble in the chosen solvent even at low temperatures, or that there are impurities inhibiting crystal formation.

Solutions for Recrystallization Challenges:

  • Choosing the Right Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Recommended Single Solvents to Screen:

      • Ethyl acetate

      • Isopropanol

      • Acetone

      • Acetonitrile

    • Recommended Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

      • Potential Pairs (Good/Poor):

        • Methanol/Diethyl ether

        • Acetone/Hexane

        • Ethyl acetate/Hexane

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: Add a single, pure crystal of this compound to the cooled, supersaturated solution.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of smaller, less pure crystals.

III. FAQs: Purity Analysis and Characterization

Q1: What are the expected spectroscopic signatures for pure this compound?

A1: Based on available data and chemical principles, you should expect the following:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~7.6 ppm (singlet or broad singlet, 1H, N-H of lactam)

    • ~3.15 ppm (singlet, 2H, -CH₂- adjacent to lactam carbonyl)

    • ~2.3 ppm (singlet or multiplet, 4H, -CH₂- adjacent to ketone)

    • ~2.25 ppm (multiplet, 2H)

    • ~1.8 ppm (multiplet, 4H) (Note: The provided literature data is concise; actual multiplicities may vary. The singlet for the CH₂ adjacent to the lactam is unexpected and may be an artifact of the reported data; a multiplet would be more likely.)[1]

  • ¹³C NMR (Estimated):

    • ~208-215 ppm (ketone C=O)

    • ~175-180 ppm (lactam C=O)

    • ~50-60 ppm (spiro carbon)

    • Other aliphatic carbons between 20-50 ppm. (Note: These are estimated chemical shifts based on typical values for these functional groups.)

  • FTIR:

    • ~3200-3300 cm⁻¹ (N-H stretch of the lactam)

    • ~1700-1720 cm⁻¹ (strong, ketone C=O stretch)

    • ~1670-1690 cm⁻¹ (strong, lactam C=O stretch)

  • Mass Spectrometry (EI):

    • Molecular ion (M⁺) at m/z = 167.

    • Common fragmentation patterns for cyclic ketones may involve alpha-cleavage on either side of the carbonyl group.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to the presence of the carbonyl groups, the compound should be visible under UV light (254 nm) if the TLC plate has a fluorescent indicator. For enhanced visualization, you can use one of the following stains:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds with functional groups that can be oxidized, such as aldehydes, alcohols, and alkenes. It will also often visualize ketones and lactams as yellow spots on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This is a non-destructive method.

Q3: My compound appears pure by ¹H NMR, but my elemental analysis is slightly off. What could be the reason?

A3: This is a common issue and can be attributed to several factors:

  • Residual Solvent: Even after drying under high vacuum, highly polar compounds can retain trace amounts of solvents, especially water or high-boiling point solvents like DMSO or DMF.

    • Solution: Dry the sample for an extended period at a slightly elevated temperature (if the compound is thermally stable). You can also perform a Karl Fischer titration to quantify the water content.

  • Hygroscopic Nature: The polar nature of the compound may make it hygroscopic, meaning it readily absorbs moisture from the atmosphere.

    • Solution: Handle the sample in a dry environment (e.g., a glove box) and minimize its exposure to air before analysis.

  • Inorganic Impurities: Trace inorganic salts from the reaction or work-up may not be visible in the NMR spectrum but will affect the elemental analysis.

    • Solution: Ensure all aqueous washes during the work-up are thorough.

Decision Tree for Purity Analysis:

Caption: A decision-making flowchart for assessing the purity of this compound.

IV. References

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

References

Addressing stability issues of 2-Azaspiro[4.5]decane-3,8-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Azaspiro[4.5]decane-3,8-dione. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this molecule in solution. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a unique spirocyclic compound containing both a lactam and a ketone functionality. This structural combination presents specific stability challenges that researchers must be aware of to obtain reliable and reproducible results. The primary points of vulnerability in the molecule are the lactam ring, which is susceptible to hydrolysis, and the ketone group, which can also be a site for various reactions. This guide will walk you through the potential degradation pathways and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of this compound in my aqueous stock solution over time. What could be the cause?

A1: The most probable cause for the decrease in concentration of this compound in aqueous solution is hydrolysis of the lactam ring. Lactams, which are cyclic amides, are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. The hydrolysis would result in the opening of the five-membered ring to form a corresponding amino acid derivative.

The rate of this hydrolysis is highly dependent on the pH and temperature of the solution. For instance, a study on the related compound gabapentin showed that its intramolecular cyclization to form a lactam impurity is influenced by temperature and pH.[1][2] This suggests that the reverse reaction, the hydrolysis of the lactam, would also be sensitive to these conditions.

Recommendation: To minimize hydrolysis, prepare fresh stock solutions and use them promptly. If storage is necessary, it is advisable to store the solution at low temperatures (e.g., 2-8°C) and at a pH where the compound exhibits maximum stability, which would need to be determined experimentally but is often near neutral pH for many lactams.[3]

Q2: What is the expected major degradation product of this compound in solution?

A2: The major degradation product is likely the ring-opened amino acid resulting from the hydrolysis of the lactam bond. This reaction breaks the amide bond within the five-membered ring, leading to a linear amino acid with a ketone group on the cyclohexane ring.

Below is a diagram illustrating the proposed hydrolytic degradation pathway:

G cluster_0 Hydrolytic Degradation of this compound Parent This compound Degradant Ring-opened amino acid Parent->Degradant Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Proposed hydrolytic degradation pathway.

To confirm the identity of the degradation product, we recommend using LC-MS (Liquid Chromatography-Mass Spectrometry). This technique can separate the parent compound from its degradants and provide their molecular weights, which is a critical first step in structural elucidation.[4]

Q3: Can I use solvents other than water to improve the stability of this compound?

A3: Yes, using aprotic organic solvents or co-solvent systems can significantly enhance the stability of the compound by reducing the availability of water for hydrolysis. Solvents such as DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) are generally good choices for dissolving and storing compounds susceptible to hydrolysis.

However, it is crucial to ensure that the chosen solvent is compatible with your downstream applications. For biological assays, even small amounts of organic solvents can have an impact on the experimental system. A study on the stability of spironolactone, another spiro compound, showed that ethanolic solutions were more stable than aqueous solutions.[3]

Recommendation: If your experimental design allows, consider preparing high-concentration stock solutions in an anhydrous aprotic solvent like DMSO and then diluting it into your aqueous assay buffer immediately before use. This minimizes the time the compound is exposed to aqueous conditions.

Troubleshooting Guide

Problem 1: Inconsistent results in my bioassays.

Possible Cause: Degradation of this compound in the assay medium.

Troubleshooting Steps:

  • Verify Compound Integrity: Before each experiment, verify the purity of your stock solution using a suitable analytical method like HPLC-UV. Compare the chromatogram to that of a freshly prepared standard.

  • Assess Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer.

    • Incubate a solution of this compound in the assay buffer under the same conditions as your experiment (e.g., temperature, CO₂ levels).

    • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Analyze the aliquots by HPLC to quantify the remaining parent compound.

  • Optimize Solution Preparation: If significant degradation is observed, consider preparing your dilutions immediately before adding them to the assay. If possible, lower the temperature of the assay, though this may not always be feasible depending on the biological system.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solution.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Test buffer (e.g., PBS, cell culture medium)

  • HPLC system with UV detector

  • C18 HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Test Solution: Dilute the stock solution to a final concentration of 100 µM in the test buffer.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).

  • Sampling: Withdraw aliquots (e.g., 100 µL) at pre-determined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching (Optional): If degradation is rapid, you may need to quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile and storing at low temperature before analysis.

  • HPLC Analysis: Analyze each aliquot by HPLC.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability profile.

Problem 2: Appearance of unknown peaks in my chromatogram during stability studies.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the Degradants: The primary tool for identifying unknown degradation products is LC-MS.[4] This will provide the molecular weight of the unknown peaks. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing potential structures.

  • Perform Forced Degradation Studies: To better understand the degradation pathways, conduct forced degradation studies under various stress conditions. This can help in generating a degradation profile and confirming the identity of degradants seen in your stability studies. A technical guide for a similar spiro compound suggests the following conditions.[4]

Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24 hoursLactam ring opening
Base Hydrolysis 0.1 M NaOH at RT2 hoursLactam ring opening
Oxidation 3% H₂O₂ at RT24 hoursOxidation of the amine or other susceptible sites
Thermal Stress 60°C (solid state)48 hoursThermally induced degradation
Photostability ICH Q1B light exposureAs per guidelinesPhotolytic degradation
Workflow for Investigating Degradation

The following diagram outlines a systematic approach to investigating the stability of this compound.

G cluster_0 Degradation Investigation Workflow Start Observe Instability Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg LCMS LC-MS Analysis Forced_Deg->LCMS Structure Structure Elucidation of Degradants LCMS->Structure Pathway Propose Degradation Pathway Structure->Pathway Mitigation Develop Mitigation Strategy (e.g., adjust pH, solvent, temperature) Pathway->Mitigation End Stable Formulation/Protocol Mitigation->End

Caption: A systematic workflow for investigating and addressing the stability of this compound.

By following these guidelines and protocols, you will be better equipped to handle the stability challenges associated with this compound, leading to more robust and reliable experimental outcomes.

References

How to increase the solubility of 2-Azaspiro[4.5]decane-3,8-dione for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Azaspiro[4.5]decane-3,8-dione and other poorly soluble compounds in biological assays. Our goal is to equip you with the foundational knowledge and technical protocols to ensure your experimental results are both accurate and reproducible.

Understanding the Challenge: Why is Solubility Critical?

Low aqueous solubility is a primary obstacle in drug discovery, affecting nearly every stage of the development pipeline.[1] For a compound like this compound, which possesses a rigid spirocyclic structure, poor solubility can lead to significant experimental artifacts.[2] The calculated XLogP3 of a similar, less oxidized structure (2-Azaspiro[4.5]decan-3-one) is 1.5, suggesting a degree of lipophilicity that can contribute to low water solubility.[3]

Inaccurate data resulting from poor solubility can manifest as:

  • Underestimated Potency: Compound precipitation leads to a lower effective concentration in the assay, making the compound appear less active than it is.[4]

  • High Data Variability: Inconsistent dissolution between wells or experiments results in poor reproducibility and unreliable structure-activity relationships (SAR).[4]

  • Assay Interference: Undissolved particles can scatter light in optical assays or interact non-specifically with assay components.

This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with poorly soluble compounds.

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. What's happening and how can I fix it?

Answer: This common phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous solution.[5] The DMSO stock keeps the compound solubilized at a high concentration, but upon dilution into a primarily aqueous environment, the compound's low intrinsic solubility becomes the limiting factor.

Causality: The core issue is the transition from a favorable organic solvent (DMSO) to an unfavorable one (aqueous buffer). The key is to manage this transition to maintain a dissolved state.

Troubleshooting Workflow:

G cluster_solutions Solution Pathways start Precipitation Observed step1 Verify Stock Solution Integrity Is the stock clear? start->step1 step1->start No, remake stock step2 Optimize Dilution Method (Vortexing, Serial Dilution) step1->step2 Yes step3 Reduce Final Compound Concentration step2->step3 Still Precipitates end Compound Solubilized step2->end Solved step4 Decrease Final DMSO % (If tolerated by assay) step3->step4 Still Precipitates step3->end Solved step5 Introduce Co-solvents (e.g., PEG 400, Ethanol) step4->step5 Still Precipitates step4->end Solved step6 Utilize Cyclodextrins (e.g., HP-β-CD) step5->step6 Still Precipitates step5->end Solved step6->end Solved

Caption: Decision workflow for troubleshooting compound precipitation.

Immediate Solutions:

  • Optimize Dilution Technique: Instead of a single large dilution, use a stepwise serial dilution. When adding the stock to the buffer, do so dropwise while vortexing vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.[5]

  • Lower the Final Concentration: Test a lower concentration range for your compound. It's possible the required concentration for your assay exceeds the compound's kinetic solubility limit.

  • Check Stock Integrity: Ensure your DMSO stock is fully dissolved. If you see any crystals, warm the vial gently (to 30-37°C) and sonicate. Store stock solutions properly to prevent freeze-thaw cycles that can promote crystallization.

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

Answer: This is a critical parameter that must be empirically determined for your specific cell line and assay endpoint. As a general rule, most cell-based assays tolerate DMSO up to 0.5%, with some robust cell lines tolerating up to 1%.[5][6] However, concentrations above 0.1% can induce subtle, unintended biological effects.

Causality: DMSO is an amphipathic molecule that can increase cell membrane permeability and, at higher concentrations, cause cytotoxicity, oxidative stress, or even act as a direct modulator of protein function.[7][8][9] These effects can confound your experimental results.

DMSO ConcentrationGeneral Cellular EffectsRecommendation
< 0.1% Generally considered safe for most cell lines with minimal effects.[8]Ideal Target: Aim for this range if possible.
0.1% - 0.5% Often tolerated, but may cause subtle effects on sensitive cell types or pathways.[6][8]Acceptable Range: Requires validation with a vehicle control.
0.5% - 1.0% Increased risk of cytotoxicity, altered gene expression, and membrane effects.[8][10]Use with Caution: Only if absolutely necessary and with rigorous controls.
> 1.0% Significant cytotoxicity is common; can inhibit cell proliferation.[6][8][10]Avoid: Results are likely to be unreliable.

Protocol: Determining DMSO Tolerance

  • Setup: Plate your cells at the density used for your main experiment.

  • Treatment: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations of 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "no DMSO" control.

  • Incubation: Expose the cells to the DMSO-containing media for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assessment: Use a viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to measure the effect on cell health.

  • Analysis: Plot cell viability versus DMSO concentration. The highest concentration that does not significantly reduce viability (e.g., >90% viability) is your maximum tolerated concentration.

Q3: I'm limited by DMSO toxicity. What are co-solvents and how can I use them?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small quantities, can increase the solubility of hydrophobic compounds.[11] They work by reducing the polarity of the aqueous solvent, making it a more favorable environment for your compound.[]

Causality: Co-solvents disrupt the hydrogen-bonding network of water, creating hydrophobic pockets that can accommodate non-polar molecules, thereby increasing solubility.[]

Commonly Used Co-solvents in Biological Assays:

  • Polyethylene Glycol 400 (PEG 400): A polymer widely used in formulations.

  • Propylene Glycol (PG): Similar to PEG but a smaller molecule.

  • Ethanol: Use with caution as it can have biological effects and evaporate.

  • N,N-Dimethylacetamide (DMA): A stronger solvent, but also more toxic.

Protocol: Using a Co-solvent System

  • Stock Preparation: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).

  • Intermediate Dilution: Create an intermediate stock by diluting the DMSO stock into your chosen co-solvent (e.g., PEG 400). A 1:1 ratio (50% DMSO / 50% PEG 400) is a good starting point. This creates a more "aqueous-friendly" stock.

  • Final Dilution: Add a small volume of this intermediate stock directly to your final assay buffer while vortexing vigorously. This two-step dilution process can often prevent precipitation.[4]

  • Vehicle Control: Crucially , your vehicle control must contain the same final concentration of both DMSO and the co-solvent as your test wells. For example, if your final compound well has 0.2% DMSO and 0.2% PEG 400, your vehicle control must also contain 0.2% DMSO and 0.2% PEG 400.

Q4: What are cyclodextrins and are they a better option than co-solvents?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[13][14] This is often a superior method as it directly solubilizes the molecule without relying on bulk solvent modification.

Causality: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin torus, while the polar exterior of the CD interacts favorably with water, effectively shuttling the compound into solution.[15]

G complex complex water H₂O complex->water Dissolves in Aqueous Buffer

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very common, high water solubility, and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative, often used in parenteral formulations for its high solubilizing capacity.

Protocol: Screening for Cyclodextrin Solubilization

  • Prepare CD Stock: Make a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 40% w/v).

  • Prepare Compound Film: In a glass vial, add a small volume of your concentrated DMSO stock of this compound. Evaporate the DMSO under a stream of nitrogen or in a vacuum centrifuge to leave a thin film of the dry compound. This step is crucial to avoid DMSO interference.[16]

  • Complexation: Add the HP-β-CD solution to the vial containing the compound film.

  • Equilibrate: Shake or vortex the mixture at room temperature for several hours (4-24 hours) to allow for complex formation.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy). This gives you the maximum solubility in that specific CD concentration.

Q5: Should I be measuring kinetic or thermodynamic solubility?

Answer: The type of solubility you measure depends on the stage of your research.

  • Kinetic Solubility: This is relevant for early-stage discovery and high-throughput screening (HTS).[17] It measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.[18] It reflects the challenges you face in a typical assay setup.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid form of the compound in a solvent.[18][19] It is a more time-consuming measurement but is critical for lead optimization and formulation development, as it represents the absolute solubility limit.[1][17]

For troubleshooting biological assays, kinetic solubility is the more practical and relevant measurement.[16]

Final Recommendations

A systematic approach is the key to solving solubility issues. Always start with the simplest methods (optimizing dilution) before moving to more complex solutions like co-solvents or cyclodextrins. Remember to always include rigorous vehicle controls to ensure that your solubilization method is not interfering with the biological assay itself. Low solubility is a property of the molecule, but with the right techniques, it does not have to be a barrier to obtaining high-quality, reliable data.

References

Technical Support Center: A-Z Guide to Scaling 2-Azaspiro[4.5]decane-3,8-dione Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis and scale-up of 2-Azaspiro[4.5]decane-3,8-dione. This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the production of this valuable spirocyclic scaffold. Drawing from established synthetic routes and practical field experience, this guide provides in-depth, evidence-based solutions to optimize your process, enhance yield and purity, and ensure robust scalability.

I. Reaction Initiation and Control

This section addresses the critical initial phases of the synthesis, where slight deviations can lead to significant downstream issues.

FAQ 1: My reaction shows low conversion rates. What are the primary factors to investigate?

Answer:

Low conversion is a frequent hurdle in scaling up complex organic syntheses. The root cause often lies in one or more of the following areas:

  • Reagent Quality and Stoichiometry: Impurities in starting materials can act as catalyst poisons or introduce competing side reactions. Ensure all reagents are of the highest purity, and consider techniques like recrystallization or chromatography for critical starting materials.[1] Additionally, carefully control the stoichiometry; an excess of one reactant may be necessary to drive the reaction to completion, but a gross excess can lead to impurity formation.[1]

  • Catalyst Activity and Loading: If using a catalyst, its activity is paramount. Ensure it has been stored correctly and has not degraded. In some cases, catalyst activation may be required immediately before use. The catalyst loading is also a critical parameter to optimize. While higher loading can increase the reaction rate, it also increases cost and can complicate downstream purification.

  • Solvent Effects: The choice of solvent can significantly influence reaction kinetics and equilibrium. A solvent that provides excellent solubility for reactants at the desired temperature is crucial. Solvent polarity can also play a role in stabilizing transition states, thereby affecting the reaction rate.[1]

  • Temperature Control: Inadequate temperature control, especially in larger reactors, can lead to localized hot or cold spots, resulting in inconsistent reaction rates and potential side product formation. Ensure efficient stirring and use a reliable temperature monitoring and control system.

Troubleshooting Workflow: Low Conversion

Low_Conversion_Troubleshooting start Low Conversion Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check catalyst_check Assess Catalyst Activity & Loading reagent_check->catalyst_check solvent_check Evaluate Solvent System catalyst_check->solvent_check temp_check Monitor & Optimize Temperature Profile solvent_check->temp_check analysis Analyze Reaction Mixture (e.g., HPLC, NMR) temp_check->analysis optimization Implement Process Adjustments analysis->optimization

Caption: A systematic approach to diagnosing and resolving low reaction conversion.

II. Product Isolation and Purification

The transition from crude reaction mixture to a high-purity final product is a critical step where significant losses can occur.

FAQ 2: I'm experiencing significant product loss during workup and purification. What are the likely causes and how can I mitigate them?

Answer:

Product loss during isolation is a multifaceted problem. Key areas to focus on include:

  • Product Stability: The target compound, this compound, may be susceptible to degradation under the workup conditions.[1] For instance, harsh pH adjustments or prolonged exposure to high temperatures can lead to decomposition. It is advisable to monitor the stability of the product under various simulated workup conditions on a small scale before applying them to the entire batch.

  • Extraction Efficiency: Inefficient liquid-liquid extraction is a common source of product loss. The choice of extraction solvent is critical; it should have high solubility for the product and be immiscible with the reaction solvent. The pH of the aqueous phase during extraction can also dramatically affect the partitioning of the product, especially for compounds with acidic or basic functional groups.

  • Crystallization/Precipitation Issues: If purification involves crystallization, factors such as solvent selection, cooling rate, and seeding are crucial for maximizing recovery. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. A slow cooling rate generally favors the formation of larger, purer crystals.

  • Chromatography Losses: During column chromatography, product can be lost due to irreversible adsorption onto the stationary phase or co-elution with impurities. Optimizing the mobile phase composition and the choice of stationary phase can minimize these losses.

Experimental Protocol: Optimizing Crystallization
  • Solvent Screening: On a small scale, test the solubility of the crude product in a variety of solvents at both room temperature and elevated temperatures. Ideal solvents will show a large difference in solubility.

  • Anti-Solvent Addition: If a single solvent system is not effective, explore the use of an anti-solvent. Dissolve the crude product in a minimal amount of a good solvent, and then slowly add an anti-solvent in which the product is insoluble to induce crystallization.

  • Controlled Cooling: Once a suitable solvent system is identified, dissolve the crude product at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Seeding: If crystallization is slow to initiate, add a small crystal of pure product to the supersaturated solution to induce nucleation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

III. Impurity Profiling and Management

Understanding and controlling impurities is essential for meeting regulatory requirements and ensuring the safety and efficacy of the final drug substance.

FAQ 3: My final product contains persistent impurities. How can I identify and remove them?

Answer:

The presence of impurities is a common challenge in multi-step syntheses. A systematic approach is required for their identification and removal.

  • Impurity Identification: The first step is to identify the structure of the impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. Comparing the retention times and mass spectra of the impurities with those of known starting materials, intermediates, and potential side products can often lead to their identification.

  • Understanding Impurity Formation: Once identified, it is crucial to understand the mechanism of their formation. Are they unreacted starting materials or intermediates? Are they products of side reactions? This understanding will guide the strategy for their removal or, preferably, prevention. For example, if an impurity is a result of a side reaction, modifying the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) can often minimize its formation.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found.

    • Column Chromatography: For impurities that are difficult to remove by crystallization, column chromatography offers a powerful separation technique. The choice of stationary and mobile phases is critical for achieving good separation.

    • Chemical Treatment: In some cases, an impurity can be selectively reacted to form a new compound that is more easily separated. For example, an acidic or basic impurity can be removed by an appropriate aqueous wash.

Table 1: Common Impurities and Mitigation Strategies
Impurity TypePotential SourceMitigation Strategy
Unreacted Starting MaterialIncomplete reactionOptimize reaction time, temperature, or stoichiometry.[1]
Over-alkylation/acylationExcess alkylating/acylating agentUse a more controlled addition of the reagent.
EpimerizationBasic or acidic conditionsUse milder reaction or workup conditions.
Decomposition ProductsProduct instabilityMinimize reaction time and temperature; use milder workup procedures.[1]

Logical Flow for Impurity Remediation

Impurity_Remediation start Impurity Detected in Final Product identify Identify Impurity Structure (LC-MS, NMR) start->identify understand Determine Formation Mechanism identify->understand prevent Modify Synthesis to Prevent Formation understand->prevent remove Develop Purification Strategy (Crystallization, Chromatography) understand->remove validate Validate Purity of Final Product prevent->validate remove->validate

References

Avoiding racemization during the synthesis of chiral 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral 2-Azaspiro[4.5]decane-3,8-dione

Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in spirocyclic lactam synthesis. The unique three-dimensional structure of these compounds makes them valuable scaffolds in medicinal chemistry, but also presents significant challenges in controlling chirality.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these challenges and achieve your desired stereochemical purity.

Troubleshooting Guide: Avoiding Racemization

The loss of enantiomeric excess (ee) is a critical issue in the synthesis of chiral this compound. Racemization can occur at various stages, and identifying the source of the problem is key to resolving it. The following table outlines common problems, their potential causes, and recommended solutions based on established chemical principles.

Problem Potential Cause(s) Suggested Solution & Rationale
Low or inconsistent enantiomeric excess (ee) in the final product. Suboptimal reaction conditions in the key stereochemistry-defining step (e.g., cycloaddition, alkylation). Re-optimize the key reaction. For organocatalytic reactions, screen different catalysts, solvents, and temperatures.[3] For reactions involving chiral auxiliaries, ensure the auxiliary is of high enantiomeric purity and that the reaction conditions are optimized for facial selectivity.[4][5][6]
Racemization during a subsequent step (e.g., deprotection, cyclization). Identify the problematic step by analyzing the ee at each stage of the synthesis. Once identified, modify the conditions of that specific step as detailed below.
Loss of ee during a base-mediated reaction (e.g., intramolecular cyclization). Epimerization of the stereocenter alpha to a carbonyl group via enolate formation. Use a non-nucleophilic, sterically hindered base (e.g., LiHMDS, KHMDS) at low temperatures (-78 °C to -40 °C) to favor kinetic deprotonation and minimize enolate equilibration. Employ a polar aprotic solvent (e.g., THF, Toluene) that can stabilize the enolate without promoting proton exchange. Minimize reaction time.
Racemization during an acid-catalyzed reaction (e.g., ketal deprotection). Protonation of the carbonyl and subsequent enolization, leading to loss of the adjacent stereocenter. Use mild acidic conditions. For example, use a weaker acid or a buffered system. Consider enzymatic or oxidative methods for deprotection if applicable to your specific substrate.
Loss of stereochemical integrity during purification. On-column epimerization on silica or alumina gel, which can have acidic or basic sites. Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (TLC). Minimize the time the compound is on the column.
Diastereomeric ratio is low, even if ee is high. Poor diastereoselectivity in a reaction that forms a new stereocenter. For cycloaddition reactions, the stereochemical outcome can be influenced by the catalyst and the substituents on the reactants. [7][8][9] Re-evaluate the choice of catalyst and reaction conditions. In reactions with chiral auxiliaries, the auxiliary itself directs the diastereoselectivity. [5] Ensure the chosen auxiliary is appropriate for the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of racemization for this compound?

A1: The most probable mechanism for racemization in this class of compounds is through the formation of an enolate or enol at the carbon atom alpha to one of the carbonyl groups. Under basic or acidic conditions, the proton at this stereocenter can be abstracted or the carbonyl can be protonated, leading to a planar intermediate. Subsequent re-protonation can occur from either face, resulting in a loss of stereochemical information. The process is irreversible when it leads to a 1:1 mixture of enantiomers.[10][11]

Q2: How do I choose the right strategy to establish the stereocenter in the first place?

A2: There are several effective strategies for the asymmetric synthesis of spirocyclic compounds:

  • Asymmetric Catalysis: This involves using a chiral catalyst (organocatalyst or metal complex) to control the stereochemical outcome of a key bond-forming reaction, such as a [3+2] cycloaddition or a Michael addition.[12][13] This approach is often highly efficient and atom-economical.

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a reaction.[5][6] After the desired stereocenter is set, the auxiliary is removed. This method is robust and can provide high levels of stereocontrol.

  • Substrate Control: In some cases, existing stereocenters in the starting material can direct the formation of new stereocenters.

The best strategy depends on the specific synthetic route and the available starting materials.

Q3: What analytical techniques are recommended for determining the enantiomeric and diastereomeric purity of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of your product. You will need to use a chiral stationary phase column and develop a suitable mobile phase to achieve separation of the enantiomers. For determining the diastereomeric ratio (dr), standard achiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 1H NMR) are typically sufficient.

Q4: Are there any specific recommendations for the workup of reactions involving chiral spiro-lactams?

A4: Yes, during the workup, it is crucial to avoid prolonged exposure to harsh acidic or basic conditions. Use a saturated solution of a mild buffer (e.g., ammonium chloride for quenching basic reactions, or sodium bicarbonate for neutralizing acidic reactions) instead of strong acids or bases. Ensure that extractions are performed promptly and that the organic layers are dried and concentrated at low temperatures to minimize the risk of epimerization.

Key Mechanistic Insights and Troubleshooting Workflow

To effectively troubleshoot issues with stereochemical control, it is helpful to visualize the potential mechanism of racemization and have a structured workflow for addressing the problem.

Plausible Racemization Mechanism

The following diagram illustrates a potential base-catalyzed racemization pathway for a generic 2-azaspiro-dione structure.

racemization_mechanism R_enantiomer R-enantiomer p1 R_enantiomer->p1 planar_enolate Planar Enolate (achiral intermediate) p2 planar_enolate->p2 p3 planar_enolate->p3 S_enantiomer S-enantiomer p4 S_enantiomer->p4 p1->planar_enolate + B⁻ - BH p2->R_enantiomer + BH - B⁻ p3->S_enantiomer + BH - B⁻ p4->planar_enolate + B⁻ - BH troubleshooting_workflow start Problem: Low or no ee/dr in the final product check_sm Is the starting material/chiral auxiliary enantiopure? start->check_sm purify_sm Purify/re-evaluate starting material check_sm->purify_sm No analyze_steps Analyze ee/dr at each synthetic step check_sm->analyze_steps Yes purify_sm->start identify_step Identify the step with loss of stereocontrol analyze_steps->identify_step optimize_reaction Is it a reaction step? identify_step->optimize_reaction optimize_workup Is it a workup/purification step? optimize_reaction->optimize_workup No reaction_solutions Modify reaction conditions: - Lower temperature - Change base/catalyst/solvent - Reduce reaction time optimize_reaction->reaction_solutions Yes workup_solutions Modify workup/purification: - Use buffered solutions - Deactivate silica gel - Use alternative purification methods optimize_workup->workup_solutions reanalyze Re-analyze ee/dr reaction_solutions->reanalyze workup_solutions->reanalyze end Problem Solved reanalyze->end

References

Validation & Comparative

A Comparative Guide to Spirocyclic Scaffolds: Profiling 2-Azaspiro[4.5]decane-3,8-dione Against Key Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Systems in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. For decades, drug discovery was dominated by flat, aromatic structures. However, the industry has increasingly recognized the limitations of this "flatland" approach, noting that an increased fraction of sp³-hybridized carbons (Fsp³) often correlates with enhanced solubility, metabolic stability, and overall clinical success. Spirocyclic compounds, defined by two rings sharing a single common atom, are at the forefront of this paradigm shift.[1] Their inherent three-dimensionality provides a rigid, well-defined orientation of substituents in space, allowing for precise and potent interactions with biological targets.[2][3][4]

This guide provides a comparative analysis centered on the 2-Azaspiro[4.5]decane-3,8-dione scaffold. While this specific parent molecule is not extensively characterized in current literature, its core structure serves as an ideal reference point for exploring the chemical space of related, highly bioactive spirocyclic systems. We will dissect its synthesis and properties, then juxtapose them against well-documented spirocyclic classes, including the potent spiro[pyrrolidine-oxindole] anticancer agents and the functionally diverse triazaspiro[4.5]decane analogs. Through this comparative lens, we aim to illuminate the structure-activity relationships that govern the utility of spirocyclic scaffolds and provide a strategic framework for future drug development efforts.

The Core Scaffold: this compound

The this compound molecule represents a foundational structure combining a pyrrolidinone ring and a cyclohexanone ring around a central spiro-carbon. Its rigid framework and the presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups make it an intriguing, albeit underexplored, scaffold for library synthesis.

Physicochemical Properties

A summary of the computed physicochemical properties of the parent scaffold is essential for any initial assessment. These values provide a baseline for predicting its behavior in biological systems and for planning synthetic modifications.

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂PubChem[5]
Molecular Weight167.21 g/mol PubChem[5]
XLogP3-0.5PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Rotatable Bond Count0PubChem[5]

Table 1: Computed physicochemical properties of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via the acidic hydrolysis of a ketal-protected precursor, a straightforward and high-yielding method.[6] The choice of a strong acid like HCl is critical for the efficient deprotection of the ketone functionality.

G cluster_0 Synthetic Workflow for this compound start Start: 1,4-dioxa-10-azadispiro [4.2.4.2]tetradecan-11-one reagent Reagent: 2N HCl (aq) start->reagent Add process Process: 1. Stir at room temp (2h) 2. Concentrate 3. Dilute with H₂O reagent->process Initiate Reaction extraction Workup: 1. EtOAc Extraction (3x) 2. Wash (H₂O, brine) 3. Dry (Na₂SO₄) process->extraction purification Purification: Flash Chromatography extraction->purification product Product: this compound (92% yield) purification->product

Caption: Synthetic workflow for this compound.[6]

Comparative Analysis with Bioactive Spirocyclic Scaffolds

To understand the potential of the this compound core, we must compare it to structurally related scaffolds with established biological activities. This comparison highlights how subtle changes in ring systems and heteroatom composition can lead to vastly different pharmacological profiles.

Comparator Class 1: Spiro[pyrrolidine-oxindole]s - A Powerhouse in Anticancer Research

The spiro[pyrrolidine-oxindole] core is a privileged scaffold found in numerous natural alkaloids and synthetic compounds with potent biological activity.[7][8]

Synthesis: A cornerstone of their synthesis is the 1,3-dipolar cycloaddition reaction. This elegant, often one-pot, multicomponent reaction involves the in situ generation of an azomethine ylide from isatin and an amino acid (like sarcosine or proline), which then reacts with a dipolarophile to construct the pyrrolidine ring with high regio- and stereoselectivity.[7][9] This method's efficiency and ability to generate molecular complexity rapidly are major advantages for library development.

G cluster_1 General 1,3-Dipolar Cycloaddition Workflow isatin Isatin Derivative ylide In Situ Generation: Azomethine Ylide isatin->ylide amino_acid Amino Acid (e.g., Proline, Sarcosine) amino_acid->ylide dipolarophile Dipolarophile (e.g., α,β-unsaturated ketone) cycloaddition [3+2] Cycloaddition (Heat/Reflux) dipolarophile->cycloaddition ylide->cycloaddition product Product: Spiro[pyrrolidine-oxindole] cycloaddition->product

Caption: General workflow for spiro[pyrrolidine-oxindole] synthesis.[9]

Biological Activity & Performance: A library of spiro[pyrrolidine-3, 3´-oxindole] compounds demonstrated exceptional inhibitory activity against the proliferation of MCF-7 breast cancer cells.[8] Mechanistic studies identified histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular binding partners for the most potent compounds.[8][10] This targeted activity against validated cancer pathways showcases the therapeutic potential unlocked by this specific spirocyclic arrangement.

Comparative Insights:

  • Synthetic Complexity: The multicomponent synthesis of spiro[pyrrolidine-oxindole]s is more complex than the simple hydrolysis for our core scaffold but offers far greater diversity.

  • Biological Data: In contrast to the sparse data for this compound, the oxindole class is supported by extensive in vitro and mechanistic data, providing a clear path for optimization.[8][11]

Comparator Class 2: Triazaspiro[4.5]decane Analogs - Modulators of Cellular Pathways

Introducing additional nitrogen atoms into the spiro[4.5]decane framework, as seen in 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, dramatically shifts the biological application profile.

Synthesis: These compounds can be prepared through methods like the Strecker reaction of cyanohydrin with ammonium carbonate, followed by further modifications.[12]

Biological Activity & Performance:

  • Myelostimulation: Certain 1,3,8-triazaspiro[4.5]decane-2,4-diones have shown significant myelostimulating activity in cyclophosphamide-induced myelosuppression models, accelerating the regeneration of lymphocyte and granulocyte pools.[12]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition: A separate series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives were designed as novel inhibitors of the mPTP. Inhibition of mPTP opening is a key therapeutic strategy for mitigating ischemia/reperfusion injury in organs like the heart. Compound 14e from this class showed high potency and the ability to prevent cardiomyocyte death in an in vitro hypoxia/reoxygenation model.

G cluster_2 Simplified mPTP Inhibition Pathway injury Ischemia/ Reperfusion Injury mtpt mPTP Opening injury->mtpt death Cardiomyocyte Death mtpt->death inhibitor Triazaspiro[4.5]decane Derivative (e.g., 14e) inhibitor->mtpt Inhibits

References

A Comparative Guide to Validating the Mechanism of Action of Novel Bioactive Compounds: A Case Study with 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from identifying a hit in a phenotypic screen to a fully validated lead compound is both complex and critical. A hit compound, such as 2-Azaspiro[4.5]decane-3,8-dione, may exhibit a desirable biological effect, but without a clear understanding of its mechanism of action (MoA), its therapeutic potential remains speculative. This guide provides a comprehensive framework for elucidating and validating the MoA of a novel bioactive compound, using this compound as a representative example of a molecule with unknown biological targets.

This document deviates from a rigid template, instead offering a logical, multi-phased workflow that mirrors the decision-making process in a drug discovery setting. We will compare and contrast various experimental strategies, providing the rationale behind each choice and detailed protocols for key validation assays. Our objective is to equip fellow scientists with a robust, self-validating system for transforming a phenotypic hit into a mechanistically understood candidate.

The Challenge: From Phenotype to Mechanism

Phenotypic screening, which identifies compounds based on their observable effects on cells or organisms, is a powerful engine for discovering first-in-class therapeutics.[1][2] Unlike target-based approaches, it does not require prior knowledge of a specific molecular target.[3] However, the primary challenge following a successful phenotypic screen is "target deconvolution"—the process of identifying the molecular target(s) responsible for the observed phenotype.[4][5]

Let us hypothesize that this compound was identified in a high-content screen for its ability to induce apoptosis in a cancer cell line. This guide will outline the subsequent steps to validate this observation and build a compelling mechanistic narrative.

Phase 1: Unbiased Target Identification and Direct Engagement Confirmation

The foundational step in MoA validation is to identify the direct binding partner(s) of the compound. An unbiased approach is crucial to uncover potentially novel targets.[6] Here, we compare several state-of-the-art methodologies.

Comparison of Target Identification Strategies
Method Principle Advantages Disadvantages Primary Application
Affinity-Based Chemical Proteomics Immobilized compound captures binding proteins from cell lysates for identification by mass spectrometry.[4][7]Direct identification of binding partners; applicable to a wide range of targets.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.Initial, broad-spectrum target discovery.
Photoaffinity Labeling (PAL) A photo-reactive group on the compound is activated by UV light to covalently link to its target in situ.[8][9][10]Covalent capture within a native cellular context, reducing non-specific interactions; can map binding sites.Requires synthesis of a specialized probe; UV irradiation can damage cells.High-confidence identification of direct targets in living cells.
Thermal Proteome Profiling (TPP) Ligand binding alters the thermal stability of the target protein, which is detected by quantitative mass spectrometry across a temperature gradient.[8]Label-free approach, using the unmodified compound; detects target engagement in a physiological context.Technically demanding; may not detect all binding events, particularly for membrane proteins.Unbiased identification and validation of target engagement.

For our case study, we will proceed with an affinity-based chemical proteomics approach for initial discovery, followed by the Cellular Thermal Shift Assay (CETSA) for orthogonal validation of the top candidate targets.

Experimental Workflow: Target Discovery and Validation

G cluster_0 Phase 1: Target Identification & Validation phenotypic_hit Phenotypic Hit (this compound) probe_synthesis Synthesize Affinity Probe (e.g., Biotin-linked) phenotypic_hit->probe_synthesis affinity_purification Affinity Purification with Cell Lysate probe_synthesis->affinity_purification ms_analysis LC-MS/MS Analysis affinity_purification->ms_analysis candidate_list Generate List of Putative Targets ms_analysis->candidate_list cetsa CETSA for Target Engagement (Orthogonal Validation) candidate_list->cetsa validated_target Validated Molecular Target cetsa->validated_target

Caption: Workflow for unbiased target identification and validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[8][11] This change can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Materials:

  • Cell line of interest (e.g., the cancer cell line from the initial screen)

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the putative target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either this compound (at a concentration determined from dose-response curves, e.g., 10x IC50) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting.

  • Data Interpretation: Plot the relative band intensity for the target protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, direct engagement.

Phase 2: Delineating the Downstream Signaling Cascade

Identifying the direct target is only the first step. To understand the MoA, we must elucidate the downstream signaling pathways that are modulated by the compound-target interaction, leading to the observed apoptotic phenotype.

Comparative Approaches for Pathway Analysis
Method Principle Advantages Disadvantages Primary Application
Phosphoproteomics Quantitative mass spectrometry is used to identify and quantify thousands of phosphorylation events in response to compound treatment.[12][13]Unbiased, global view of signaling pathway activation or inhibition.Technically complex; requires sophisticated data analysis; does not directly measure kinase activity.Broad discovery of affected signaling networks.
Western Blotting Antibody-based detection of specific proteins and their phosphorylation status.Highly specific and quantitative for targeted validation; widely accessible.Low-throughput; requires high-quality, phospho-specific antibodies.Validation of phosphoproteomics hits and routine pathway analysis.
Gene Expression Profiling (RNA-seq) High-throughput sequencing to quantify changes in the transcriptome following compound treatment.[14][15]Comprehensive view of transcriptional responses; can reveal downstream cellular processes and feedback loops.Indirect measure of signaling pathway activity; transcriptional changes occur later than phosphorylation events.Understanding longer-term cellular responses and identifying gene signatures.

Our strategy will involve an initial phosphoproteomics screen to generate hypotheses, followed by targeted Western blotting to validate key nodes in the identified pathways.

Experimental Workflow: Signaling Pathway Analysis

G cluster_1 Phase 2: Downstream Pathway Analysis validated_target Validated Target (from Phase 1) phospho_ms Quantitative Phosphoproteomics (Compound vs. Vehicle) validated_target->phospho_ms pathway_analysis Bioinformatic Pathway Analysis (e.g., Kinase Substrate Enrichment) phospho_ms->pathway_analysis hypothesized_pathway Hypothesized Signaling Pathway pathway_analysis->hypothesized_pathway western_blot Western Blot Validation of Key Phospho-proteins hypothesized_pathway->western_blot confirmed_pathway Confirmed Downstream Pathway western_blot->confirmed_pathway

Caption: Workflow for elucidating downstream signaling pathways.

Detailed Protocol: Western Blot for Pathway Validation

This protocol provides a general framework for validating changes in protein phosphorylation.

Materials:

  • Cell lysates prepared from cells treated with this compound and vehicle.

  • Primary antibodies: one specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt) and one for the total protein (e.g., anti-Akt).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and buffers.

  • Chemiluminescent substrate.

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each condition.

Phase 3: Connecting Mechanism to Cellular Phenotype

The final phase involves integrating the molecular findings with the initial phenotypic observation (apoptosis). This step is crucial for confirming that the identified target and pathway are indeed responsible for the compound's biological effect.

Comparative Analysis of Phenotypic Assays
Assay Principle Advantages Disadvantages Application
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active, viable cells.[7][16]Highly sensitive, rapid, and amenable to high-throughput screening.Does not distinguish between cytostatic and cytotoxic effects.Quantifying overall cell viability and cytotoxicity.
MTT Assay Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[17][18]Inexpensive and widely used.Can be affected by changes in cellular metabolism; requires a solubilization step.Assessing cell viability and proliferation.
Caspase-Glo® 3/7 Assay Measures caspase-3 and -7 activity, key effectors of apoptosis.Directly measures a hallmark of apoptosis; highly sensitive.Specific to apoptosis; will not detect other forms of cell death.Confirming and quantifying apoptosis as the mechanism of cell death.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.[7]

Materials:

  • Cells cultured in opaque-walled 96-well plates.

  • This compound and other compounds for comparison.

  • CellTiter-Glo® Reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls and positive controls (e.g., a known inducer of apoptosis). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Presentation

To build a compelling case for the MoA, it is essential to compare the effects of this compound with a known modulator of the validated target. For instance, if Target X was identified, we would compare our compound to a well-characterized inhibitor of Target X.

Parameter This compound Known Target X Inhibitor Negative Control Compound
Target X Engagement (CETSA ΔTm) +5.2 °C+6.1 °CNo significant shift
p-Downstream Protein Y (Western Blot) 85% decrease92% decreaseNo significant change
Cell Viability (IC50) 1.5 µM0.8 µM> 50 µM
Caspase 3/7 Activation 4.5-fold increase5.1-fold increaseNo significant change

This comparative data provides strong evidence that this compound elicits its apoptotic effect through the on-target inhibition of Target X and its downstream signaling pathway.

Conclusion: A Unified Framework for MoA Validation

The process of validating the mechanism of action for a novel compound discovered through phenotypic screening is a systematic endeavor that requires the integration of multiple experimental approaches. As we have demonstrated with our hypothetical case study of this compound, the journey begins with unbiased target identification, proceeds through direct confirmation of target engagement, delineates the downstream signaling consequences, and culminates in a cohesive narrative that links the molecular interactions to the cellular phenotype.

By comparing and contrasting methodologies at each phase—from broad, discovery-oriented techniques like chemical proteomics to specific, validation-focused assays like CETSA and Western blotting—researchers can build a robust, evidence-based understanding of a compound's MoA. This rigorous, multi-faceted approach is indispensable for mitigating risks in drug development and for successfully advancing novel therapeutic candidates from the bench to the clinic.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2-Azaspiro[4.5]decane-3,8-dione Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the robust characterization of novel chemical entities is paramount. 2-Azaspiro[4.5]decane-3,8-dione, a spirocyclic scaffold of increasing interest, presents unique analytical challenges due to its structural complexity and potential for multiple reactive sites. The assurance of its quality, purity, and stability necessitates the use of well-validated and orthogonal analytical techniques. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) for the analysis of this compound. More critically, it delineates a framework for the cross-validation of these methods, ensuring data integrity and consistency across the lifecycle of a drug development program. The principles and protocols outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, to provide a self-validating system of analytical control.[1][2][3][4][5]

The Imperative of Orthogonal and Cross-Validated Methods

Reliance on a single analytical technique, no matter how well validated, carries inherent risks. Unforeseen impurities may co-elute, or the analyte may exhibit instability under specific chromatographic conditions. Employing orthogonal methods—techniques that separate compounds based on different chemical and physical principles—provides a more comprehensive profile of the analyte and its potential impurities. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures provide equivalent results, thereby ensuring the reliability and interchangeability of the data generated.[6] This is not merely a confirmatory exercise but a foundational component of a robust analytical control strategy, as emphasized in the ICH Q14 guideline on analytical procedure development.[1][2][3][4]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of this compound and the specific analytical objective (e.g., purity assessment, stability testing, or quantification in a complex matrix).

Technique Principle of Separation Strengths for this compound Analysis Potential Limitations
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.High versatility, robust for routine quality control, suitable for non-volatile compounds.May require derivatization for compounds lacking a chromophore, potential for co-elution of structurally similar impurities.
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity.High sensitivity and specificity (with MS detection), excellent for volatile impurities and residual solvents.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
SFC Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase."Green" alternative with reduced organic solvent consumption, high throughput, effective for chiral separations.[7]Instrumentation is less common than HPLC, method development can be more complex.

Experimental Protocols

The following protocols are presented as a starting point for the analysis of this compound and should be optimized and fully validated according to ICH Q2(R2) guidelines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated procedure for a structurally similar compound, 2-Azaspiro[4.5]decan-3-one, an impurity of Gabapentin.[6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the dione structure, derivatization is likely necessary to improve volatility and thermal stability. Silylation is a common approach for such compounds.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

Derivatization Procedure:

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of pyridine as a catalyst.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative, particularly for its speed and potential for chiral separation if stereoisomers are a concern.

Instrumentation:

  • SFC system with a back-pressure regulator, CO2 pump, modifier pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (e.g., polysaccharide-based) or achiral (e.g., diol-modified silica), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol

  • Gradient: 5% B to 40% B over 10 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: PDA scan from 200-400 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

Cross-Validation of Analytical Techniques

The cross-validation process ensures that the data generated by different analytical methods are reliable and interchangeable.

Caption: Workflow for the cross-validation of analytical methods.

Cross-Validation Protocol
  • Sample Selection: A minimum of three batches of this compound with varying levels of impurities should be selected.

  • Analysis: Analyze each batch in triplicate using the validated HPLC-UV, GC-MS, and SFC methods.

  • Data Comparison: Compare the results for the assay of the main component and the quantification of any common impurities detected by more than one method.

  • Statistical Analysis: Employ statistical tools such as the Student's t-test or equivalence testing to demonstrate that there are no statistically significant differences between the results obtained from the different methods. The acceptance criteria should be pre-defined in a validation protocol.

Data Presentation and Comparison

The following tables present hypothetical but plausible validation and cross-validation data for the analysis of this compound.

Table 1: Summary of Validation Parameters

Parameter HPLC-UV GC-MS SFC ICH Q2(R2) Acceptance Criteria
Linearity (r²) >0.999>0.998>0.999≥0.99
Accuracy (% Recovery) 98.5-101.2%97.9-102.0%98.8-101.5%98.0-102.0% for assay
Precision (%RSD) <1.0%<1.5%<1.2%≤2.0% for assay
LOD 0.01%0.005%0.01%Reportable
LOQ 0.03%0.015%0.03%Reportable

Table 2: Cross-Validation Results for Assay (%) of this compound

Batch No. HPLC-UV (Mean ± SD) GC-MS (Mean ± SD) SFC (Mean ± SD) % Difference (HPLC vs GC-MS) % Difference (HPLC vs SFC)
Batch A 99.5 ± 0.299.3 ± 0.399.6 ± 0.20.2%-0.1%
Batch B 98.9 ± 0.398.7 ± 0.499.0 ± 0.30.2%-0.1%
Batch C 99.2 ± 0.199.0 ± 0.299.3 ± 0.10.2%-0.1%

Conclusion

The cross-validation of orthogonal analytical techniques is a cornerstone of a robust quality control strategy in pharmaceutical development. For a molecule such as this compound, a multi-faceted analytical approach leveraging the strengths of HPLC, GC-MS, and SFC provides a comprehensive understanding of its purity and stability profile. The successful implementation of the protocols and cross-validation strategies outlined in this guide will ensure the generation of reliable and consistent data, thereby supporting regulatory submissions and safeguarding patient safety. The adoption of a lifecycle approach to analytical procedures, as advocated by ICH Q14, ensures that methods remain fit for purpose throughout the commercial life of a product.[1][2][3][4]

References

The Azaspiro[4.5]decane Scaffold: A Privileged Platform for In Vivo Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Validation of Novel Azaspiro Compounds

For researchers and drug development professionals, the quest for novel chemical scaffolds that offer both therapeutic efficacy and desirable pharmacological properties is perpetual. The 2-Azaspiro[4.5]decane framework has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential across multiple disease areas. This guide provides an in-depth comparison of the in vivo validation of several classes of 2-Azaspiro[4.5]decane derivatives, offering insights into their mechanisms of action, preclinical efficacy, and their standing against alternative therapeutic strategies.

The Versatility of the Azaspiro[4.5]decane Core

The rigid, three-dimensional structure of the azaspiro[4.5]decane core provides a unique conformational constraint that allows for the precise spatial orientation of functional groups. This structural feature is key to achieving high affinity and selectivity for a variety of biological targets. This guide will explore the in vivo validation of three distinct classes of drugs derived from this scaffold, each targeting a different pathology:

  • Atiprimod: An anti-cancer agent for the treatment of multiple myeloma.

  • Triazaspiro[4.5]decane Derivatives: Modulators of the delta-opioid receptor for non-addictive pain management.

  • Spirohydantoin-based HIF Prolyl Hydroxylase Inhibitors: A novel approach to treating anemia.

Atiprimod: Targeting the Tumor Microenvironment in Multiple Myeloma

N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, known as Atiprimod, is an orally bioavailable cationic amphiphilic compound that has demonstrated significant preclinical activity against multiple myeloma (MM).[1][2][3] Its therapeutic potential stems from a dual mechanism of action: direct induction of apoptosis in myeloma cells and modulation of the bone marrow microenvironment that supports tumor growth.[1][4][5]

Mechanism of Action: A Two-Pronged Attack

Atiprimod's efficacy is not solely reliant on direct cytotoxicity. It disrupts the critical interplay between myeloma cells and the bone marrow stromal cells (BMSCs). This interaction is known to confer drug resistance and promote tumor survival. Atiprimod inhibits the secretion of vital cytokines, such as IL-6 and VEGF, from BMSCs that are stimulated by myeloma cell adhesion.[1][5] This disruption of the supportive tumor niche enhances the compound's direct pro-apoptotic effects on MM cells.

Atiprimod_Mechanism_of_Action cluster_BMSC Bone Marrow Stromal Cell cluster_MM Multiple Myeloma Cell BMSC BMSC IL6_VEGF IL-6 & VEGF Secretion BMSC->IL6_VEGF Stimulated by MM cell adhesion MM_Cell MM Cell IL6_VEGF->MM_Cell Promotes Survival STAT3_Akt STAT3 & Akt Phosphorylation MM_Cell->STAT3_Akt Apoptosis Apoptosis STAT3_Akt->MM_Cell Survival & Proliferation Atiprimod Atiprimod Atiprimod->IL6_VEGF Inhibits Atiprimod->Apoptosis Induces Atiprimod->STAT3_Akt Inhibits

Caption: Atiprimod's dual anti-myeloma activity.

In Vivo Validation: Evidence from Murine Models

The therapeutic potential of Atiprimod has been substantiated in multiple murine models of human multiple myeloma. These studies have been crucial in demonstrating its ability to overcome the protective effects of the bone marrow microenvironment and inhibit tumor growth in a setting that more closely mimics the human disease.[1]

In Vivo Model Key Findings Reference
Subcutaneous MM Xenograft Dose-dependent inhibition of tumor growth.[1]
SCID-hu model with INA-6 cells Overcame the protective effects of the bone marrow milieu on MM cell growth and survival.[1]
SCID-hu model with primary patient MM cells Confirmed activity in a model that recapitulates the clinical condition of primary human disease.[1][4]
Experimental Protocol: Subcutaneous Multiple Myeloma Xenograft Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of an anti-myeloma agent using a subcutaneous xenograft model.

Objective: To assess the anti-tumor activity of Atiprimod on the growth of human multiple myeloma cells in an in vivo subcutaneous model.

Materials:

  • 6-8 week old female severe combined immunodeficient (SCID) mice.

  • Human multiple myeloma cell line (e.g., RPMI 8226, OPM1).

  • Matrigel (Corning).

  • Atiprimod, formulated for oral gavage.

  • Vehicle control (e.g., sterile water or saline).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture MM cells under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Atiprimod or vehicle control daily via oral gavage. The dosage and treatment schedule should be based on prior dose-finding studies.

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Comparison with Alternatives

Standard treatments for multiple myeloma include chemotherapy, proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide), and stem cell transplantation.[6][7] More recent additions include immunotherapy, such as CAR-T cell therapy and monoclonal antibodies.[6][7]

Therapeutic Strategy Advantages Disadvantages
Atiprimod Oral bioavailability; dual mechanism of action targeting both tumor cells and the microenvironment.[1][2]Still in preclinical/early clinical development.
Chemotherapy Broadly effective against rapidly dividing cells.Significant side effects; development of resistance.
Proteasome Inhibitors Highly effective in many patients.Peripheral neuropathy; resistance can develop.
Immunomodulatory Drugs Oral administration; effective in combination therapies.Risk of blood clots; birth defects.
CAR-T Cell Therapy Potential for durable remissions in relapsed/refractory patients.Cytokine release syndrome; neurotoxicity; high cost.[6]

1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: A New Frontier in Pain Management

The opioid crisis has underscored the urgent need for effective analgesics with a reduced risk of addiction and other serious side effects. Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel, selective agonists of the delta-opioid receptor (DOR), a promising target for pain relief without the liabilities associated with mu-opioid receptor (MOR) agonists like morphine.[8][9]

Mechanism of Action: Selective Delta-Opioid Receptor Agonism

Unlike traditional opioids that primarily target the MOR, these spiro-compounds selectively activate the DOR. DOR activation is known to produce analgesia with a potentially lower risk of respiratory depression, constipation, and addiction. The unique chemical structure of these derivatives allows for potent and selective binding to the DOR, offering a new avenue for developing safer pain medications.

DOR_Agonist_Mechanism cluster_Neuron Nociceptive Neuron DOR Delta-Opioid Receptor (DOR) Pain_Signal Pain Signal Transmission DOR->Pain_Signal Inhibits Analgesia Analgesia Pain_Signal->Analgesia Leads to Spiro_Compound 1,3,8-Triazaspiro[4.5]decane -2,4-dione Derivative Spiro_Compound->DOR Selectively Activates

Caption: Selective DOR agonism for analgesia.

In Vivo Validation: Preclinical Models of Pain

The analgesic efficacy of these novel DOR agonists has been demonstrated in preclinical models of pain. These studies are essential for establishing proof-of-concept and for characterizing the analgesic profile of these compounds.

In Vivo Model Key Findings Reference
Inflammatory Pain Model Demonstrated anti-allodynic efficacy.[8]
Neuropathic Pain Model Reduced hypersensitivity to mechanical and thermal stimuli.[8]
Experimental Protocol: Inflammatory Pain Model (Carrageenan-Induced Paw Edema)

This protocol describes a widely used model to assess the efficacy of analgesic compounds against inflammatory pain.

Objective: To evaluate the anti-allodynic effect of a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative in a model of localized inflammation.

Materials:

  • Male Sprague-Dawley rats (180-220g).

  • 1% (w/v) carrageenan solution in sterile saline.

  • Test compound formulated for intraperitoneal (i.p.) or oral administration.

  • Vehicle control.

  • Von Frey filaments for assessing mechanical allodynia.

Procedure:

  • Baseline Measurement: Acclimate the rats to the testing environment. Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.

  • Compound Administration: Administer the test compound or vehicle to the rats at a predetermined time before carrageenan injection.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw of each rat.

  • Assessment of Mechanical Allodynia: At various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), measure the paw withdrawal threshold using von Frey filaments. An increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates an anti-allodynic effect.

  • Data Analysis: Compare the paw withdrawal thresholds between the treatment and control groups using appropriate statistical methods.

Comparison with Alternatives

The current landscape of pain management includes non-opioid analgesics, traditional opioids, and various non-pharmacological approaches.[10][11][12]

Therapeutic Strategy Advantages Disadvantages
DOR Agonists Potential for strong analgesia with reduced opioid-related side effects.[13]Still in development; potential for seizures with some chemotypes.[13]
NSAIDs Effective for mild to moderate pain; anti-inflammatory properties.Gastrointestinal and cardiovascular side effects with long-term use.[10]
Traditional Opioids (MOR Agonists) Highly effective for severe pain.High risk of addiction, respiratory depression, and constipation.[13]
Non-pharmacological Therapies No drug-related side effects.Efficacy can be variable; may not be sufficient for severe pain.

Spirohydantoin-based HIF Prolyl Hydroxylase Inhibitors: A Novel Oral Treatment for Anemia

Anemia, particularly in the context of chronic kidney disease (CKD), is a significant clinical challenge. Spirohydantoin derivatives, which share the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, have been developed as potent inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[14] These oral medications represent a paradigm shift from injectable erythropoiesis-stimulating agents (ESAs).[15][16][17]

Mechanism of Action: Stabilization of HIF and Erythropoietin Production

Under normal oxygen conditions, PHDs hydroxylate HIF-α subunits, targeting them for degradation. By inhibiting PHDs, these spirohydantoin compounds stabilize HIF-α, allowing it to translocate to the nucleus and stimulate the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[18][19] This leads to an increase in red blood cell production.

HIF_PHI_Mechanism cluster_Cell Renal Cell HIF_alpha HIF-α Degradation Degradation HIF_alpha->Degradation EPO_Gene EPO Gene Transcription HIF_alpha->EPO_Gene Stimulates PHD Prolyl Hydroxylase (PHD) PHD->HIF_alpha Hydroxylates Spirohydantoin Spirohydantoin HIF-PHI Spirohydantoin->PHD Inhibits Erythropoiesis Erythropoiesis EPO_Gene->Erythropoiesis Leads to

Caption: Mechanism of action of HIF prolyl hydroxylase inhibitors.

In Vivo Validation: Preclinical and Clinical Studies

The efficacy of spirohydantoin-based HIF-PHIs has been extensively validated in both preclinical animal models and human clinical trials. These studies have demonstrated their ability to effectively and safely increase hemoglobin levels.

Study Type Key Findings Reference
Preclinical Animal Models Robust induction of erythropoietin (EPO) and subsequent increase in red blood cell mass.[20]
Phase 3 Clinical Trials (e.g., Roxadustat, Daprodustat) Effective in increasing and maintaining hemoglobin levels in both non-dialysis and dialysis-dependent CKD patients.[15][21][15][21]
Experimental Protocol: In Vivo EPO Induction in Mice

This protocol provides a method for assessing the pharmacodynamic effect of a HIF-PHI by measuring plasma EPO levels.

Objective: To determine the in vivo activity of a spirohydantoin HIF-PHI by measuring its effect on plasma erythropoietin levels in mice.

Materials:

  • C57BL/6 mice.

  • Test compound (HIF-PHI) formulated for oral administration.

  • Vehicle control.

  • EDTA-coated microcentrifuge tubes for blood collection.

  • Mouse EPO ELISA kit.

Procedure:

  • Acclimation and Grouping: Acclimate mice to the facility for at least one week. Randomly assign mice to treatment and control groups.

  • Compound Administration: Administer a single dose of the HIF-PHI or vehicle to the mice via oral gavage.

  • Blood Collection: At various time points post-dosing (e.g., 2, 4, 6, 8, 24 hours), collect blood samples from the mice via a suitable method (e.g., tail vein, retro-orbital sinus) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • EPO Measurement: Quantify the concentration of EPO in the plasma samples using a commercially available mouse EPO ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the plasma EPO concentration versus time for each group. Compare the EPO levels between the treated and vehicle control groups.

Comparison with Alternatives

The primary alternative to HIF-PHIs for the treatment of anemia in CKD is therapy with erythropoiesis-stimulating agents (ESAs).

Therapeutic Strategy Advantages Disadvantages
HIF-PHIs Oral administration; more physiological EPO levels; improved iron utilization.[16][22]Potential for off-target effects; long-term safety data still emerging.[23]
ESAs Long-standing clinical use; proven efficacy.Injectable administration; supraphysiological EPO levels; potential for cardiovascular side effects.[16]

Conclusion

The 2-Azaspiro[4.5]decane scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The diverse range of biological activities exhibited by its derivatives, from anti-cancer to analgesic and erythropoietic effects, highlights the power of this chemical framework in addressing unmet medical needs. The in vivo validation studies presented in this guide underscore the therapeutic potential of these compounds and provide a solid foundation for their continued development and eventual clinical translation. As research in this area progresses, we can anticipate the emergence of new and improved therapies based on the versatile 2-Azaspiro[4.5]decane core.

References

A Comparative Guide to the Synthetic Strategies for 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azaspiro[4.5]decane-3,8-dione Scaffold

The this compound core is a prominent structural motif in medicinal chemistry and drug discovery. As a spirocyclic γ-lactam, it possesses a unique three-dimensional architecture that distinguishes it from more planar aromatic systems.[1] This inherent rigidity and conformational constraint can lead to enhanced binding affinity and selectivity for protein targets by presenting functional groups in well-defined spatial orientations.[1] The spirocyclic nature, rich in sp³-hybridized carbon centers, often improves physicochemical properties such as aqueous solubility, which is a critical parameter in drug development.[1] Molecules incorporating this scaffold have shown promise in a variety of therapeutic areas, making the development of efficient and versatile synthetic routes a topic of significant interest for researchers in organic synthesis and pharmaceutical development.

This guide provides an in-depth comparison of various synthetic strategies for constructing the this compound framework. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations to empower researchers in selecting the optimal strategy for their specific objectives.

Strategic Overview: Pathways to a Privileged Scaffold

The construction of the this compound core can be approached through several distinct synthetic paradigms. The choice of strategy is often dictated by factors such as the availability of starting materials, desired scale, stereochemical control, and overall synthetic efficiency. We will explore three primary strategies:

  • Ketone Deprotection of a Spirocyclic Precursor: A straightforward and often high-yielding approach that relies on the synthesis of a protected precursor, followed by a simple deprotection step.

  • Intramolecular Cyclization and Annulation: Sophisticated methods that construct the spirocyclic system through intramolecular bond formation, often in a domino or cascade fashion.

  • Multicomponent Reactions (MCRs): Atom-economical processes where three or more reactants combine in a single operation to form the target scaffold, offering significant gains in efficiency.

G cluster_0 Synthetic Approaches cluster_1 Key Considerations Start Need to Synthesize This compound Strategy1 Strategy 1: Ketone Deprotection Start->Strategy1 Simple & High Yield Strategy2 Strategy 2: Intramolecular Cyclization Start->Strategy2 Complexity & Control Strategy3 Strategy 3: Multicomponent Reactions Start->Strategy3 Efficiency & Atom Economy Yield Yield & Purity Strategy1->Yield Strategy2->Yield Stereo Stereocontrol Strategy2->Stereo Scale Scalability Strategy3->Scale Cost Cost & Availability of Starting Materials Strategy3->Cost

Caption: Logical workflow for selecting a synthetic strategy.

Strategy 1: Ketone Deprotection of a Spirocyclic Precursor

This strategy represents one of the most direct and reliable methods for obtaining the title compound. The core logic involves the synthesis of a precursor where the ketone at the C-8 position is protected, typically as a ketal. The final step is a simple acid-catalyzed hydrolysis to reveal the desired dione.

Mechanistic Rationale

The use of a protecting group for the cyclohexanone moiety is a classic tactic to prevent undesired side reactions during the formation or modification of the γ-lactam ring. The 1,4-dioxaspiro group (an ethylene glycol ketal) is an ideal choice due to its stability under a wide range of reaction conditions (e.g., basic, reductive, oxidative) and its facile removal under mild acidic conditions. The deprotection mechanism involves protonation of an ether oxygen, followed by ring-opening and subsequent hydrolysis of the resulting hemiacetal to yield the ketone and ethylene glycol.

Advantages & Limitations
  • Expertise & Experience: This method is highly reliable and reproducible. The final deprotection step is typically clean and high-yielding, making purification straightforward.

  • Trustworthiness: The reaction's simplicity and the stability of the precursor make it a self-validating system. The appearance of the ketone signal in ¹³C NMR and the disappearance of the ketal signals are definitive markers of success.

  • Limitations: This strategy adds steps to the overall synthesis (protection and deprotection), which can lower the overall yield from the initial starting materials. Its efficiency is entirely dependent on the successful synthesis of the protected precursor.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of this compound.[2]

Step 1: Formation of this compound via Hydrolysis

  • To a solution of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one (10.5 g, 49.8 mmol) in a 100 mL round-bottom flask, add aqueous HCl (2N, 20 mL).

  • Stir the resulting mixture vigorously at room temperature (20-25 °C) for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the water and HCl.

  • Dilute the residue with deionized water (50 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic phases and wash sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash chromatography on silica gel (eluent: Petroleum Ether:Ethyl Acetate) to afford the title compound as a white solid.

Reported Yield: 7.5 g, 92%.[2]

Strategy 2: Intramolecular Cyclization and Annulation

Intramolecular strategies offer a powerful and elegant approach to constructing complex cyclic systems from linear or macrocyclic precursors. These reactions often proceed through a cascade or domino sequence, where the formation of one bond sets the stage for the next, leading to a rapid increase in molecular complexity. For the 2-azaspiro[4.5]decane scaffold, this typically involves the formation of the γ-lactam ring onto a pre-existing cyclohexane core.

Mechanistic Rationale

A common approach involves an intramolecular Michael addition followed by lactamization. For example, a precursor containing a nucleophilic nitrogen (amine or amide) and an α,β-unsaturated ester tethered to a cyclohexane ring can undergo cyclization. The reaction is typically initiated by a base, which deprotonates the nitrogen, triggering its conjugate addition to the Michael acceptor. The resulting enolate can then participate in a subsequent ring-closing step to form the lactam. The regioselectivity of such cyclizations can often be controlled by the reaction conditions (e.g., acidic vs. basic catalysis).[3]

Caption: Generalized intramolecular annulation pathway.

Note: The above DOT script is a template; actual chemical structures would be rendered as images and linked.

Advantages & Limitations
  • Expertise & Experience: This strategy allows for the construction of highly functionalized and stereochemically complex spirocycles. The stereochemistry of the final product can often be controlled by the stereocenters present in the linear precursor.[4]

  • Trustworthiness: The success of the cyclization is highly dependent on the precursor's design. The geometric constraints must favor the desired ring closure over competing intermolecular reactions or alternative cyclization pathways.

  • Authoritative Grounding: Domino reactions, such as the aza-Michael/SN2 cyclization, have been shown to be highly effective for generating spiro-γ-lactams in high yields and with excellent diastereoselectivity.[5]

  • Limitations: The synthesis of the required linear precursors can be lengthy and complex. The cyclization step itself can be challenging, sometimes requiring careful optimization of reaction conditions to avoid side products.

Illustrative Experimental Protocol

The following is a representative protocol for a key step in a related spiro-lactam synthesis, illustrating the principle of intramolecular cyclization.

Step 1: Stereoselective Lactam Formation

  • Prepare a solution of the β-nitroamine precursor in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent, such as H₂ gas with a Palladium on carbon (Pd/C) catalyst or Raney Nickel, to the solution.

  • Pressurize the reaction vessel with H₂ (typically 50 psi) and stir at room temperature.

  • The reduction of the nitro group to an amine occurs concurrently with an intramolecular attack of the newly formed amine onto a nearby ester group, resulting in spontaneous γ-lactam formation.[4]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired spiro-lactam.

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecules in a single, highly efficient step.[6] By combining three or more starting materials in one pot, MCRs adhere to the principles of green chemistry by minimizing waste, saving energy, and reducing the number of synthetic steps.

Mechanistic Rationale

While a specific one-pot MCR for this compound is not prominently reported, related structures can be synthesized using MCR principles. A hypothetical approach could involve a variation of the Ugi or Passerini reaction. For instance, a four-component reaction could involve 4-oxocyclohexanecarboxylic acid, an amine, an isocyanide, and an aldehyde. The initial formation of an imine and subsequent reaction with the isocyanide and carboxylate could generate a complex adduct that, upon a subsequent intramolecular cyclization and workup, yields the desired spiro-lactam core.

Advantages & Limitations
  • Expertise & Experience: MCRs are prized for their high degree of convergence and atom economy. They allow for the rapid generation of molecular libraries by simply varying the individual components.

  • Trustworthiness: The success of an MCR is contingent on the delicate balance of reactivities between the multiple components to ensure the desired reaction cascade occurs without significant side product formation.

  • Limitations: Discovering and optimizing a new MCR for a specific scaffold can be a significant research endeavor. The reaction scope can sometimes be limited, and the mechanism can be complex and difficult to elucidate.

Comparative Analysis of Synthetic Strategies

To provide a clear, at-a-glance comparison, the key performance metrics for each strategy are summarized below.

FeatureStrategy 1: DeprotectionStrategy 2: Intramolecular CyclizationStrategy 3: Multicomponent Reaction
Overall Yield High (for the final step)Variable (precursor dependent)Moderate to High
Number of Steps Low (for the final step)High (overall)Very Low (one-pot)
Stereocontrol Dependent on precursor synthesisHigh potential for diastereoselectivityCan be challenging
Scalability Generally goodCan be challengingOften requires optimization
Substrate Scope Limited to the specific precursorPotentially broadPotentially very broad
Simplicity HighLow to ModerateModerate (optimization required)
Key Advantage Reliability and high final yield[2]Access to complex, stereodefined analogs[4]Efficiency and atom economy[6]

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several distinct and effective strategies.

  • The Deprotection Strategy stands out for its simplicity, reliability, and high yield in the final step, making it an excellent choice for producing the parent compound on a laboratory scale.[2]

  • Intramolecular Cyclization offers the most power and flexibility for creating complex and stereochemically rich derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[4][5]

  • While not yet fully established for this specific target, Multicomponent Reactions represent a highly attractive future direction, promising unparalleled efficiency and rapid library synthesis.

The continued development of novel synthetic methodologies, including catalytic asymmetric reactions and advanced cyclization cascades, will undoubtedly expand the toolkit available to chemists.[7] These advancements will facilitate more efficient access to this compound and its analogs, further enabling the exploration of their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of the 2-Azaspiro[4.5]decane-3,8-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer a unique three-dimensional architecture to explore chemical space is perpetual. The 2-Azaspiro[4.5]decane-3,8-dione scaffold has emerged as a promising framework for the development of new therapeutic agents. Its rigid spirocyclic nature provides a fixed orientation for pendant functional groups, which can lead to enhanced potency and selectivity for a variety of biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the this compound scaffold, comparing its potential with alternative chemotypes for several key drug targets.

The this compound Scaffold: A Versatile Core

The this compound core is a privileged structure in medicinal chemistry due to its spirocyclic nature, which imparts a high degree of conformational rigidity. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The scaffold features a lactam ring fused to a cyclohexanedione ring via a spiro carbon. This arrangement presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Based on the analysis of structurally related azaspiro[4.5]decane derivatives, the this compound scaffold is predicted to be a valuable template for targeting a range of G-protein coupled receptors (GPCRs) and ion channels. This guide will focus on its potential as an antagonist for the α1d-adrenergic receptor, an agonist for the M1 muscarinic acetylcholine receptor, and an inhibitor of T-type calcium channels.

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on the this compound scaffold are not extensively published, we can infer key relationships by examining closely related analogs.

Targeting the α1d-Adrenergic Receptor

Derivatives of the closely related 8-azaspiro[4.5]decane-7,9-dione have been identified as potent and selective α1d-adrenergic receptor antagonists.[1][2] Extrapolating from these findings, the following SAR for the this compound scaffold can be proposed:

  • Substitution at the N-2 position: This position is crucial for introducing the pharmacophore that interacts with the receptor. A linker, typically an ethyl or propyl chain, connecting to a substituted piperazine moiety is a common feature.

  • The Arylpiperazine Moiety: The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences potency and selectivity. For instance, a 2-methoxyphenyl group has been shown to be favorable for α1d-AR affinity.

  • The Cyclohexanedione Ring: Modifications to this ring can impact both potency and pharmacokinetic properties. The presence of the ketone at the 8-position is likely important for receptor interaction, possibly through hydrogen bonding.

SAR for α1d-Adrenergic Antagonism.

Targeting the M1 Muscarinic Acetylcholine Receptor

Studies on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have revealed their potential as M1 muscarinic agonists.[3][4] This suggests that the this compound scaffold could also be adapted for this target.

  • Substitution at the N-2 position: Small alkyl groups, such as methyl or ethyl, on the lactam nitrogen appear to be well-tolerated and can influence selectivity.

  • Substitution at the 8-position: A basic nitrogen at this position, often part of a larger substituent, is a common feature in muscarinic agonists. For the this compound scaffold, the ketone at the 8-position might need to be replaced or modified to introduce a basic center.

  • The Lactam Carbonyl: The carbonyl group of the lactam is likely a key hydrogen bond acceptor in the receptor binding pocket.

SAR for M1 Muscarinic Agonism.

Targeting T-Type Calcium Channels

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been explored for the development of T-type calcium channel inhibitors.[5][6] This provides a strong rationale for investigating the this compound core for the same target.

  • Substitution at the N-2 position: This position is a key vector for introducing substituents that can modulate potency and selectivity.

  • Substitution at the 8-position: Aromatic or heteroaromatic groups attached to the N-8 position have been shown to be important for activity.

  • The Spirocyclic Core: The rigid spirocyclic framework is thought to mimic the conformation of known T-type calcium channel blockers.

SAR for T-Type Calcium Channel Inhibition.

Comparison with Alternative Scaffolds

The this compound scaffold offers a unique structural motif. Below is a comparison with other well-established scaffolds for the same biological targets.

TargetThis compound ScaffoldAlternative ScaffoldPotency Comparison (Exemplary)Key Differentiators
α1d-Adrenergic Receptor High potency and selectivity anticipated based on analogs.[1][2]Quinazolines (e.g., Prazosin derivatives)[7][8][9]Azaspiro-derivatives (Ki ≈ 0.1-1 nM) can be more potent and selective than some quinazolines.The spirocyclic core offers greater three-dimensionality compared to the planar quinazoline ring, potentially leading to improved subtype selectivity.
M1 Muscarinic Receptor Potential for partial agonism with good CNS penetration.[3][4]Xanomeline Analogs [10][11][12]Azaspiro-derivatives can exhibit comparable or slightly lower potency (EC50 in the nM to low µM range) to xanomeline.[1]The azaspiro scaffold may offer a different side effect profile and opportunities for biased agonism compared to the thiadiazole core of xanomeline.
T-Type Calcium Channels Predicted to be potent inhibitors with modest selectivity.[5][6]Dihydropyrimidines [5][13][14]Azaspiro-derivatives (IC50 in the nM to low µM range) can be as potent as some dihydropyrimidine blockers.The novel spirocyclic structure may provide a different intellectual property landscape and potentially improved pharmacokinetic properties over some dihydropyrimidines.

Experimental Protocols

To facilitate the investigation of the this compound scaffold, detailed experimental protocols for synthesis and biological evaluation are provided below.

Synthesis of a Representative this compound Derivative

The synthesis of 8-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione, a buspirone analog, provides a relevant synthetic route.[15][16] A similar strategy can be adapted for the 2-azaspiro scaffold. The general synthesis of the 8-azaspiro[4.5]decane-7,9-dione core involves the condensation of 1,1-cyclohexanediacetic acid with urea.[11]

Step 1: Synthesis of this compound

  • Combine 1,1-cyclohexanediacetic acid (1 equivalent) and urea (1.2 equivalents) in a round-bottom flask.

  • Heat the mixture to 160-170 °C with stirring for 1-2 hours.

  • Cool the reaction mixture and recrystallize the crude product from 50% ethanol to yield 8-azaspiro[4.5]decane-7,9-dione.[11]

Step 2: Alkylation of the Spirocyclic Core

  • Dissolve 8-azaspiro[4.5]decane-7,9-dione (1 equivalent) in a suitable solvent such as DMF.

  • Add a base, for example, sodium hydride (1.1 equivalents), at 0 °C.

  • Add the desired alkylating agent, such as 1-bromo-4-chlorobutane (1.2 equivalents), and allow the reaction to proceed at room temperature overnight.

  • Work up the reaction to isolate the N-alkylated intermediate.

Step 3: Coupling with the Arylpiperazine

  • Combine the N-alkylated intermediate (1 equivalent), 1-(2-methoxyphenyl)piperazine (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) in a solvent like acetonitrile.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final compound.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Coupling A 1,1-Cyclohexanediacetic acid + Urea B Heat (160-170°C) A->B C 8-Azaspiro[4.5]decane-7,9-dione B->C D Spiro Core + Base (NaH) E Add 1-bromo-4-chlorobutane D->E F N-alkylated Intermediate E->F G Intermediate + Arylpiperazine + Base (K2CO3) H Reflux G->H I Final Product H->I

Synthetic Workflow for a Representative Derivative.

Biological Evaluation: Phosphoinositide Hydrolysis Assay for M1 Agonism

This assay measures the functional activity of M1 muscarinic receptor agonists by quantifying the accumulation of inositol phosphates, a downstream signaling event.[17][18][19]

Materials:

  • CHO cells stably expressing the human M1 muscarinic receptor.

  • myo-[³H]inositol.

  • Assay buffer (e.g., HEPES-buffered saline).

  • LiCl solution.

  • Perchloric acid.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail.

Protocol:

  • Cell Culture and Labeling:

    • Plate CHO-M1 cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.

  • Agonist Stimulation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing LiCl (e.g., 10 mM) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add the test compounds (this compound derivatives) at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the extracts with a suitable buffer.

  • Quantification:

    • Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curve and determine the EC50 and Emax values for each compound.

PI_Assay_Workflow A Culture & Label CHO-M1 cells with [³H]inositol B Wash & Pre-incubate with LiCl A->B C Stimulate with Test Compound B->C D Terminate with Perchloric Acid C->D E Neutralize Extracts D->E F Isolate Inositol Phosphates (Dowex Chromatography) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (EC50, Emax) G->H

Phosphoinositide Hydrolysis Assay Workflow.

Biological Evaluation: Whole-Cell Patch Clamp for T-Type Calcium Channel Inhibition

This electrophysiological technique directly measures the effect of compounds on the activity of T-type calcium channels.[20][21][22][23][24]

Materials:

  • HEK-293 cells stably expressing the desired T-type calcium channel subtype (e.g., Cav3.2).

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular and intracellular solutions.

Protocol:

  • Cell Preparation:

    • Plate HEK-293 cells on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

    • Fill the pipette with intracellular solution.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording of T-Type Currents:

    • Hold the cell at a negative holding potential (e.g., -90 mV) to ensure the channels are in a closed state.

    • Apply a series of depolarizing voltage steps to elicit T-type calcium currents.

    • Record the baseline currents.

  • Compound Application:

    • Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.

    • Record the currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after compound application.

    • Calculate the percentage of inhibition and construct a concentration-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents targeting a range of GPCRs and ion channels. Its rigid three-dimensional structure offers the potential for high potency and selectivity. By leveraging the SAR insights from related azaspirocyclic compounds and employing the detailed experimental protocols provided, researchers can effectively explore the chemical space around this promising scaffold and unlock its full therapeutic potential. The comparative analysis with existing chemotypes highlights both the opportunities and challenges in developing drugs based on this novel framework.

References

A Head-to-Head Comparison of Target Engagement Assays for Novel Kinase Inhibitors: A Case Study with 2-Azaspiro[4.5]decane-3,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of a successful preclinical program. This guide provides a comparative analysis of three prominent methodologies for confirming target engagement in cellular models, using the hypothetical novel kinase inhibitor, 2-Azaspiro[4.5]decane-3,8-dione (hereafter referred to as AZD-101), as a case study.

While the precise molecular target of AZD-101 is under investigation, its structural analogs have shown activity against key signaling nodes, such as the PI3K/Akt and JAK/STAT pathways. For the purpose of this guide, we will hypothesize that AZD-101 is a putative inhibitor of "Kinase X," a critical upstream regulator of these pathways. Our objective is to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols to validate such a hypothesis.

The Imperative of Target Engagement Validation

Confirming that a compound binds to its intended target in a cellular context is crucial for several reasons[1][2]:

  • Mechanism of Action (MoA) Validation: It provides direct evidence for the proposed MoA, moving beyond phenotypic observations which can be influenced by off-target effects.

  • Structure-Activity Relationship (SAR) Studies: It enables a more accurate correlation between chemical structure modifications and target binding affinity, guiding lead optimization.

  • Minimizing Late-Stage Failures: Early confirmation of target engagement can help to de-risk a project, reducing the chances of advancing compounds that are inactive or have undesirable off-target activities.

This guide will delve into three powerful, yet distinct, approaches to confirming the interaction between AZD-101 and Kinase X: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

Comparative Analysis of Target Engagement Methodologies

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3][4][5]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[4][5]Not suitable for all targets (e.g., membrane proteins can be challenging), requires a specific antibody for detection.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters the conformation of the target protein, protecting it from proteolytic cleavage.[6][7][8][9]Label-free, does not require modification of the compound, relatively straightforward.[7][8][9]Requires optimization of protease concentration and digestion time, may not work for all protein-ligand interactions.[6]
Photo-affinity Labeling (PAL) A photoreactive group on the compound covalently crosslinks to the target protein upon UV irradiation, allowing for subsequent identification.Provides direct evidence of binding, can identify the binding site, useful for identifying unknown targets.Requires synthesis of a modified compound, potential for non-specific crosslinking, UV irradiation can damage cells.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for AZD-101 and Kinase X

This protocol is designed to determine if AZD-101 binding to Kinase X increases its thermal stability in intact cells.

Materials:

  • Cell line expressing Kinase X (e.g., a relevant cancer cell line)

  • AZD-101

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific for Kinase X

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of AZD-101 or vehicle for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step: After treatment, wash the cells with PBS and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody against Kinase X.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature. Plot the percentage of soluble Kinase X as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of AZD-101 indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) for AZD-101 and Kinase X

This protocol assesses whether AZD-101 protects Kinase X from proteolytic digestion.

Materials:

  • Cell line expressing Kinase X

  • AZD-101

  • Vehicle control (e.g., DMSO)

  • M-PER lysis buffer (or similar non-denaturing lysis buffer)

  • Protease (e.g., Pronase or thermolysin)

  • Protease inhibitor cocktail

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest cells and lyse in M-PER buffer containing protease inhibitors. Determine the protein concentration of the lysate.

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of AZD-101 or vehicle for 1 hour at room temperature.

  • Protease Digestion: Add a pre-determined concentration of protease to each sample and incubate for a specific time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

  • Protein Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody against Kinase X.

  • Data Analysis: A decrease in the degradation of Kinase X (i.e., a stronger band on the Western blot) in the presence of AZD-101 compared to the vehicle control indicates target engagement.

Photo-affinity Labeling (PAL) for AZD-101 and Kinase X

This protocol uses a modified version of AZD-101 containing a photoreactive group to covalently label Kinase X.

Materials:

  • Photo-affinity probe of AZD-101 (containing a photoreactive group like a diazirine or benzophenone and a reporter tag like biotin or a click chemistry handle)

  • Cell line expressing Kinase X

  • UV lamp (e.g., 365 nm)

  • Streptavidin beads (if using a biotin tag) or click chemistry reagents

  • SDS-PAGE and mass spectrometry reagents

Procedure:

  • Probe Incubation: Treat intact cells or cell lysates with the AZD-101 photo-affinity probe. Include a control where cells are co-incubated with an excess of the unmodified AZD-101 to demonstrate competitive binding.

  • UV Crosslinking: Irradiate the samples with UV light for a specified time to induce covalent crosslinking of the probe to its binding partners.

  • Lysis and Reporter Tag Conjugation (if applicable): If using intact cells, lyse the cells after UV irradiation. If a click chemistry handle was used, perform the click reaction to attach a reporter tag.

  • Affinity Purification: Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.

  • Protein Identification: Elute the bound proteins and separate them by SDS-PAGE. Excise the bands of interest and identify the proteins by mass spectrometry.

  • Data Analysis: The identification of Kinase X by mass spectrometry in the sample treated with the photo-affinity probe, and its reduction in the competitive binding control, confirms direct target engagement.

Visualizing Workflows and Pathways

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A Treat cells with AZD-101 or vehicle B Heat cells at various temperatures A->B C Lyse cells and centrifuge to separate soluble proteins B->C D Analyze soluble fraction by Western Blot for Kinase X C->D E Generate melting curves to determine thermal shift D->E

Caption: CETSA Experimental Workflow.

DARTS_Workflow cluster_lysis Cell Lysis cluster_incubation Compound Incubation cluster_digestion Proteolysis cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with AZD-101 or vehicle A->B C Add protease for limited digestion B->C D Analyze by Western Blot for Kinase X C->D E Assess protection from degradation D->E

Caption: DARTS Experimental Workflow.

PAL_Workflow cluster_incubation Probe Incubation cluster_crosslinking Crosslinking cluster_purification Purification cluster_analysis Analysis A Incubate cells/lysate with AZD-101 photo-probe B Irradiate with UV light to induce covalent binding A->B C Lyse cells and purify probe-protein complexes B->C D Identify labeled proteins by Mass Spectrometry C->D

Caption: Photo-affinity Labeling (PAL) Workflow.

KinaseX_Pathway AZD101 AZD-101 KinaseX Kinase X AZD101->KinaseX inhibition DownstreamEffector Downstream Effector KinaseX->DownstreamEffector phosphorylation STAT3 STAT3 DownstreamEffector->STAT3 Akt Akt DownstreamEffector->Akt Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription Akt->Transcription

Caption: Hypothetical Kinase X Signaling Pathway.

Interpreting the Data: A Comparative Outlook

Method Expected Result with AZD-101 Primary Readout Quantitative Metric
CETSA Increased thermal stability of Kinase X.Western blot band intensity of soluble Kinase X at different temperatures.ΔTm (change in melting temperature).
DARTS Decreased proteolytic degradation of Kinase X.Western blot band intensity of full-length Kinase X after protease treatment.Fold-protection compared to vehicle.
PAL Covalent labeling of Kinase X by the AZD-101 probe.Mass spectrometry identification of Kinase X.Spectral counts or peptide coverage.

Conclusion and Recommendations

The choice of target engagement assay depends on the specific research question, the nature of the target protein, and available resources.

  • CETSA is an excellent first-line method for confirming target engagement in a physiologically relevant context and is particularly well-suited for soluble intracellular proteins.[3][4][5]

  • DARTS offers a straightforward, label-free alternative that can be rapidly implemented if a suitable protease and antibody are available.[6][7][8][9]

  • Photo-affinity labeling is the most direct method for demonstrating a physical interaction and can be invaluable for identifying unknown targets or mapping binding sites, though it requires more upfront chemical synthesis.

For a comprehensive validation of AZD-101's engagement with Kinase X, a multi-pronged approach is recommended. For instance, initial validation with CETSA could be followed by DARTS to confirm the findings with an orthogonal method. If further confirmation or binding site information is required, PAL would be the next logical step. By employing these robust methodologies, researchers can build a strong, data-driven case for the cellular mechanism of action of novel compounds like this compound, paving the way for their successful development.

References

Safety Operating Guide

Navigating the Disposal of 2-Azaspiro[4.5]decane-3,8-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Azaspiro[4.5]decane-3,8-dione is the critical first step in establishing safe handling and disposal procedures. Based on data from analogous compounds such as 2-Azaspiro[4.5]decan-3-one (CAS 64744-50-9) and other azaspiro derivatives, we can anticipate the following hazards[1][2][3]:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

Given these potential hazards, a thorough risk assessment should be conducted before handling this compound, and appropriate control measures must be implemented.

Table 1: Inferred Hazard Profile and Recommended Precautions for this compound

Hazard ClassificationInferred GHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity, OralH302: Harmful if swallowed[1]Standard laboratory attire, including a fully buttoned lab coat.
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3]Chemical-resistant gloves (e.g., nitrile).
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2][3]Safety glasses with side shields or chemical splash goggles.
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3]Use in a well-ventilated area or a chemical fume hood.
II. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep the material and place it into a designated, labeled waste container. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

III. Proper Disposal Procedures

The disposal of this compound must adhere to all local, state, and federal regulations. The primary route of disposal for solid organic chemical waste is incineration by a licensed hazardous waste disposal facility[4].

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on its chemical structure (a nitrogen-containing heterocyclic compound with ketone functionalities), this compound should be classified as a solid organic chemical waste.

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a designated container for solid organic waste[5][6].

  • Containerization: Use a clearly labeled, sealable, and chemically compatible container for waste accumulation. The container should be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials[4]. The storage area should be well-ventilated.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Diagram 1: Disposal Decision Workflow for this compound

G start Start: this compound Waste Generated assess_form Is the waste in solid or solution form? start->assess_form solid_waste Solid Waste Stream assess_form->solid_waste Solid solution_waste Solution Waste Stream assess_form->solution_waste Solution collect_solid Collect in a labeled container for 'Solid Organic Waste' solid_waste->collect_solid assess_solvent Is the solvent aqueous or organic? solution_waste->assess_solvent aqueous_waste Aqueous Waste (Non-hazardous) assess_solvent->aqueous_waste Aqueous organic_waste Organic Solvent Waste assess_solvent->organic_waste Organic store_waste Store in designated Satellite Accumulation Area aqueous_waste->store_waste Check local regulations for sewer disposal eligibility collect_organic Collect in a labeled container for 'Non-halogenated Organic Solvent Waste' organic_waste->collect_organic collect_solid->store_waste collect_organic->store_waste contact_ehs Contact EHS for disposal store_waste->contact_ehs

Caption: Decision workflow for proper segregation and disposal of this compound waste.

IV. Conclusion

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound. A proactive approach to waste management, grounded in a thorough understanding of potential hazards and regulatory requirements, is fundamental to a culture of safety and scientific excellence.

References

A Senior Application Scientist's Guide to Handling 2-Azaspiro[4.5]decane-3,8-dione with Confidence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-Azaspiro[4.5]decane-3,8-dione. As researchers and drug development professionals, our work with novel compounds demands not only scientific rigor but also an unwavering commitment to safety. This guide is structured to provide immediate, practical information grounded in established safety protocols and an understanding of chemical analogues.

Hazard Assessment: Understanding the Risks

Based on aggregated GHS data for closely related compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed [2]

  • A cause of serious eye irritation [2][3]

  • A cause of skin irritation [2][3]

  • A cause of respiratory irritation [2][3]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] The core of our safety protocol is to create barriers that interrupt these pathways.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to ensure your protection. The selection of specific PPE is based on preventing contact with the compound in its solid or potential aerosolized state.

Body Part Personal Protective Equipment Specification/Standard Rationale & Causality
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.[1]These materials provide a robust barrier against a wide range of organic compounds. Double-gloving is recommended to protect against undetected pinholes and during glove changes.
Eyes/Face Safety gogglesANSI Z87.1 certified.[1]Goggles provide a full seal around the eyes, which is critical for protecting against fine powders and accidental splashes. Standard safety glasses do not offer sufficient protection.[4]
Face (Splash Hazard) Face shield (in addition to goggles)To be worn over goggles when handling solutions or performing operations with a high splash potential.[4][5]A face shield protects the entire face from splashes that could otherwise circumvent the protection offered by goggles alone.
Body Laboratory coatLong-sleeved, properly fitted.[1]A lab coat provides a primary barrier against incidental contact with powders or droplets on the arms and torso.
Respiratory NIOSH-approved respiratorRequired if ventilation is inadequate, if aerosols are generated, or when handling bulk quantities outside of a fume hood.[1]Given the potential for respiratory irritation, controlling inhalation exposure is critical.[3] A respirator with organic vapor cartridges and a P95 or P100 particulate filter is advisable.[6]

Operational Plan: From Benchtop to Disposal

Safe handling is a complete workflow. The following step-by-step process ensures that safety is integrated into every stage of your work with this compound.

Preparation and Handling
  • Controlled Environment : All handling of solid this compound and its solutions must occur within a certified chemical fume hood to minimize inhalation risk.[1]

  • Pre-use Inspection : Before starting, inspect all PPE for defects such as cracks in goggles or tears in gloves.[5]

  • Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to contain any airborne particles.

  • Solution Preparation : Add the solid to the solvent slowly to avoid splashing. If heating is required, do so in a controlled manner with appropriate apparatus to prevent aerosolization.

  • Post-Handling : After handling, wipe down the work area with an appropriate solvent. Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[6] Wash hands thoroughly with soap and water.[1][3]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and steps in the safe handling workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain 2-Azaspiro [4.5]decane-3,8-dione ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Assess Risks fume_hood Work in Chemical Fume Hood weigh Weigh Solid in Vented Enclosure fume_hood->weigh 3. Proceed ppe->fume_hood 2. Establish Controls dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Work Surface reaction->decontaminate 4. Conclude Experiment dispose_waste Dispose of Contaminated Waste Properly decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for handling this compound.

Emergency & Disposal Plan

Exposure and Spill Management
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[3][6]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage and Disposal
  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Disposal : All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain or in regular trash.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[6]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.